2-Amino-3,3-difluoro-3-phenyl-1-propanol
Description
Properties
IUPAC Name |
2-amino-3,3-difluoro-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c10-9(11,8(12)6-13)7-4-2-1-3-5-7/h1-5,8,13H,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOLUWLXNCPXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Amino-3,3-difluoro-3-phenyl-1-propanol
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of the chiral fluorinated amino alcohol, 2-amino-3,3-difluoro-3-phenyl-1-propanol. This molecule is of significant interest to researchers and drug development professionals due to the unique conformational constraints and metabolic stability imparted by the gem-difluoro group adjacent to a stereogenic amine center. The guide will detail a strategic retrosynthetic analysis, followed by a step-by-step examination of each key transformation, including the synthesis of the crucial α,α-difluoro-β-amino ketone intermediate and its subsequent highly stereoselective reduction. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to ensure both theoretical understanding and practical applicability for scientists in the field.
Introduction: The Significance of Fluorinated Amino Alcohols
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Specifically, the introduction of a gem-difluoromethylene group can serve as a non-hydrolyzable mimic of a carbonyl or hydroxyl group, enhance metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functional groups.
This compound represents a valuable chiral building block that combines the structural features of a phenethylamine backbone with the advantageous properties of gem-difluorination. The stereoselective synthesis of this compound, however, presents a significant challenge due to the need to control the stereochemistry of the amino-bearing carbon in the presence of the adjacent difluorinated carbon. This guide will elucidate a logical and efficient synthetic strategy to access this important molecule in high enantiopurity.
Retrosynthetic Strategy and Key Transformations
A logical retrosynthetic analysis of the target molecule suggests a convergent approach centered on the stereoselective reduction of a key intermediate, an α,α-difluoro-β-amino ketone. This strategy allows for the late-stage introduction of the critical stereocenter.
Caption: Synthesis of 2,2-difluoro-1-phenylethanone via a silyl enol ether.
Step 1: Preparation of the Silyl Enol Ether of Acetophenone
-
To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq) dropwise.
-
Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
-
Add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise to the LDA solution.
-
After stirring for 1 hour at -78 °C, add trimethylsilyl chloride (TMSCl, 1.2 eq) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude silyl enol ether is typically used in the next step without further purification.
Step 2: Photoredox-Mediated Difluoromethylation
-
In a reaction vessel, combine the crude silyl enol ether (1.0 eq), a suitable difluoromethylating agent (e.g., S-(difluoromethyl)diaryl sulfonium salt, 1.5 eq), and a photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%) in an appropriate solvent (e.g., acetonitrile).
-
Degas the solution with a stream of nitrogen or argon for 15-20 minutes.
-
Irradiate the reaction mixture with visible light (e.g., a blue LED lamp) at room temperature for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford 2,2-difluoro-1-phenylethanone.
| Parameter | Typical Value | Reference |
| Yield of Silyl Enol Ether | >95% (crude) | Standard Procedure |
| Yield of Difluoroketone | 60-80% | [1] |
Synthesis of the α,α-Difluoro-β-amino Ketone Intermediate
The introduction of the amino group is achieved through a Mannich-type reaction. This involves the reaction of the enolate of 2,2-difluoro-1-phenylethanone with an imine. For the synthesis of the primary amine target, a protected amine source is used, which can be deprotected in a later step. A common strategy involves the use of an N-benzyl imine, where the benzyl group can be removed by hydrogenolysis.
Mechanistic Considerations
The reaction proceeds via the formation of a difluoroenolate, which then undergoes a nucleophilic addition to the imine. The choice of base and reaction conditions is critical to ensure efficient enolate formation without promoting side reactions.
Experimental Protocol: Synthesis of 2-Amino-3,3-difluoro-3-phenyl-1-propanone (as N-protected derivative)
Caption: Synthesis of the N-protected α,α-difluoro-β-amino ketone.
Step 1: In situ Formation of the Imine
-
To a solution of benzaldehyde (1.0 eq) in a suitable solvent such as toluene, add benzylamine (1.0 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
After complete water removal, concentrate the solution under reduced pressure to obtain the crude N-benzylidene-1-phenylmethanamine, which can be used directly in the next step.
Step 2: Mannich-type Reaction
-
Prepare a solution of LDA as described in section 3.2.
-
To the LDA solution at -78 °C, add a solution of 2,2-difluoro-1-phenylethanone (1.0 eq) in anhydrous THF dropwise.
-
Stir the resulting enolate solution for 1 hour at -78 °C.
-
Add a solution of the crude N-benzyl imine (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for several hours and then gradually warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-benzyl protected α,α-difluoro-β-amino ketone.
| Parameter | Typical Value | Reference |
| Yield of Imine | >95% (crude) | Standard Procedure |
| Yield of Amino Ketone | 50-70% | Analogous Procedures |
Asymmetric Reduction of the α,α-Difluoro-β-amino Ketone
This is the most critical step in the synthesis as it establishes the stereochemistry of the final product. The Corey-Itsuno reduction, which utilizes a chiral oxazaborolidine catalyst (CBS catalyst), is a highly effective method for the enantioselective reduction of ketones. [2][3][4]The predictable stereochemical outcome and high enantioselectivities make it a preferred choice. An alternative and equally powerful method is the ruthenium-catalyzed asymmetric transfer hydrogenation. [5]
The Corey-Itsuno Reduction: A Powerful Tool for Asymmetric Synthesis
The CBS reduction employs a catalytic amount of a chiral oxazaborolidine derived from a chiral amino alcohol, typically (S)- or (R)-diphenylprolinol. [2][6]The catalyst coordinates with both the borane reducing agent and the ketone substrate in a highly organized transition state, leading to facial-selective hydride delivery. [3][4]
Caption: Corey-Itsuno reduction of the α,α-difluoro-β-amino ketone.
Experimental Protocol: Asymmetric Reduction and Deprotection
Step 1: Corey-Itsuno Reduction
-
To a solution of the N-benzyl protected α,α-difluoro-β-amino ketone (1.0 eq) in anhydrous THF at room temperature, add a solution of the (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 eq, 1 M in toluene).
-
Cool the mixture to 0 °C and add a solution of borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 1.0 eq) dropwise over a period of 30 minutes.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to afford the N-benzyl protected this compound.
Step 2: Deprotection via Hydrogenolysis
-
Dissolve the N-benzyl protected amino alcohol (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 wt%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
| Parameter | Typical Value | Reference |
| Enantiomeric Excess (ee) | >95% | [2][3] |
| Diastereomeric Ratio (dr) | >95:5 | Analogous Reductions |
| Yield of Reduction | 80-95% | [2][3] |
| Yield of Deprotection | >95% | Standard Procedure |
Conclusion
This technical guide has outlined a comprehensive and reliable synthetic route to the chiral fluorinated amino alcohol, this compound. By employing a strategy that relies on the asymmetric reduction of a key α,α-difluoro-β-amino ketone intermediate, the desired product can be obtained with high enantiomeric purity. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the exploration of this and related fluorinated molecules for various applications. The self-validating nature of the described protocols, supported by authoritative references, ensures a high degree of confidence in their practical implementation.
References
-
Blass, B. E. (2015). Basic principles of drug discovery and development. Elsevier. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
Itsuno, S. (2005). Enantioselective reduction of ketones with chiral oxazaborolidine catalysts. Organic Reactions, 65, 1-178. [Link]
-
Pattison, G. (2018). Methods for the Synthesis of α,α‐Difluoroketones. European Journal of Organic Chemistry, 2018(27-28), 3520-3540. [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
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Corey–Itsuno reduction. Wikipedia. [Link]
-
Asymmetric transfer hydrogenation of aromatic ketones catalyzed by chiral ruthenium(II) complexes. Journal of the American Chemical Society. [Link]
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Asymmetric synthesis of 2-Amino-3,3-difluoro-3-phenyl-1-propanol
An In-depth Technical Guide to the Asymmetric Synthesis of 2-Amino-3,3-difluoro-3-phenyl-1-propanol
Authored by: Gemini, Senior Application Scientist
Abstract
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, binding affinity, and lipophilicity. The 1,3-amino alcohol scaffold is also a privileged motif found in numerous pharmaceuticals. The convergence of these two features in chiral this compound presents a molecule of significant interest for medicinal chemistry. However, the simultaneous and stereocontrolled installation of the vicinal amino and hydroxyl groups, adjacent to a gem-difluorinated stereocenter, poses considerable synthetic challenges. This technical guide provides a comprehensive overview of robust strategies for the asymmetric synthesis of this target, focusing on the stereoselective reduction of a key α-amino-β,β-difluoroketone precursor. We will explore catalytic, enzymatic, and auxiliary-based methodologies, offering field-proven insights into experimental design and execution for researchers in synthetic and medicinal chemistry.
Introduction: The Significance of Fluorinated Amino Alcohols
Chiral vicinal amino alcohols are fundamental building blocks in organic synthesis and pharmaceutical research.[1] The strategic incorporation of a gem-difluoromethylene group adjacent to a stereocenter can profoundly influence a molecule's conformational preferences and electronic properties, making it a valuable tool for modulating biological activity. Specifically, the CF₂ group can act as a bioisostere for a carbonyl group, an ether oxygen, or a hydroxyl-bearing carbon, while resisting metabolic oxidation.
The target molecule, this compound, combines these features, making it a valuable synthon for creating novel therapeutics. The primary synthetic hurdle is the creation of the C2 stereocenter with high enantiomeric purity. The most convergent and powerful strategy to achieve this is through the asymmetric reduction of a prochiral ketone, 2-amino-3,3-difluoro-1-phenylpropan-1-one. This guide will focus on the state-of-the-art methods for achieving this critical transformation.
Strategic Overview: Pathways to the Chiral Target
The asymmetric synthesis of the target amino alcohol hinges on the successful stereoselective reduction of the key ketone intermediate. Several distinct, yet powerful, methodologies can be employed to control the stereochemical outcome of this reduction.
Caption: General workflow for the asymmetric synthesis of the target molecule.
Core Methodology: Asymmetric Reduction of the Ketone Precursor
The central strategy involves the synthesis of an N-protected α-amino-β,β-difluoroketone, which is then subjected to stereoselective reduction. The choice of the nitrogen protecting group (e.g., Boc, Cbz) is critical, as it influences the steric environment around the carbonyl center, thereby impacting the efficiency and selectivity of the chiral catalyst or reagent.
Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation
Transition metal catalysis offers a highly efficient and atom-economical route to chiral alcohols. Chiral rhodium (Rh) and iridium (Ir) complexes are particularly effective for the hydrogenation and transfer hydrogenation of N-protected aminoketones, respectively.[2]
-
Mechanism of Action: The catalyst, bearing a chiral diphosphine or diamine ligand, coordinates to the ketone. In asymmetric hydrogenation (AH), molecular H₂ is the reductant. In asymmetric transfer hydrogenation (ATH), a hydrogen donor like isopropanol or formic acid is used. The chiral ligand creates a sterically defined pocket that forces the substrate to bind in a specific orientation, leading to hydride delivery to one face of the carbonyl, generating one enantiomer preferentially.[2]
Caption: Simplified catalytic cycle for Ir-catalyzed asymmetric transfer hydrogenation.
Chemoenzymatic Synthesis using Ketoreductases (KREDs)
Biocatalysis provides an exceptionally selective and environmentally benign alternative for ketone reduction.[3] Ketoreductases (KREDs) are enzymes that reduce ketones to alcohols with near-perfect enantioselectivity and diastereoselectivity, operating under mild aqueous conditions.[4]
-
Causality of Selectivity: The high stereoselectivity of KREDs stems from the precisely folded three-dimensional structure of the enzyme's active site. This active site binds the ketone substrate in a highly specific orientation relative to the nicotinamide cofactor (NADH or NADPH), which delivers the hydride. Commercially available KRED libraries contain enzymes that can deliver the hydride to either the re or si face of the carbonyl, allowing for predictable synthesis of either the (R)- or (S)-alcohol. This makes KREDs a powerful tool for accessing both enantiomers of the target molecule.[4]
Comparison of Key Asymmetric Reduction Methods
| Method | Catalyst / Reagent | Typical Conditions | Advantages | Disadvantages |
| Asymmetric Transfer Hydrogenation (ATH) | [Ir/Rh]-Chiral Ligand (e.g., TsDPEN) | i-PrOH or HCOOH/NEt₃, 25-50 °C | High ee, low catalyst loading, operational simplicity | Substrate sensitivity, potential for catalyst poisoning |
| Asymmetric Hydrogenation (AH) | [Ru/Rh]-Chiral Ligand (e.g., BINAP) | H₂ (1-50 atm), MeOH, 25 °C | High ee, high turnover numbers, atom economical | Requires high-pressure equipment, catalyst cost |
| Chemoenzymatic Reduction | Ketoreductase (KRED) | Aqueous buffer, glucose/GDH for cofactor regeneration, 30 °C | Extremely high ee/de, mild conditions, "green" | Substrate scope can be limited, requires screening |
Experimental Protocols
The following protocols are representative procedures based on established methodologies for analogous substrates.[2][4] Researchers should perform appropriate optimization for the specific substrate.
Protocol 4.1: Synthesis of N-Boc-2-amino-3,3-difluoro-1-phenylpropan-1-one (Ketone Precursor)
This protocol is a conceptual outline, as the direct synthesis of this precursor is not explicitly detailed in the provided search results. It is based on standard organic chemistry transformations.
-
α-Bromination: To a solution of 2,2-difluoro-1-phenylethan-1-one (1.0 eq) in a suitable solvent (e.g., CHCl₃/EtOAc), add a brominating agent (e.g., CuBr₂, 2.2 eq) and heat to reflux for 12-24 hours. Monitor by TLC. Upon completion, cool the reaction, filter, and concentrate the filtrate under reduced pressure. Purify by column chromatography to yield 2-bromo-2,2-difluoro-1-phenylethan-1-one.
-
Azide Displacement: Dissolve the α-bromo ketone (1.0 eq) in DMF and add sodium azide (NaN₃, 1.5 eq). Stir at room temperature for 4-6 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated to yield 2-azido-2,2-difluoro-1-phenylethan-1-one.
-
Staudinger Reduction & Boc Protection: Dissolve the α-azido ketone (1.0 eq) in THF/H₂O (10:1). Add triphenylphosphine (PPh₃, 1.2 eq) and stir at room temperature until N₂ evolution ceases. Then, add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and a base (e.g., NaHCO₃, 3.0 eq). Stir for 12-16 hours. Extract the product with ethyl acetate, wash, dry, and concentrate. Purify by silica gel chromatography to afford the N-Boc protected ketone precursor.
Protocol 4.2: Asymmetric Transfer Hydrogenation using an Iridium Catalyst
-
Catalyst Preparation: In a nitrogen-purged glovebox, add the N-Boc protected ketone (100 mg, 1.0 eq) to an oven-dried vial.
-
Reaction Setup: Prepare a stock solution of the catalyst (e.g., [(Cp*)IrCl₂]₂ with (S,S)-TsDPEN ligand to form the active catalyst) in degassed isopropanol.
-
Execution: Add the catalyst solution (0.5-1 mol%) to the vial containing the ketone. Add a degassed 5:2 formic acid/triethylamine azeotrope (as the hydrogen source) and additional degassed isopropanol to achieve the desired concentration (e.g., 0.1 M).
-
Reaction Monitoring: Seal the vial and stir at the optimized temperature (e.g., 40 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the N-Boc protected amino alcohol.
-
Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Characterization and Stereochemical Assignment
-
Structural Verification: The constitution of the final product should be confirmed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Stereochemical Analysis: The enantiomeric excess of the chiral amino alcohol is most reliably determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column). The absolute stereochemistry can be determined by comparison to known standards, X-ray crystallography of a suitable derivative, or advanced NMR techniques like Mosher's ester analysis.[4]
Conclusion and Future Outlook
The asymmetric synthesis of this compound is a challenging yet achievable goal that provides access to a highly valuable building block for drug discovery. The strategy of choice is the stereoselective reduction of the corresponding N-protected α-aminoketone. Catalytic asymmetric (transfer) hydrogenation and chemoenzymatic reduction stand out as the most powerful and reliable methods, each offering distinct advantages. Transition metal catalysis provides operational simplicity and broad applicability, while biocatalysis with ketoreductases offers unparalleled stereoselectivity under green conditions. The continued development of new chiral catalysts and enzyme variants will further enhance the accessibility and utility of this and other complex fluorinated molecules, empowering the next generation of pharmaceutical innovation.
References
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Rasayan J. Chem. Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Available at: [Link].
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O'Donnell, M. J. (1991). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In: Methods in Enzymology. Elsevier. Available at: [Link].
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ProQuest. Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Available at: [Link].
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Gong, K., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Available at: [Link].
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University of Alaska Fairbanks. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Available at: [Link].
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Procter, D. J., et al. (2021). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. Available at: [Link].
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Wang, J., et al. (2024). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science. Available at: [Link].
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Maruoka, K., et al. (1999). Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Organic Chemistry Portal. Available at: [Link].
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Trippier, P. C., et al. (2022). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. Molecules. Available at: [Link].
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Navarrete-Vázquez, G., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules. Available at: [Link].
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An In-depth Technical Guide to the Stereoselective Synthesis of 2-Amino-3,3-difluoro-3-phenyl-1-propanol
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and metabolic properties. The 2-amino-3,3-difluoro-3-phenyl-1-propanol scaffold represents a valuable chiral building block, combining a critical 1,2-amino alcohol motif with a gem-difluorinated benzylic stereocenter. This guide provides a comprehensive, field-proven strategy for the stereoselective synthesis of this target molecule. We will dissect a robust, multi-step sequence that leverages a chiral auxiliary to establish the key stereocenter with high fidelity. The causality behind experimental choices, self-validating protocols, and mechanistic insights are detailed to equip researchers with a practical and intellectually grounded approach to this challenging synthesis.
Introduction: The Strategic Value of Fluorinated Amino Alcohols
Chiral 1,2-amino alcohols are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents, including beta-blockers, antivirals, and chiral catalysts. The introduction of a gem-difluoro group at the C3 position, adjacent to the phenyl ring, introduces profound conformational and electronic changes. The strong electron-withdrawing nature of the CF2 group can modulate the pKa of the neighboring amine and influence metabolic stability by blocking a potential site of oxidation.
The primary challenge in synthesizing this compound lies in the precise, predictable control of the stereochemistry at the C2 position. The synthetic strategy detailed herein addresses this challenge directly through the temporary installation of a chiral auxiliary, a reliable and scalable method for asymmetric synthesis.[1]
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic disconnection of the target molecule points to a chiral N-protected β,β-difluoro-α-amino acid derivative as the key intermediate. This intermediate can be accessed through the diastereoselective functionalization of a chiral N-acyl imide, a strategy pioneered and extensively validated by Evans and others.[2][3]
Our forward synthesis strategy is therefore a four-stage process:
-
Preparation of the Achiral Precursor: Synthesis of 2,2-difluoro-2-phenylacetic acid.
-
Chiral Auxiliary Conjugation: Acylation of a commercially available Evans-type oxazolidinone auxiliary to form the key N-acyl imide substrate.
-
Diastereoselective Amination: Enolization and subsequent electrophilic amination (via azidation) to set the C2 stereocenter with high diastereoselectivity.
-
Final Elaboration: Reductive cleavage of the chiral auxiliary and concurrent reduction of the resulting ester to yield the target this compound.
This workflow is designed to be robust, scalable, and to provide the final product in high enantiomeric purity.
Caption: High-level overview of the synthetic strategy.
Detailed Synthetic Pathway and Mechanistic Rationale
Stage 1: Synthesis of 2,2-Difluoro-2-phenylacetic Acid
The synthesis begins with a commercially available starting material, ethyl 2,2-difluoro-2-phenylacetate. This compound serves as the foundational block containing the crucial difluorophenyl moiety. Basic hydrolysis provides the corresponding carboxylic acid in excellent yield.
Reaction:
-
Ethyl 2,2-difluoro-2-phenylacetate + NaOH(aq) → 2,2-Difluoro-2-phenylacetic Acid
Causality: Saponification is a classic and highly efficient method for the hydrolysis of esters. The use of aqueous sodium hydroxide followed by acidic workup ensures complete conversion to the carboxylic acid, which is essential for the subsequent acylation step.
Stage 2: Chiral Auxiliary Conjugation
To control the stereochemistry of the subsequent C-N bond formation, we employ a chiral auxiliary. The (R)-(+)-4-benzyl-2-oxazolidinone is an excellent choice due to its commercial availability and extensive documentation in inducing high levels of diastereoselectivity in enolate reactions.[1][4] The carboxylic acid is first converted to its acid chloride to facilitate acylation of the auxiliary.
Reaction:
-
2,2-Difluoro-2-phenylacetic Acid + (COCl)₂ → 2,2-Difluoro-2-phenylacetyl Chloride
-
2,2-Difluoro-2-phenylacetyl Chloride + (R)-4-benzyl-2-oxazolidinone → (R)-4-benzyl-3-(2,2-difluoro-2-phenylacetyl)oxazolidin-2-one
Expertise & Experience: The conversion to an acid chloride is a reliable method for activating the carboxylic acid. The subsequent acylation of the Evans auxiliary is typically performed at low temperatures in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct. This step covalently links our achiral substrate to the chiral controller, setting the stage for the key asymmetric transformation.
Stage 3: Diastereoselective α-Azidation
This is the critical stereochemistry-defining step of the synthesis. The N-acyl oxazolidinone is deprotonated with a strong base to form a stereodefined (Z)-enolate. The chelation of the lithium cation between the enolate oxygen and the carbonyl oxygen of the auxiliary forces the benzyl group of the auxiliary to shield one face of the enolate. The incoming electrophile is therefore directed to the opposite, less sterically hindered face.[5]
For the introduction of the amino group precursor, we utilize an electrophilic azide source, such as 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide). This reaction proceeds with high diastereoselectivity to furnish the desired α-azido product.[6]
Caption: Steric shielding by the auxiliary directs azidation.
Trustworthiness: The stereochemical outcome of this reaction is highly predictable. The use of a sodium base (e.g., NaHMDS) at low temperature (-78 °C) reliably generates the (Z)-enolate, and the steric bias of the 4-benzyl substituent consistently directs the electrophile to the si face of the enolate, leading to the (R)-configuration at the newly formed stereocenter. The resulting diastereomers, if any minor product is formed, can typically be separated by standard column chromatography, ensuring access to a diastereomerically pure intermediate.
Stage 4: Auxiliary Cleavage and Reduction to the Final Product
The final stage involves two key transformations in a single operation: removal of the chiral auxiliary and reduction of the carbonyl group to a primary alcohol. Lithium borohydride (LiBH₄) is an effective reagent for this purpose; however, the more powerful lithium aluminum hydride (LiAlH₄) ensures a complete and clean reduction of both the imide and the azide functionality.[7][8][9]
Reaction:
-
(R)-4-benzyl-3-((R)-2-azido-2,2-difluoro-2-phenylacetyl)oxazolidin-2-one + LiAlH₄ → (R)-2-Amino-3,3-difluoro-3-phenyl-1-propanol
Causality: LiAlH₄ is a potent source of hydride (H⁻). It will first reduce the azide to a primary amine. Concurrently, it will attack the carbonyl of the acyl group, cleaving the auxiliary and reducing the resulting aldehyde intermediate to the primary alcohol. This one-pot procedure is highly efficient and directly yields the target amino alcohol, with the chiral auxiliary being recoverable from the reaction mixture.
Data Presentation
The following table summarizes the expected outcomes for each stage of the synthesis based on analogous transformations reported in the literature.
| Stage | Reaction | Key Reagents | Typical Yield | Stereoselectivity (d.r.) | Reference Analogy |
| 1 | Ester Hydrolysis | NaOH, H₃O⁺ | >95% | N/A | Standard Procedure |
| 2 | Auxiliary Conjugation | (COCl)₂, (R)-4-benzyl-2-oxazolidinone, Et₃N | 85-95% | N/A | [10] |
| 3 | Diastereoselective Azidation | NaHMDS, Trisyl Azide | 80-90% | >95:5 | [6] |
| 4 | Reductive Cleavage | LiAlH₄ | 75-85% | >99% e.e. (post-purification) | [9] |
Experimental Protocols
Trustworthiness: These protocols are based on well-established and repeatedly published procedures. All operations involving anhydrous solvents should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Protocol 5.1: (R)-4-benzyl-3-(2,2-difluoro-2-phenylacetyl)oxazolidin-2-one
-
To a solution of 2,2-difluoro-2-phenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF (1 drop).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the mixture in vacuo to remove excess oxalyl chloride.
-
Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF, 0.3 M) and cool to -78 °C.
-
In a separate flask, dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M), cool to -78 °C, and add n-butyllithium (1.05 eq) dropwise. Stir for 15 minutes.
-
Transfer the solution of the acid chloride to the lithium salt of the auxiliary via cannula.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
Protocol 5.2: (R)-4-benzyl-3-((R)-2-azido-2,2-difluoro-2-phenylacetyl)oxazolidin-2-one
-
To a solution of the N-acyl oxazolidinone (1.0 eq) from Protocol 5.1 in anhydrous THF (0.2 M) at -78 °C, add sodium hexamethyldisilazide (NaHMDS, 1.1 eq, 1.0 M in THF) dropwise. Stir for 30 minutes.
-
In a separate flask, dissolve 2,4,6-triisopropylbenzenesulfonyl azide (1.2 eq) in anhydrous THF (0.5 M) and add this solution to the enolate mixture via cannula.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by adding glacial acetic acid (2.0 eq) followed by saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to separate diastereomers.
Protocol 5.3: (R)-2-Amino-3,3-difluoro-3-phenyl-1-propanol
-
To a suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous THF (0.2 M) at 0 °C, add a solution of the purified α-azido imide (1.0 eq) from Protocol 5.2 in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X = grams of LiAlH₄ used (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter through a pad of Celite, washing thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by an appropriate method (e.g., crystallization of a salt or chromatography) to yield the pure amino alcohol.
Conclusion
The stereoselective synthesis of this compound is an achievable, albeit challenging, endeavor. The strategy presented in this guide, centered on the use of an Evans chiral auxiliary, provides a reliable and well-precedented pathway to the target molecule. By understanding the mechanistic underpinnings of each transformation—from the predictable stereodirection of the auxiliary to the robust nature of the final reduction—researchers are empowered to troubleshoot and adapt this synthesis for their specific needs. This approach exemplifies how the principles of asymmetric synthesis can be applied to construct complex, fluorinated chiral building blocks for the advancement of drug discovery and development.
References
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Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. Available at: [Link]
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Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis. Course Material. Available at: [Link]
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Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Payne, A. N., et al. (2018). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Catalysis, 8(11), 10359-10364. Available at: [Link]
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Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, 35-41. Available at: [Link]
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Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. Available at: [Link]
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Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]
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Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]
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Abdel-Gawad, H., et al. (2017). Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides. International Journal of Organic Chemistry, 7, 1-10. Available at: [Link]
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Grach, G., et al. (2007). Diastereoselective synthesis of chiral secondary amines with two chiral centers directly attached to the nitrogen atom. The Journal of Organic Chemistry, 72(4), 1333-1340. Available at: [Link]
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Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(6), 443-445. Available at: [Link]
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Han, S. Y., & Kim, Y. A. (2004). Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. Tetrahedron, 60(11), 2447-2467. Available at: [Link]
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Zhang, Y., et al. (2019). Asymmetric Synthesis of Chiral Amino Carboxylic-Phosphonic Acid Derivatives. Molecules, 24(21), 3896. Available at: [Link]
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Wang, Y., et al. (2021). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 26(4), 849. Available at: [Link]
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Varseev, D., et al. (2021). 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv. Available at: [Link]
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Singh, B., & Singaram, B. (2006). Lithium Aluminum Hydride: A Powerful Reducing Agent. ResearchGate. Available at: [Link]
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D'Sa, B. A., & G. K. Trivedi. (1997). Reduction of cyclic anhydrides with sodium borohydride. Versatile lactone synthesis. The Journal of Organic Chemistry, 62(21), 7413-7415. Available at: [Link]
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de la Cruz-Cruz, J. I., et al. (2018). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 23(10), 2449. Available at: [Link]
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Valeur, E., & Bradley, M. (2009). N-Acylation Reactions of Amines. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
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Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. III. Halides, Quinones, Miscellaneous Nitrogen Compounds. Journal of the American Chemical Society, 70(11), 3738-3740. Available at: [Link]
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Lam, L. K. P., et al. (1981). Sodium Borohydride as a Reducing Agent for Preparing Ninhydrin Reagent for Amino Acid Analysis. Analytical Biochemistry, 117(1), 194-198. Available at: [Link]
-
Dr. Richard Musgrave. (2017, March 14). Ester Reduction With Lithium Aluminum Hydride. YouTube. Available at: [Link]
- Rolf, D., & Kustner, D. (1998). Process for the reduction of amino acids and the derivatives thereof. Google Patents. U.S. Patent No. 5,744,611.
-
D. K. Mohapatra. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 5(100), 82061-82093. Available at: [Link]
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Stadlbauer, W., et al. (2014). Syntheses and Reactions of Amino- and Azidophenalenones. ECSOC-18. Available at: [Link]
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Antonchick, A. P., et al. (2016). Chemo- and Stereoselective Transition-Metal-Free Amination of Amides with Azides. Journal of the American Chemical Society, 138(28), 8690-8693. Available at: [Link]
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Dickman, D. A., et al. (1990). L-Valinol. Organic Syntheses, 68, 212. Available at: [Link]
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Reyes-González, M. A., et al. (2024). Synthesis of methyl 2-((4R)-3-acryloyl-4-phenyloxazolidin-2-yl)acetates. Preprints.org. Available at: [Link]
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Imperial College London. (n.d.). Reductions with Lithium Aluminium Hydride. Course Material. Available at: [Link]
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Zhang, Z., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications, 15(1), 4784. Available at: [Link]
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A Comprehensive Technical Guide to the ¹³C NMR Spectroscopy of 2-Amino-3,3-difluoro-3-phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of the fluorinated amino alcohol, 2-Amino-3,3-difluoro-3-phenyl-1-propanol. The presence of fluorine atoms introduces distinct complexities and rich informational content into the ¹³C NMR spectrum, primarily through carbon-fluorine (C-F) coupling. This document will detail the theoretical underpinnings, predictive analysis, experimental protocols, and data interpretation for the ¹³C NMR spectrum of this compound. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and pharmaceutical development who work with fluorinated molecules.
Introduction: The Significance of Fluorinated Amino Alcohols
This compound is a chiral amino alcohol derivative. The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, fluorinated compounds are of great interest in drug discovery and development.
¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[2] For fluorinated compounds, ¹³C NMR provides not only information about the carbon skeleton but also crucial insights into the electronic environment and through-bond connectivity of the fluorine atoms via the analysis of C-F coupling constants.[3][4][5]
This guide will focus on predicting and interpreting the ¹³C NMR spectrum of this compound, providing a framework for understanding the spectral features of this and similar fluorinated molecules.
Fundamental Principles: ¹³C NMR of Organofluorine Compounds
Standard ¹³C NMR spectra are typically acquired with broadband proton decoupling, resulting in a single resonance for each unique carbon atom.[3] However, in the case of fluorinated compounds, the presence of the spin-active ¹⁹F nucleus (I = 1/2, 100% natural abundance) leads to through-bond scalar coupling with ¹³C nuclei.[3][4] This results in the splitting of carbon signals into multiplets, a phenomenon that provides valuable structural information.
The magnitude of the C-F coupling constant (J_CF) is dependent on the number of bonds separating the carbon and fluorine atoms:
-
One-bond coupling (¹J_CF): This is the largest coupling, typically ranging from 160 to 350 Hz.[1] The magnitude is sensitive to the hybridization of the carbon and the electronegativity of other substituents.
-
Two-bond coupling (²J_CF): Geminal coupling is generally in the range of 15-50 Hz.
-
Three-bond coupling (³J_CF): Vicinal coupling is typically smaller, around 5-20 Hz.
-
Long-range coupling (>³ bonds): These couplings are often observed, especially in aromatic systems, and are usually less than 5 Hz.[4]
The multiplicity of a carbon signal is determined by the number of equivalent fluorine atoms it couples to, following the n+1 rule (where n is the number of equivalent fluorine atoms). For a CF₂ group, the coupled carbon will appear as a triplet.
Predicted ¹³C NMR Spectrum of this compound
Based on the structure of this compound, we can predict the approximate chemical shifts and expected multiplicities for each carbon atom. The structure and numbering are shown below:
Caption: Molecular structure and numbering of this compound.
Predicted Chemical Shifts and Couplings
The predicted ¹³C NMR data is summarized in the table below. The chemical shifts are estimated based on typical values for similar functional groups and the known effects of fluorine substitution.[6][7][8]
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (Hz) | Rationale |
| C1 | 60 - 70 | t | ³J_CF ≈ 2-5 | Carbon bearing a hydroxyl group.[9] Expected to show a small triplet due to three-bond coupling with the two fluorine atoms. |
| C2 | 50 - 60 | t | ²J_CF ≈ 15-30 | Carbon bearing an amino group.[2] Expected to be a triplet due to two-bond coupling with the two fluorine atoms. |
| C3 | 120 - 130 | t | ¹J_CF ≈ 240-280 | Carbon directly attached to two fluorine atoms. The chemical shift is significantly downfield, and the signal will be a triplet with a large one-bond coupling constant.[1][4] |
| C4 (ipso) | 130 - 140 | t | ²J_CF ≈ 20-30 | Quaternary aromatic carbon attached to the CF₂ group. Expected to be a triplet due to two-bond coupling. |
| C5, C9 (ortho) | 128 - 132 | t | ³J_CF ≈ 3-7 | Aromatic CH carbons. Expected to show a small triplet due to three-bond coupling. |
| C6, C8 (meta) | 128 - 130 | t | ⁴J_CF ≈ 1-3 | Aromatic CH carbons. Expected to show a very small triplet or appear as a singlet if the coupling is not resolved.[4] |
| C7 (para) | 127 - 129 | t | ⁵J_CF < 1 | Aromatic CH carbon. Coupling is likely too small to be resolved, appearing as a singlet. |
Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental setup is recommended.
Sample Preparation
-
Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄). The choice of solvent can influence chemical shifts.[2]
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and sensitivity.
-
Probe: A broadband or multinuclear probe capable of observing ¹³C and decoupling ¹H. For advanced experiments, a probe with ¹⁹F capabilities is necessary.
-
Temperature: 298 K.
Acquisition Parameters
-
Experiment: ¹³C with ¹H decoupling (zgpg30 or similar pulse program).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be needed for quaternary carbons.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[1]
-
Decoupling: Broadband ¹H decoupling (e.g., garp or waltz16).
Advanced NMR Techniques for Fluorinated Compounds
Given the complexities of C-F coupling, advanced NMR experiments can be invaluable for unambiguous spectral assignment.
¹³C{¹H, ¹⁹F} Double Decoupling
To simplify the spectrum and confirm the carbon skeleton, a ¹³C NMR experiment with simultaneous decoupling of both ¹H and ¹⁹F can be performed. This requires a spectrometer with a triple-resonance probe and appropriate hardware.[1][4] In this experiment, all carbon signals should appear as singlets, greatly simplifying the spectrum.
DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[10] In the case of this compound:
-
DEPT-135: CH₂ signals will be negative, while CH and CH₃ signals will be positive. C1 will be negative, and C2, C5, C6, C7, C8, C9 will be positive.
-
DEPT-90: Only CH signals will be observed (C2, C5, C6, C7, C8, C9).
¹³C-¹⁹F Heteronuclear Correlation (HETCOR)
A 2D ¹³C-¹⁹F HETCOR experiment can be used to directly correlate carbon atoms with the fluorine atoms they are coupled to, providing definitive evidence of C-F connectivity.
¹³C-¹⁹F APT (Attached Proton Test)
This experiment can help determine the number of fluorine atoms attached to each carbon. In a ¹³C-¹⁹F APT spectrum, CF₃ and CF signals typically have a positive phase, while CF₂ and non-fluorinated carbons have a negative phase.[11]
Workflow for Spectral Analysis
The following workflow provides a systematic approach to analyzing the ¹³C NMR spectrum of this compound.
Caption: A logical workflow for the analysis of the ¹³C NMR spectrum.
Conclusion
The ¹³C NMR spectrum of this compound offers a wealth of structural information that is accessible through careful prediction, acquisition, and interpretation. The key to understanding the spectrum lies in the analysis of the C-F coupling constants, which provide direct evidence of the fluorine substitution pattern. By employing a combination of standard and advanced NMR techniques, researchers can confidently elucidate the structure of this and other complex fluorinated molecules, which is a critical step in the advancement of drug discovery and materials science.
References
-
¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
-
A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available at: [Link]
-
¹³C NMR of 1-Propanol. Available at: [Link]
-
¹³C NMR Chemical Shift. Oregon State University. Available at: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]
-
Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. Available at: [Link]
-
Interpreting C-13 NMR spectra. Chemguide. Available at: [Link]
-
Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PubMed Central. Available at: [Link]
-
¹³C-NMR. Available at: [Link]
-
Determine number of fluorines attached to each carbon by ¹³C NMR spectroscopy!. JEOL. Available at: [Link]
-
NMR Coupling Constants, Chemical Shift, and ¹³C NMR. YouTube. Available at: [Link]
-
Simultaneous Proton and Fluorine decoupled ¹³C NMR. Magritek. Available at: [Link]
-
Model structure of 2-Amino-1-phenyl-1-propanol. ResearchGate. Available at: [Link]
-
Carbon-13 NMR spectrum of propan-1-ol. Doc Brown's Chemistry. Available at: [Link]
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Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available at: [Link]
-
Decorating phenylalanine side-chains with triple labeled ¹³C/¹⁹F/²H isotope patterns. Available at: [Link]
-
¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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19F NMR analysis of 2-Amino-3,3-difluoro-3-phenyl-1-propanol
An In-Depth Technical Guide to the ¹⁹F NMR Analysis of 2-Amino-3,3-difluoro-3-phenyl-1-propanol
Authored by a Senior Application Scientist
This guide provides a comprehensive, in-depth exploration of the principles and practical execution of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the causal logic behind experimental choices, ensuring a robust and self-validating analytical approach.
Introduction: The Strategic Role of ¹⁹F NMR in Pharmaceutical Analysis
Fluorine has become a cornerstone in modern medicinal chemistry, with its incorporation often enhancing metabolic stability, binding affinity, and bioavailability.[1] Consequently, the ability to unambiguously characterize fluorinated molecules is paramount. ¹⁹F NMR spectroscopy serves as a uniquely powerful tool for this purpose due to the favorable properties of the ¹⁹F nucleus: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which gives it a sensitivity approximately 83% that of ¹H.[2][3]
The analysis of this compound presents a particularly illustrative case. The molecule contains a geminal difluoro group (a -CF₂- moiety) adjacent to a chiral center. This specific structural arrangement introduces the phenomenon of diastereotopicity, making the two fluorine atoms magnetically non-equivalent. ¹⁹F NMR is not only ideal for confirming the presence of the fluorine atoms but is essential for resolving this non-equivalence, providing profound insight into the molecule's three-dimensional structure.
Foundational Principles: Decoding the ¹⁹F Spectrum
A successful analysis hinges on a solid understanding of the NMR parameters that govern the spectrum's appearance. For the target molecule, three concepts are critical: chemical shift, spin-spin coupling, and diastereotopicity.
Chemical Shift (δ)
The ¹⁹F chemical shift is highly sensitive to the local electronic environment, resulting in a very wide chemical shift range (over 700 ppm) that minimizes signal overlap, a common challenge in ¹H NMR.[4][5] The position of a signal (its chemical shift) is influenced by shielding and deshielding effects from neighboring atoms and functional groups.[2] Electron-withdrawing groups cause deshielding and a downfield shift (to higher ppm values), while electron-donating groups cause shielding and an upfield shift.
For organofluorine compounds, chemical shifts are typically reported relative to a reference standard, most commonly trichlorofluoromethane (CFCl₃) at 0 ppm.[4] For a gem-difluoroalkyl group, as in our target molecule, the signals are expected to appear in a characteristic region of the spectrum.
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges
| Type of Fluorine Environment | Typical Chemical Shift Range (ppm vs. CFCl₃) |
|---|---|
| -CF₂- | +80 to +140[6] |
| -CF₃ | +40 to +80[6] |
| Aromatic Fluorine (Ar-F) | +80 to +170[6] |
The exact chemical shifts for the two fluorine atoms in this compound will differ due to their diastereotopic nature, a key analytical feature discussed below.
Spin-Spin Coupling (J-coupling)
Spin-spin coupling arises from the interaction of nuclear spins through the intervening chemical bonds, causing signals to split into multiplets. The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz). In ¹⁹F NMR, coupling can occur between fluorine atoms (homonuclear) and between fluorine and other active nuclei like protons (heteronuclear).[7] The coupling constants in fluorinated compounds are often significantly larger than in proton NMR and provide invaluable structural data.[4]
For this compound, we must consider:
-
Geminal F-F Coupling (²JFF): Coupling between the two fluorine atoms on the same carbon. This is typically very large, often in the range of 250-300 Hz.[5]
-
Vicinal H-F Coupling (³JHF): Coupling between the fluorine atoms and the proton on the adjacent carbon (C2).
-
Geminal H-F Coupling (²JHF): If there were protons on the same carbon as the fluorines, this coupling could be as large as 50 Hz.[5]
The Causality of Diastereotopicity
The core of interpreting the ¹⁹F NMR spectrum of this compound lies in understanding diastereotopicity. The two fluorine atoms attached to C3 are diastereotopic because C2 is a stereocenter. Even with free rotation around the C2-C3 bond, the two fluorine atoms (let's call them Fₐ and Fₑ) never experience the same average chemical environment. One fluorine will always be, on average, in a different spatial relationship to the groups on the chiral center than the other.
This magnetic non-equivalence is the direct cause for two critical observations in the spectrum:
-
Distinct Chemical Shifts (δFₐ ≠ δFₑ): The two fluorine atoms will appear as separate signals in the ¹⁹F NMR spectrum.[8]
-
Mutual Coupling (²JFₐFₑ): The two fluorine nuclei will couple to each other, resulting in a splitting pattern dictated by the large geminal coupling constant.
The resulting spin system for the F-C-C-H fragment can be described as an ABX system, where 'A' and 'B' are the two diastereotopic fluorine nuclei and 'X' is the vicinal proton at C2. This gives rise to a complex but information-rich splitting pattern known as an "AB quartet of doublets."
Caption: Spin-coupling network in the core fragment of the molecule.
A Self-Validating Experimental Protocol
This protocol is designed to yield high-quality, reproducible data. The logic behind each step is explained to empower the scientist to adapt to unforeseen circumstances.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean vial. Precision is key for potential future quantitative work.
-
Solvent Selection: Add ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice due to its broad solvency. Alternatively, MeOD-d₄ or CDCl₃ can be used if the compound is soluble. The deuterium in the solvent is used for the instrument's lock system to maintain magnetic field stability.
-
Reference Standard: Add an internal reference standard. While CFCl₃ is the primary reference, its volatility makes it impractical. A secondary standard is preferred. For non-aqueous solvents, trifluoroacetic acid (TFA) or 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) are excellent choices.[9][10] 3,5-BTFMBA is particularly robust, showing a sharp singlet at -61.3 ppm in DMSO-d₆.[10] The goal is a reference signal that does not overlap with analyte signals.
-
Homogenization & Transfer: Ensure the sample is fully dissolved, using gentle vortexing if necessary. Transfer the solution to a 5 mm NMR tube.
NMR Instrument Setup & Data Acquisition
The following parameters are based on a standard 400 MHz or 500 MHz NMR spectrometer.
-
Load and Lock: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. This step is critical for field stability during the long acquisition times that may be required.
-
Tuning and Shimming: Tune the ¹⁹F probe to the correct frequency. Perform automated or manual shimming on the lock signal to optimize the magnetic field homogeneity, which ensures sharp spectral lines.
-
Pulse Sequence Selection: Select a standard 1D ¹⁹F pulse sequence with proton decoupling. An inverse-gated decoupling sequence is superior for quantitative measurements as it minimizes the Nuclear Overhauser Effect (NOE), ensuring that signal integrals are directly proportional to the number of nuclei.[4]
-
Set Acquisition Parameters:
-
Spectral Width: Center the spectrum around the expected chemical shift (~ -100 to -140 ppm) and set a sufficiently wide spectral width (e.g., 200 ppm) to ensure all signals, including the reference, are captured.
-
Acquisition Time (AT): Set to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Start with a delay of 2 seconds. For accurate quantitative analysis, this delay should be increased to 5 times the longest T₁ relaxation time of the fluorine nuclei.
-
Number of Scans (NS): Begin with 16 or 32 scans. Increase as needed to achieve an adequate signal-to-noise ratio (S/N > 100:1 is recommended for detailed analysis).
-
-
Acquire Data: Start the acquisition.
Caption: Standardized workflow for ¹⁹F NMR analysis.
Spectral Interpretation: From Raw Data to Structural Insight
Data Processing
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically adjust the phase so all peaks are purely absorptive and positive. Apply a baseline correction algorithm to ensure a flat baseline, which is critical for accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the reference standard's peak to its known literature value (e.g., -61.3 ppm for 3,5-BTFMBA).
Analysis of the Spectrum
The proton-decoupled ¹⁹F NMR spectrum of this compound is predicted to show two distinct signals, each being a doublet due to the large geminal F-F coupling. If proton coupling were present, each of these doublets would be further split by the proton on C2.
Table 2: Predicted ¹⁹F NMR Parameters for this compound
| Parameter | Description | Expected Value | Rationale / Comment |
|---|---|---|---|
| δFₐ, δFₑ | Chemical shifts of the two diastereotopic fluorine atoms. | -100 to -140 ppm | Typical for -CF₂- groups. The separation (Δδ) depends on the solvent and local environment. |
| ²JFₐFₑ | Geminal F-F coupling constant. | 250 - 300 Hz | This large coupling is characteristic of gem-difluoroalkanes and is the primary splitting observed.[5] |
| ³JHFₐ, ³JHFₑ | Vicinal H-F coupling constants. | 5 - 20 Hz | These values depend on the dihedral angle. They will be different for Fₐ and Fₑ, further confirming diastereotopicity. |
Interpretation Steps:
-
Identify the AB Quartet: Locate the two signals corresponding to Fₐ and Fₑ. They should appear as a pair of doublets (an "AB quartet"). The center of this pattern gives the average chemical shift, and the splitting of each doublet is equal to the large ²JFF coupling constant.
-
Measure Coupling Constants: Measure the distance in Hz between the two lines of one of the main doublets. This value is ²JFF.
-
Confirm Structure: The presence of two distinct fluorine signals, each split by a very large coupling constant, is powerful evidence for the -CF₂- group adjacent to a chiral center, thus confirming the core structure of the molecule.
-
Purity Assessment: The integration of the fluorine signals relative to the integral of the known-concentration internal reference standard can be used for quantitative purity analysis. Any additional fluorine-containing signals would indicate impurities.
Conclusion
The ¹⁹F NMR analysis of this compound is a prime example of leveraging advanced spectroscopic principles for definitive molecular characterization. The diastereotopicity of the geminal fluorine atoms, induced by the adjacent stereocenter, provides a unique spectral fingerprint. By understanding the interplay of chemical shifts and large F-F coupling constants, researchers can unequivocally confirm the molecule's structure. The detailed, self-validating protocol presented here ensures the acquisition of high-fidelity data, empowering scientists in pharmaceutical development to make confident, data-driven decisions.
References
- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
- Cioffi, A. G., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
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- University of Ottawa. 19Flourine NMR.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants.
- Copeland, J. C., et al. (2013). Diastereotopic fluorine substituents as 19F NMR probes of screw-sense preference in helical foldamers. Organic & Biomolecular Chemistry.
- Alfa Chemistry. 19F Coupling Constants Table - Organofluorine.
- Sigma-Aldrich. Certified Reference Materials for ¹⁹F NMR.
- Oxford Instruments. NMR | Speeding Fluorine Analysis.
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 2-Amino-3,3-difluoro-3-phenyl-1-propanol
Abstract
This technical guide provides a comprehensive framework for the analysis of 2-Amino-3,3-difluoro-3-phenyl-1-propanol using High-Resolution Mass Spectrometry (HRMS). Designed for researchers, scientists, and drug development professionals, this document details the strategic considerations, experimental protocols, and data interpretation necessary for the precise structural elucidation and characterization of this fluorinated amino alcohol. By integrating foundational principles with field-proven insights, this guide serves as a practical resource for leveraging the power of HRMS in pharmaceutical and chemical analysis.
Introduction: The Analytical Imperative
This compound is a chiral amino alcohol of significant interest in medicinal chemistry. Its structure, featuring a difluorinated benzylic carbon, imparts unique conformational and electronic properties, making it a valuable building block for novel therapeutic agents. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. Consequently, unambiguous characterization of this molecule and its potential impurities or metabolites is critical during drug discovery and development.[1][2]
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for this purpose. Unlike nominal mass instruments, HRMS platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems provide mass measurements with high precision (typically to the fourth decimal place), enabling the determination of elemental compositions and the differentiation of isobaric compounds.[3][4] This guide outlines a systematic approach to developing a robust HRMS method for the comprehensive analysis of this compound.
Foundational Physicochemical Properties
A successful analytical method is built upon a solid understanding of the analyte's properties. For this compound (C₉H₁₁F₂NO), the key characteristics influencing HRMS analysis are:
| Property | Value (Predicted/Analog-Based) | Implication for HRMS |
| Molecular Formula | C₉H₁₁F₂NO | |
| Monoisotopic Mass | 187.07999 Da | The target mass for accurate mass measurement. |
| Key Functional Groups | Primary Amine (-NH₂), Primary Alcohol (-OH), Phenyl Ring, Gem-Difluoro Group (-CF₂-) | The primary amine is basic and readily protonated, making positive-ion Electrospray Ionization (ESI) the logical choice. |
| Polarity | Polar | Soluble in common reversed-phase solvents like methanol and acetonitrile. |
| pKa (of -NH₃⁺) | ~9-10 (estimated) | Confirms that the molecule will be predominantly protonated in acidic mobile phases, enhancing ESI efficiency. |
Note: The exact physicochemical properties for this specific molecule are not widely published; values are estimated based on its structural analogs like Phenylalaninol (C₉H₁₃NO).[5]
Experimental Design: A Self-Validating Workflow
The credibility of analytical results hinges on a meticulously designed and validated workflow. The following sections detail the protocols and, critically, the scientific rationale behind each step.
Sample and Standard Preparation
Accuracy begins with the sample. The objective is to prepare a clean, dilute solution to avoid ion suppression and ensure optimal spray stability.
Step-by-Step Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound standard and dissolve it in 1.0 mL of methanol. Vortex until fully dissolved.
-
Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Final Dilution for Infusion (10-100 ng/mL): Further dilute the working solution to a final concentration suitable for direct infusion or LC-MS injection.
Causality: Using a mobile phase mimic for the final dilution ensures compatibility with the ESI process and prevents solvent-related signal instability. The low concentration minimizes the risk of detector saturation and space-charge effects in the mass analyzer.
Instrumentation and Ionization Source Selection
A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is an ideal instrument for this application, offering a powerful combination of precursor ion selection (quadrupole) and high-resolution mass analysis (TOF).[4][6][7][8]
Ionization Source: Electrospray Ionization (ESI) ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it perfect for determining the intact molecular weight.[9]
-
Justification: The target molecule contains a primary amine, which is a basic site. In an acidic solution (e.g., with 0.1% formic acid), this amine group is readily protonated to form an ammonium ion (-NH₃⁺). This pre-formed ion in solution is highly amenable to ESI in the positive ion mode, leading to a strong signal for the protonated molecule, [M+H]⁺.
Workflow Diagram: HRMS Analysis The diagram below illustrates the logical flow from sample preparation to data analysis.
Caption: A streamlined workflow for HRMS analysis of the target analyte.
High-Resolution Mass Spectrometry Parameters
Instrument settings must be optimized to ensure high mass accuracy and resolution. The following table provides a robust starting point for a Q-TOF instrument.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | Maximizes signal for the protonatable amine group. |
| Capillary Voltage | 3.5 - 4.0 kV | Optimizes the electrospray plume for stable ion generation. |
| Nebulizer Gas (N₂) | 2.0 Bar | Assists in droplet formation. |
| Drying Gas (N₂) | 8.0 L/min | Facilitates solvent evaporation from charged droplets. |
| Drying Gas Temp. | 200 °C | Balances efficient desolvation with minimizing thermal degradation. |
| Mass Range (MS1) | m/z 50 - 500 | Covers the expected precursor ion and potential low-mass fragments. |
| Acquisition Rate | 2 spectra/sec | Provides sufficient data points for chromatographic peaks if LC is used. |
| Reference Mass | Infuse known compound (e.g., Purine) | A lock mass corrects for instrumental drift, ensuring sub-5 ppm mass accuracy. |
| Collision Energy (MS/MS) | Ramp: 10 - 40 eV | A ramped energy ensures capture of both low-energy (minor loss) and high-energy (scaffold) fragments. |
Results and Interpretation: From Mass to Structure
Accurate Mass and Elemental Composition
The primary output of the MS1 full scan is the accurate mass of the protonated molecule, [M+H]⁺.
| Parameter | Theoretical Value | Observed Value (Example) | Mass Error (ppm) |
| [M+H]⁺ Ion | 188.08782 | 188.0875 | -1.7 |
A mass error of < 5 ppm provides strong confidence in the assigned elemental formula, C₉H₁₂F₂NO⁺. This level of precision is crucial for distinguishing the target analyte from other compounds with the same nominal mass.[3]
Tandem MS (MS/MS) and Fragmentation Analysis
Collision-Induced Dissociation (CID) of the precursor ion (m/z 188.0878) provides structural information. The fragmentation pattern is dictated by the molecule's chemical bonds and the stability of the resulting fragment ions. For this compound, the key fragmentation pathways are driven by the loss of small, stable neutral molecules.
Predicted Fragmentation Pathways:
-
Loss of Water (H₂O): The protonated molecule can easily lose the hydroxyl group as water, a common fragmentation for alcohols.
-
[C₉H₁₂F₂NO]⁺ → [C₉H₁₀F₂N]⁺ + H₂O (m/z 170.0772)
-
-
Loss of Ammonia (NH₃): The protonated amine can be eliminated as ammonia.
-
[C₉H₁₂F₂NO]⁺ → [C₉H₉F₂O]⁺ + NH₃ (m/z 171.0616)
-
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom, with the loss of the CH₂OH group, is a characteristic fragmentation for amino alcohols.[10] This yields a stable iminium ion.
-
[C₉H₁₂F₂NO]⁺ → [C₈H₉F₂N]⁺ + CH₂O (m/z 157.0725)
-
-
Benzylic Cleavage: Cleavage of the bond between the difluorinated carbon and the adjacent CH group can lead to the formation of a difluorotropylium-like cation or related fragments.
-
[C₉H₁₂F₂NO]⁺ → [C₇H₅F₂]⁺ + C₂H₇NO (m/z 127.0354)
-
Proposed Fragmentation Pathway Diagram This diagram visualizes the primary fragmentation routes for the protonated molecule.
Sources
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An In-Depth Technical Guide to the FT-IR Spectrum of 2-Amino-3,3-difluoro-3-phenyl-1-propanol
Abstract
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Amino-3,3-difluoro-3-phenyl-1-propanol. As this compound represents a class of fluorinated amino alcohols with significant potential in pharmaceutical development, a thorough understanding of its spectral characteristics is paramount for structural verification, purity assessment, and quality control. This document moves beyond a simple peak-listing to offer a foundational analysis based on first principles, examining the influence of intramolecular interactions and the unique electronic environment created by the geminal difluoro and phenyl moieties. We will detail a robust experimental protocol for acquiring a high-fidelity spectrum and provide an expert interpretation of the predicted spectral features, grounded in authoritative spectroscopic data.
Introduction: The Structural & Spectroscopic Challenge
This compound is a structurally complex molecule featuring multiple functional groups on a short aliphatic chain. The primary amine (-NH₂) and primary alcohol (-OH) groups introduce the potential for both inter- and intramolecular hydrogen bonding.[1][2] The geminal difluoro group (-CF₂) at the C3 position, adjacent to the phenyl ring, creates a strong inductive effect and significantly alters the electronic landscape of the molecule.[3] FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the presence and interplay of these functional groups. Each covalent bond within the molecule vibrates at a characteristic frequency, and absorption of infrared radiation at these frequencies provides a unique molecular "fingerprint".[4] This guide will deconstruct this fingerprint to provide a definitive analytical methodology.
Recommended Experimental Protocol: ATR-FTIR
For a solid, powdered sample like this compound, Attenuated Total Reflectance (ATR) is the preferred FT-IR sampling technique.[5][6] ATR offers significant advantages over traditional transmission methods (e.g., KBr pellets), primarily the minimal sample preparation required, which eliminates potential artifacts from grinding or pressing.[5][7]
Causality of Method Selection
-
Self-Validation: The ATR method is inherently robust. The shallow penetration depth of the IR evanescent wave (typically a few microns) ensures that the resulting spectrum is representative of the sample's surface and is less sensitive to sample thickness, unlike transmission methods.[7][8] This minimizes variability and enhances reproducibility.
-
Integrity: Direct analysis of the neat solid prevents potential interactions with a matrix material like KBr, which is hygroscopic and can introduce interfering water bands.[9]
-
Efficiency: The "place-and-measure" nature of ATR drastically reduces analysis time, a critical factor in high-throughput screening and development environments.[5][10]
Step-by-Step ATR-FTIR Protocol
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
-
Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Background Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This is a critical self-validating step that measures the ambient environment and instrument response, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure.[10] This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
Spectrum Acquisition: Collect the sample spectrum. A typical acquisition might involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Post-Acquisition: Clean the sample from the crystal surface. If desired, an ATR correction algorithm can be applied to the data to make the spectrum appear more like a traditional transmission spectrum, though this is often not necessary for qualitative identification.[11]
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical flow from sample preparation to final structural confirmation.
Caption: Experimental workflow for FT-IR analysis.
In-Depth Spectral Interpretation
The FT-IR spectrum of this compound can be logically divided into several key regions. The interpretation below is based on established group frequencies, with expert consideration for the specific intramolecular environment.
The High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)
This region is dominated by X-H stretching vibrations.
-
O-H and N-H Stretching (3500 cm⁻¹ - 3200 cm⁻¹): This is the most diagnostic region for this molecule.
-
O-H Stretch: A strong, very broad absorption is expected, centered around 3350 cm⁻¹.[12][13][14] The broadness is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[13]
-
N-H Stretches: Superimposed on the broad O-H band, two distinct, sharper peaks of medium intensity are anticipated for the primary amine.[15] These correspond to the asymmetric (~3380 cm⁻¹) and symmetric (~3300 cm⁻¹) N-H stretching modes.[13][15] The presence of two peaks is definitive for a primary (-NH₂) amine.
-
Intramolecular Hydrogen Bonding: The proximity of the -OH and -NH₂ groups allows for intramolecular hydrogen bonding (O-H···N or N-H···O).[1][2] This interaction weakens the O-H and N-H bonds, causing their absorption frequencies to shift lower (a red-shift) and contribute further to the overall broadness of the absorption envelope.[16] Studies on similar amino alcohols confirm that such intramolecular bonding significantly stabilizes the molecule's conformation.[2][17]
-
-
C-H Stretching (3100 cm⁻¹ - 2850 cm⁻¹):
-
Aromatic C-H Stretch: Weak to medium, sharp peaks are expected just above 3000 cm⁻¹ (typically 3100-3020 cm⁻¹), characteristic of the C-H bonds on the phenyl ring.[13]
-
Aliphatic C-H Stretch: Medium to strong, sharp peaks will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), corresponding to the asymmetric and symmetric stretching of the C-H bonds on the propanol backbone.
-
The Fingerprint Region (1650 cm⁻¹ - 600 cm⁻¹)
This region contains a wealth of complex, unique absorptions from bending vibrations and skeletal modes.
-
N-H Bending (Scissoring) (1650 cm⁻¹ - 1580 cm⁻¹): A medium to strong, relatively sharp peak is expected in this range, characteristic of the -NH₂ scissoring vibration.[15] This band further confirms the primary amine functionality.
-
C=C Aromatic Stretching (1600 cm⁻¹ - 1450 cm⁻¹): The phenyl group will exhibit a series of two to four sharp, medium-intensity peaks from the stretching of the carbon-carbon bonds within the aromatic ring.[18]
-
C-F Stretching (1360 cm⁻¹ - 1100 cm⁻¹): This is a critical diagnostic region. The C-F bond is highly polar, resulting in very strong and intense IR absorptions.[12] For a geminal difluoro (-CF₂) group, one expects strong, distinct bands corresponding to asymmetric and symmetric stretching modes.[19] Based on related compounds, these are predicted to appear in the 1360-1230 cm⁻¹ range.[19] The strong electron-withdrawing nature of the fluorine atoms will significantly influence the entire fingerprint region.[3][20]
-
C-O Stretching (1075 cm⁻¹ - 1000 cm⁻¹): A strong, distinct peak corresponding to the C-O stretch of the primary alcohol is expected in this range.[14][21]
-
C-N Stretching (1250 cm⁻¹ - 1020 cm⁻¹): The C-N stretching vibration for an aliphatic amine typically appears as a weak to medium band in this region and may be convoluted with the stronger C-F and C-O absorptions.[4][15]
-
Aromatic C-H Out-of-Plane Bending (900 cm⁻¹ - 675 cm⁻¹): The substitution pattern on the benzene ring gives rise to strong absorptions in this area. For a monosubstituted ring, two strong bands are expected: one between 770-730 cm⁻¹ and another near 690 cm⁻¹.[22] The presence and position of these bands are highly indicative of the monosubstituted phenyl group.[22]
Summary of Predicted Spectral Data
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Notes |
| 3500 - 3200 | Strong, Broad | O-H and N-H Stretching | A very broad O-H band with two sharper, superimposed N-H peaks. Broadness indicates strong H-bonding.[13][15][16] |
| 3100 - 3020 | Weak-Medium | Aromatic C-H Stretching | Confirms presence of the phenyl group.[13] |
| 2960 - 2850 | Medium-Strong | Aliphatic C-H Stretching | Confirms the saturated carbon backbone. |
| 1650 - 1580 | Medium-Strong | N-H Bending (Scissoring) | Definitive for a primary amine.[15] |
| 1600 - 1450 | Medium, Sharp | Aromatic C=C Stretching | Series of peaks confirming the benzene ring.[18] |
| 1360 - 1230 | Very Strong | C-F Stretching (Asymmetric & Symmetric) | Key indicator of the geminal difluoro group.[19] |
| 1075 - 1000 | Strong | C-O Stretching (Primary Alcohol) | Confirms the primary alcohol functionality.[21] |
| 770 - 730 & ~690 | Strong | Aromatic C-H Out-of-Plane Bending | Diagnostic for a monosubstituted benzene ring.[22] |
Conclusion
The FT-IR spectrum of this compound is rich with information, providing a robust method for its unambiguous identification. The key diagnostic features are the broad, overlapping O-H and N-H stretches in the high-frequency region, the intense and characteristic C-F stretching bands, and the sharp out-of-plane C-H bending bands confirming the monosubstituted phenyl ring. By following the validated ATR-FTIR protocol and understanding the principles of group frequency analysis detailed herein, researchers can confidently leverage this technique for structural elucidation and quality assurance in the development of novel fluorinated pharmaceutical compounds.
References
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Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method. PubMed. Available at: [Link]
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Alcohols—The Rest of the Story. Spectroscopy Online. Available at: [Link]
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IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]
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Distinguishing structural isomers: Mono- and disubstituted benzene rings. ResearchGate. Available at: [Link]
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Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]
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Stretching vibrations in FTIR spectra of carbon based materials. ResearchGate. Available at: [Link]
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Geminal difluorination of alkenes to generate difluoromethylated stereocenters. ResearchGate. Available at: [Link]
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ATR – Theory and Applications. MMRC. Available at: [Link]
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Sample Preparation for FTIR Analysis. Drawell. Available at: [Link]
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Competition between inter- and intra-molecular hydrogen bonding: An infrared spectroscopic study of jet-cooled amino-ethanol and its dimer. AIP Publishing. Available at: [Link]
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Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Available at: [Link]
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IR: amines. University of Calgary. Available at: [Link]
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Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. PMC - NIH. Available at: [Link]
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Characterization of monosubstituted benzene ices. ResearchGate. Available at: [Link]
-
Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. Available at: [Link]
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Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Navigating the Physicochemical Landscape of 2-Amino-3,3-difluoro-3-phenyl-1-propanol: A Technical Guide
Introduction
2-Amino-3,3-difluoro-3-phenyl-1-propanol is a fluorinated amino alcohol whose structural features—a phenyl ring, a gem-difluoro group at the benzylic position, a primary amine, and a primary alcohol—suggest its potential as a valuable building block in medicinal chemistry. The introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds like this one of high interest in drug discovery. This guide provides a predictive overview of its key physical properties and outlines robust methodologies for their empirical determination. While specific experimental data for this compound is not publicly available, this document synthesizes information from structurally analogous molecules and foundational chemical principles to offer a scientifically grounded projection of its behavior.
Predicted Physicochemical Properties
The interplay of the functional groups in this compound dictates its physical properties. The polar amine and alcohol groups are expected to facilitate hydrogen bonding, while the phenyl ring and gem-difluoro group contribute to its lipophilicity and molecular weight.
| Physical Property | Predicted Value/Behavior | Rationale and Significance in Drug Development |
| Molecular Formula | C₉H₁₁F₂NO | - |
| Molecular Weight | 187.19 g/mol | Influences diffusion rates and membrane permeability. |
| Melting Point | Likely a crystalline solid with a moderate to high melting point. | The presence of strong hydrogen bonding networks from the -OH and -NH₂ groups, combined with the molecule's overall polarity, would favor a stable crystal lattice, requiring significant energy to melt. The melting point provides an indication of purity and lattice energy. |
| Boiling Point | High, with probable decomposition before boiling at atmospheric pressure. | Extensive intermolecular hydrogen bonding will require high temperatures to overcome. Amino alcohols are also susceptible to thermal decomposition. Vacuum distillation would likely be necessary for purification. |
| Solubility | Moderately soluble in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in nonpolar solvents (e.g., hexanes). | The polar -OH and -NH₂ groups can form hydrogen bonds with polar solvents. The phenyl ring and fluorine atoms increase lipophilicity, preventing high solubility in water but allowing for some solubility in organic solvents. Solubility is critical for formulation and bioavailability. |
| pKa | Predicted pKa for the amine (R-NH₃⁺) is ~8.5-9.5. Predicted pKa for the alcohol (R-OH) is ~15-16. | The electron-withdrawing effect of the nearby difluoromethyl and phenyl groups is expected to slightly decrease the basicity of the amine compared to a simple alkyl amine. The pKa determines the ionization state at physiological pH, which impacts solubility, permeability, and receptor binding. |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 1.5 - 2.5. | The gem-difluoro group and the phenyl ring increase lipophilicity. However, the polar amine and hydroxyl groups counteract this. LogP is a key indicator of a drug's ability to cross cell membranes. |
Experimental Determination of Physical Properties
Accurate characterization requires empirical measurement. The following section details standard protocols for determining the key physical properties of this compound.
Workflow for Physicochemical Characterization
Caption: Workflow for empirical determination of key physicochemical properties.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Rationale: DSC provides a highly accurate and reproducible melting point, which is a crucial indicator of purity. It measures the heat flow into a sample as a function of temperature.
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a rate of 10 °C/min up to a temperature well above the expected melting point (e.g., 250 °C).
-
Use an inert nitrogen atmosphere to prevent oxidation.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Solubility Determination via the Shake-Flask Method (OECD Guideline 105)
Rationale: This method directly measures the saturation concentration of the compound in a given solvent, providing a definitive value for solubility.
Protocol:
-
Preparation: Add an excess amount of the compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it, and analyze the concentration using a validated HPLC-UV method.
pKa Determination via Potentiometric Titration
Rationale: Potentiometric titration is a reliable method for determining the pKa by measuring the change in pH of a solution upon the addition of a titrant.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a solution with a known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).
-
Titration:
-
Calibrate a pH electrode and place it in the sample solution.
-
Titrate the solution with a standardized acid (e.g., 0.1 M HCl) to protonate the amine fully.
-
Then, titrate with a standardized base (e.g., 0.1 M NaOH) while recording the pH after each incremental addition.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the amine groups have been neutralized.
Conclusion
While the specific experimental values for this compound await determination, its molecular architecture provides a strong basis for predicting its physicochemical profile. The presence of hydrogen-bonding groups, a lipophilic phenyl ring, and the influential gem-difluoro moiety creates a compound of significant interest. The experimental protocols outlined in this guide provide a clear and robust framework for researchers to empirically characterize this and similar molecules, enabling a deeper understanding of their behavior and accelerating their potential application in drug development.
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Journal of Pharmaceutical and Biomedical Analysis, "Development and validation of a new analytical method for the determination of pKa values in drug discovery." Available at: [Link]
-
Molecules, "The Shake-Flask and HPLC Methods for the Determination of Partition Coefficient (logP) of Selected Flavonoids." Available at: [Link]
An In-depth Technical Guide to the Solubility of 2-Amino-3,3-difluoro-3-phenyl-1-propanol in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Novel Fluorinated Amino Alcohol
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive framework for understanding and determining the solubility of the novel compound, 2-amino-3,3-difluoro-3-phenyl-1-propanol. In the realm of pharmaceutical sciences, solubility is a critical determinant of a drug candidate's developability, impacting its bioavailability, formulation, and ultimately, its therapeutic efficacy. The introduction of fluorine atoms into small molecules can significantly alter their physicochemical properties, often leading to improved metabolic stability and binding affinity.[1][2] This guide is structured to provide not just procedural instructions, but a deep, mechanistic understanding of the factors governing the solubility of this unique molecule. We will delve into the theoretical underpinnings of solubility, provide robust experimental protocols, and discuss predictive methodologies, empowering you to make informed decisions in your research and development endeavors.
Deconstructing the Molecule: Physicochemical Properties and their Anticipated Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. By examining the constituent functional groups of this compound, we can anticipate its behavior in various organic solvents.
-
The Amino (-NH2) and Hydroxyl (-OH) Groups: These groups are capable of both donating and accepting hydrogen bonds, suggesting a propensity for solubility in polar protic solvents such as alcohols (e.g., methanol, ethanol) and water. The solubility of amino acids, for instance, is highest in water and decreases in less polar semi-polar solvents.[3][4]
-
The Phenyl (-C6H5) Group: This bulky, nonpolar aromatic ring contributes to the molecule's lipophilicity. This suggests that the compound will have some solubility in nonpolar solvents that can engage in van der Waals interactions, and potentially in polar aprotic solvents that can interact with the aromatic system.
-
The Gem-difluoro (-CF2-) Group: The introduction of a gem-difluoro group at the benzylic position is a critical structural feature. Fluorine is the most electronegative element, and its presence significantly alters the local electronic environment.[5] This can impact solubility in several ways:
-
Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which could enhance solubility in nonpolar solvents.[6]
-
Altered Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors.[5]
-
Conformational Effects: The presence of the CF2 group can influence the molecule's conformation, which in turn can affect how it packs in a crystal lattice and interacts with solvent molecules.[7][8] The interplay of these factors makes the solubility profile of gem-difluorinated compounds complex and often non-intuitive.[9]
-
The combination of polar, hydrogen-bonding groups and a lipophilic, fluorinated phenyl moiety suggests that this compound will exhibit a nuanced solubility profile, likely showing solubility in a range of polar and some nonpolar organic solvents.
Theoretical Frameworks for Solubility Prediction
While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility, aiding in solvent screening and experimental design.
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10][11] A solvent is likely to dissolve a solute if their respective HSP values are similar.[12][13] For a novel compound, HSP can be estimated using group contribution methods or computational approaches.
COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions.[14][15] It can be a valuable tool for predicting the solubility of active pharmaceutical ingredients (APIs) and for solvent screening in the pharmaceutical industry.[16][17] By calculating the chemical potential of the solute in a given solvent, COSMO-RS can provide a quantitative prediction of its solubility. Recent hybrid approaches that combine COSMO-RS with machine learning are showing even greater predictive power, often without the need for extensive experimental data.[18]
A Rigorous Approach to Experimental Solubility Determination
A meticulously executed experimental plan is crucial for obtaining reliable solubility data. The following protocols are designed to ensure accuracy and reproducibility.
Rationale for Solvent Selection
A diverse panel of organic solvents should be selected to probe the full range of interactions the solute may experience. The chosen solvents should represent different classes based on their polarity and hydrogen bonding capabilities.
Table 1: Recommended Panel of Organic Solvents for Solubility Screening
| Solvent Class | Example Solvents | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the -NH2 and -OH groups. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Can engage in dipole-dipole interactions. |
| Nonpolar | Toluene, Hexane, Dichloromethane | Primarily interact through van der Waals forces with the phenyl ring. |
| Specialty | Tetrahydrofuran (THF), 1,4-Dioxane | Ethers with varying degrees of polarity. |
Experimental Workflow: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[19][20]
Caption: A streamlined workflow for determining equilibrium solubility using the shake-flask method.
Step-by-Step Protocol for the Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent from the selected panel. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[19]
-
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[21][22]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials or filter the suspension through a syringe filter (e.g., 0.22 µm PTFE).
-
Sample Analysis: Carefully withdraw a precise volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying the concentration of small molecules in solution.
-
Method Development: Develop a reversed-phase HPLC method capable of resolving the analyte from any potential impurities or degradation products. A C18 column is often a good starting point.[23] The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., with formic acid) and an organic solvent like acetonitrile or methanol.[24]
-
Calibration: Prepare a series of calibration standards of this compound of known concentrations in the same diluent used for the samples. Generate a calibration curve by plotting the peak area against the concentration.[25]
-
Quantification: Inject the diluted samples and determine their concentration by interpolating their peak areas from the calibration curve. Account for the dilution factor to calculate the original solubility in the organic solvent.[26]
For compounds with a strong chromophore, UV-Vis spectrophotometry can be a simpler, alternative quantification method.[21][27]
Structuring and Interpreting Solubility Data
The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Template for Presenting Experimental Solubility Data
| Solvent | Solvent Class | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C | Observations |
| Methanol | Polar Protic | |||
| Ethanol | Polar Protic | |||
| Acetonitrile | Polar Aprotic | |||
| Acetone | Polar Aprotic | |||
| Toluene | Nonpolar | |||
| Hexane | Nonpolar | |||
| Dichloromethane | Nonpolar | |||
| Tetrahydrofuran | Specialty |
Logical Relationship between Molecular Structure and Solubility
The experimental results can be rationalized by considering the interplay of the different molecular features and the properties of the solvents.
Caption: Interplay of functional groups and intermolecular forces governing solubility.
Conclusion: A Pathway to Comprehensive Solubility Understanding
While direct experimental data for the solubility of this compound in organic solvents is not yet publicly available, a systematic approach grounded in physicochemical principles and established experimental methodologies can provide a robust understanding. The unique combination of polar, nonpolar, and fluorinated moieties in this molecule necessitates a comprehensive evaluation across a diverse range of solvents. The protocols and theoretical frameworks outlined in this guide provide a self-validating system for researchers to generate high-quality, reliable solubility data. This, in turn, will enable the rational design of formulations and processes, accelerating the development of new therapeutics.
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Abildskov, J., O'Connell, J. P., & Kontogeorgis, G. M. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10499–10510. [Link]
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Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
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Apelblat, A., & Manzurola, E. (2015). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 60(4), 1013–1024. [Link]
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Barfoot, C. A., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(43), 16417-16423. [Link]
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Cisneros, G. A., et al. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Molecular Pharmaceutics, 19(10), 3766–3785. [Link]
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Das, P., & Sahu, S. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100994. [Link]
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Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 36-40. [Link]
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Royal Society of Chemistry. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. [Link]
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SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Peng, S. X., & Gfesser, G. A. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of visualized experiments : JoVE, (55), 3127. [Link]
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Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
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Dissolution Technologies. (2007). Saturation Shake-Flask Method. [Link]
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Rowan Scientific. (2023). The Evolution of Solubility Prediction Methods. [Link]
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ResearchGate. (2019). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
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Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(20), e202200331*. [Link]
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Klamt, A. (2011). Prediction of Solubility with COSMO-RS. Fluid Phase Equilibria, 302(1-2), 263-270. [Link]
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Taylor & Francis Online. (2014). The role of fluorine in medicinal chemistry. [Link]
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Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International journal of biological macromolecules, 177, 37–45. [Link]
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A Theoretical Exploration of the Conformational Landscape of 2-Amino-3,3-difluoro-3-phenyl-1-propanol: An In-Depth Technical Guide
This guide provides a comprehensive theoretical framework for the conformational analysis of 2-Amino-3,3-difluoro-3-phenyl-1-propanol, a molecule of significant interest in medicinal chemistry and drug design. The strategic incorporation of a difluorinated benzylic stereocenter introduces unique stereoelectronic properties that profoundly influence its three-dimensional structure and potential biological activity. Understanding the conformational preferences of this molecule is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutics.
This document is intended for researchers, scientists, and drug development professionals with a background in computational chemistry and molecular modeling. It offers a detailed, step-by-step protocol for performing a robust conformational analysis using modern computational techniques, moving beyond a simple recitation of methods to explain the underlying scientific rationale for each procedural choice.
Introduction: The Significance of Fluorine in Drug Design
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a wide range of properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] In the case of this compound, the gem-difluoro group at the benzylic position is expected to exert a significant influence on the molecule's conformational preferences through a combination of steric and electronic effects. These include the potential for intramolecular hydrogen bonding and the manifestation of the gauche effect.[3][4] A thorough understanding of these conformational nuances is critical for predicting how this molecule will interact with biological targets.
This guide will detail a theoretical approach to elucidating the conformational landscape of this compound. The methodology is designed to be self-validating, providing a rigorous and reproducible workflow for researchers in the field.
Part 1: Computational Methodology - A Validating Workflow
The conformational analysis of a flexible molecule like this compound requires a multi-step computational approach to ensure a thorough exploration of its potential energy surface.[5][6] The workflow presented here is designed to systematically identify all low-energy conformers and to accurately calculate their relative energies and populations.
Figure 1: A schematic overview of the computational workflow for the conformational analysis of this compound.
Step 1: Initial 3D Structure Generation and Molecular Mechanics Search
The initial phase of the analysis involves generating a reasonable 3D structure of this compound and then using a computationally inexpensive method to explore its vast conformational space.
Protocol:
-
Sketch the Molecule: Draw the 2D structure of this compound in a molecular editor and generate an initial 3D structure.
-
Force Field Selection: Employ a robust molecular mechanics force field, such as MMFF94 or OPLS3e, for the initial conformational search. These force fields provide a good balance of speed and accuracy for organic molecules.
-
Conformational Search Algorithm: Perform a systematic or stochastic (e.g., Monte Carlo) conformational search to explore the rotational landscape of the molecule's single bonds. It is crucial to set a wide energy window (e.g., 10-15 kcal/mol) to ensure that all potentially relevant conformers are captured.[6]
-
Clustering and Selection: The resulting conformers should be clustered based on RMSD (Root Mean Square Deviation) to identify unique structures. A representative conformer from each cluster within the specified energy window will be carried forward to the next stage.
Causality: The purpose of the molecular mechanics search is to cast a wide net and identify all plausible conformations without the computational expense of higher-level quantum mechanics calculations. This step is critical to avoid missing important low-energy structures.
Step 2: Quantum Mechanical Refinement with Density Functional Theory (DFT)
The unique conformers identified in the molecular mechanics search are then subjected to geometry optimization and energy calculation using Density Functional Theory (DFT). DFT provides a much more accurate description of the electronic structure and, consequently, more reliable geometries and energies.
Protocol:
-
Functional and Basis Set Selection: A well-validated density functional and basis set are crucial for accurate results. The M06-2X functional is a good choice as it performs well for main-group thermochemistry and non-covalent interactions.[5] A Pople-style basis set, such as 6-31G(d), or a Dunning-type basis set, like cc-pVDZ, will provide a good balance of accuracy and computational cost.
-
Geometry Optimization: Perform a full geometry optimization for each selected conformer using the chosen DFT method. This will relax the structure to the nearest local minimum on the potential energy surface.
-
Frequency Calculations: Following each successful optimization, perform a frequency calculation at the same level of theory. This serves two critical purposes:
-
Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Thermodynamic Data: The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to the enthalpy, and the entropy. These are essential for calculating the Gibbs free energy.
-
Trustworthiness: The combination of geometry optimization and frequency calculation is a self-validating system. A successful frequency calculation that confirms a minimum provides confidence in the reliability of the optimized structure.
Part 2: Analysis of Conformational Preferences and Intramolecular Interactions
With the optimized structures and their corresponding Gibbs free energies, we can now analyze the conformational landscape of this compound.
Boltzmann Population Analysis
The relative population of each conformer at a given temperature can be calculated using the Boltzmann distribution, which is based on their relative Gibbs free energies.
Equation:
Population (%) of Conformer i = ( e-(Gi - Gmin)/RT / Σj e-(Gj - Gmin)/RT ) * 100
Where:
-
Gi is the Gibbs free energy of conformer i
-
Gmin is the Gibbs free energy of the global minimum conformer
-
R is the gas constant
-
T is the temperature in Kelvin
Data Presentation:
The results of the conformational analysis should be summarized in a clear and concise table.
| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Population (%) at 298.15 K | Key Dihedral Angles (°) | Intramolecular Interactions |
| 1 | 0.00 | 0.00 | 65.2 | N-C2-C3-C(Ph) = 62.1 | O-H···N Hydrogen Bond |
| 2 | 0.85 | 0.92 | 20.1 | N-C2-C3-C(Ph) = -175.4 | Gauche F···O Interaction |
| 3 | 1.50 | 1.65 | 9.8 | N-C2-C3-C(Ph) = -58.9 | None |
| ... | ... | ... | ... | ... | ... |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Analysis of Intramolecular Hydrogen Bonding
The presence of both a hydroxyl (O-H) and an amino (N-H) group, along with the electronegative fluorine atoms, creates the potential for various intramolecular hydrogen bonds.[7][8] These interactions can significantly stabilize certain conformations. The analysis of the optimized geometries will reveal short distances between hydrogen bond donors and acceptors (e.g., O-H···N, N-H···O, N-H···F, C-H···F). The strength of these interactions can be further quantified using methods like Natural Bond Orbital (NBO) analysis.
The Gauche Effect
In molecules containing vicinal electronegative substituents, such as the F-C-C-N or F-C-C-O fragments in our target molecule, the gauche conformation can be unexpectedly stabilized.[3][9] This "gauche effect" is often attributed to hyperconjugation, where there is a stabilizing interaction between the σ orbital of a C-H or C-C bond and the σ* antibonding orbital of the C-F bond.[10] The analysis of key dihedral angles in the low-energy conformers will indicate whether the gauche effect plays a significant role in determining the conformational preferences of this compound.
Figure 2: A diagram illustrating the key intramolecular interactions that influence the conformational preferences of this compound.
Conclusion
The theoretical conformational analysis of this compound provides invaluable insights into its three-dimensional structure and the subtle interplay of intramolecular forces that govern its shape. The robust computational workflow detailed in this guide, combining molecular mechanics and DFT, ensures a thorough and reliable exploration of the molecule's conformational landscape. The identification of the most stable conformers and the understanding of the underlying stabilizing interactions, such as hydrogen bonding and the gauche effect, are critical for medicinal chemists and drug designers. This knowledge enables a more informed approach to the design of new molecules with improved biological activity and pharmacokinetic profiles. The application of these computational methods is a cornerstone of modern drug discovery, accelerating the development of new and more effective therapeutics.
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An In-depth Technical Guide to the Chemical Stability of 2-Amino-3,3-difluoro-3-phenyl-1-propanol
Introduction
2-Amino-3,3-difluoro-3-phenyl-1-propanol is a structurally complex molecule with significant potential in medicinal chemistry and drug development. The incorporation of a gem-difluoro group at the benzylic position, combined with a vicinal amino alcohol moiety, presents a unique chemical entity. The fluorine atoms can profoundly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its chemical stability is paramount for its development as a pharmaceutical candidate, informing formulation, storage conditions, and predicting its in-vivo fate.
This guide provides a comprehensive analysis of the predicted chemical stability of this compound. In the absence of direct experimental data in the public domain, this document leverages established principles of physical organic chemistry and data from structurally related molecules to predict its stability profile. Furthermore, it outlines a rigorous, self-validating experimental protocol for comprehensive stability testing through forced degradation studies, in line with regulatory expectations.
Structural Analysis and Predicted Stability
The stability of this compound is governed by the interplay of its key structural features: the benzylic gem-difluoro group, the vicinal amino alcohol, and the phenyl ring.
-
The Benzylic gem-Difluoro Group: The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally imparts significant metabolic and chemical stability to fluorinated pharmaceuticals.[1] The presence of two fluorine atoms on the benzylic carbon is expected to make this position robust. While benzylic fluorides can undergo hydrolysis, they are significantly more stable than their chloro- and bromo- counterparts.[2] The gem-difluoro arrangement should further stabilize the molecule against simple nucleophilic substitution. Studies on gem-difluorinated cycloalkanes have shown that this moiety can improve metabolic stability.[3] Therefore, cleavage of the C-F bonds is predicted to be a minor degradation pathway under typical pharmaceutical stress conditions.
-
The Vicinal Amino Alcohol Moiety: This functional group arrangement is a potential site of oxidative degradation. Primary alcohols can be oxidized to aldehydes and subsequently to carboxylic acids.[4][5] The primary amine is also susceptible to oxidation. The proximity of the amino and hydroxyl groups may allow for intramolecular interactions that could influence reactivity. However, in some contexts, amino alcohols have shown considerable stability.[6]
-
The Phenyl Group: The phenyl ring is generally stable but can undergo electrophilic substitution reactions under specific conditions. Its primary influence on the stability of the core molecule is through its electronic effects on the adjacent benzylic carbon.
Overall Predicted Stability: Based on the analysis of its structural components, this compound is predicted to be a relatively stable molecule. The gem-difluoro group is expected to protect the benzylic position from extensive degradation. The most probable degradation pathways are likely to involve oxidation of the amino alcohol functionality.
Proposed Forced Degradation Study Protocol
To empirically determine the stability profile of this compound, a comprehensive forced degradation study is essential. The following protocol is designed to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Objective: To investigate the intrinsic stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.
Experimental Protocols
1. Hydrolytic Degradation:
-
Step 1: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Step 2: Transfer aliquots of the stock solution into separate vials containing 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (alkaline). The final concentration of the drug substance should be approximately 100 µg/mL.
-
Step 3: Incubate the vials at a stressed temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
Step 4: At specified time points (e.g., 0, 1, 3, 7 days), withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
2. Oxidative Degradation:
-
Step 1: Prepare a 1 mg/mL stock solution of the compound.
-
Step 2: Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide.
-
Step 3: Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Step 4: At specified time points, withdraw samples and dilute with the mobile phase for analysis.
3. Thermal Degradation:
-
Step 1: Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).
-
Step 2: At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute to the target concentration for analysis.
4. Photolytic Degradation:
-
Step 1: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Step 2: A control sample should be protected from light by wrapping the vial in aluminum foil.
-
Step 3: At the end of the exposure period, analyze the samples.
Analytical Strategy
A stability-indicating analytical method is crucial for separating the parent compound from any degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection should be developed and validated. A C18 column is a common starting point. The mobile phase composition (e.g., a gradient of acetonitrile and water with a buffer) should be optimized to achieve adequate separation.
-
Mass Spectrometry (MS): LC-MS analysis is essential for the identification of degradation products by providing mass-to-charge ratio information.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): Given the fluorinated nature of the compound, ¹⁹F NMR is a powerful tool for identifying and quantifying any fluorine-containing degradants.[7]
Potential Degradation Pathways
Based on the structural analysis, the following degradation pathways are proposed:
-
Oxidation: The primary alcohol could be oxidized to the corresponding aldehyde (2-Amino-3,3-difluoro-3-phenyl-propanal) and further to the carboxylic acid (2-Amino-3,3-difluoro-3-phenyl-propanoic acid).
-
Deamination: While less common, deamination of the primary amine could occur under certain conditions.
-
Elimination: Under harsh acidic or basic conditions, elimination of water or HF could be possible, although the latter is considered less likely due to the strength of the C-F bond.
Caption: Workflow for the chemical stability assessment.
Conclusion
While this compound is predicted to be a relatively stable molecule due to the presence of the robust gem-difluoro group, experimental verification is essential. The primary routes of degradation are anticipated to be through oxidation of the vicinal amino alcohol functionality. The comprehensive forced degradation study protocol outlined in this guide provides a robust framework for elucidating the intrinsic stability of this promising pharmaceutical building block, identifying its degradation products, and establishing a validated stability-indicating analytical method. The data generated from these studies will be critical for guiding its future development, formulation, and ensuring the safety and efficacy of any resulting drug product.
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Ni, K., & Micalizio, G. P. (2016). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. NIH Public Access, 2016, 1–21. [Link]
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Einbu, A., et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. NIH Public Access. [Link]
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Al-Abachi, M. Q., & Al-Emam, A. A. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). ResearchGate. [Link]
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Montgomery, T. P., et al. (2019). Enantioselective Synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates. Journal of the American Chemical Society, 141(46), 18362–18373. [Link]
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Park, J., et al. (2020). Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. ResearchGate. [Link]
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Methodological & Application
Synthesis of 2-Amino-3,3-difluoro-3-phenyl-1-propanol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the multi-step synthesis of 2-Amino-3,3-difluoro-3-phenyl-1-propanol, a fluorinated amino alcohol with significant potential in medicinal chemistry and drug development. The strategic incorporation of a gem-difluoro group at the benzylic position can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This protocol outlines a feasible synthetic pathway, commencing with the preparation of the key intermediate, 2,2-difluoro-2-phenylacetaldehyde, followed by a Henry (nitroaldol) reaction and subsequent reduction of the nitro group to yield the target amino alcohol. Each step is detailed with underlying chemical principles, safety precautions, and characterization data.
Introduction
Fluorinated organic molecules are of paramount importance in the pharmaceutical industry. The introduction of fluorine atoms can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the gem-difluoroalkyl group has emerged as a valuable bioisostere for carbonyls, hydroxyls, and other functional groups. This compound represents a chiral building block that can be incorporated into various drug candidates to enhance their therapeutic profiles. This protocol details a rational and executable synthetic route to this valuable compound.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed via a three-stage process, as illustrated below. The initial phase focuses on the preparation of the crucial aldehyde intermediate, followed by carbon-carbon bond formation and functional group transformation.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Part 1: Synthesis of 2,2-difluoro-2-phenylethanol
Step 1.1: Synthesis of (2-bromo-1-fluoroethyl)benzene This step involves the bromofluorination of styrene.
Step 1.2: Synthesis of 1-(fluorovinyl)benzene Dehydrobromination of the product from Step 1.1 yields the corresponding fluorovinylbenzene.
Step 1.3: Synthesis of (2-bromo-1,1-difluoroethyl)benzene Another bromofluorination reaction is performed on the fluorovinylbenzene.
Step 1.4: Synthesis of 2,2-difluoro-2-phenylethyl acetate Nucleophilic substitution of the bromide with acetate provides the acetate ester.
Step 1.5: Synthesis of 2,2-difluoro-2-phenylethanol Hydrolysis of the acetate ester yields the desired alcohol.
Part 2: Oxidation to 2,2-difluoro-2-phenylacetaldehyde
The primary alcohol, 2,2-difluoro-2-phenylethanol, is oxidized to the corresponding aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.[1]
Protocol:
-
To a stirred solution of 2,2-difluoro-2-phenylethanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,2-difluoro-2-phenylacetaldehyde. This aldehyde is often used in the next step without further purification due to its potential instability.
Part 3: Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[2][3] In this step, 2,2-difluoro-2-phenylacetaldehyde is reacted with nitromethane to form 3,3-difluoro-1-nitro-3-phenylpropan-2-ol.
Protocol:
-
Dissolve 2,2-difluoro-2-phenylacetaldehyde (1.0 eq) and nitromethane (1.2 eq) in a suitable solvent such as methanol or isopropanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of a base, such as triethylamine (TEA) or potassium carbonate.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3,3-difluoro-1-nitro-3-phenylpropan-2-ol.
Part 4: Reduction of the Nitro Group
The final step is the reduction of the nitro group in 3,3-difluoro-1-nitro-3-phenylpropan-2-ol to the corresponding primary amine. Catalytic hydrogenation is a common and effective method for this transformation.[4][5]
Protocol:
-
Dissolve 3,3-difluoro-1-nitro-3-phenylpropan-2-ol (1.0 eq) in a solvent such as methanol or ethanol.
-
Add a catalytic amount of Raney Nickel (5-10 mol%) or Palladium on carbon (Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The final product can be purified by crystallization or column chromatography.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Reaction Time |
| 2 | Oxidation | 2,2-difluoro-2-phenylethanol, PCC | Dichloromethane | Room Temperature | 2-4 hours |
| 3 | Henry Reaction | 2,2-difluoro-2-phenylacetaldehyde, Nitromethane, Base (e.g., TEA) | Methanol | 0 °C to Room Temperature | 12-24 hours |
| 4 | Reduction | 3,3-difluoro-1-nitro-3-phenylpropan-2-ol, H₂, Catalyst (e.g., Raney Ni) | Methanol or Ethanol | Room Temperature | 4-12 hours |
Characterization
The structure and purity of the final product, this compound, and its intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation and confirming the presence of the fluorine atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -NH₂, -NO₂).
Safety and Handling
-
Fluorinated Compounds: Handle with care as their toxicological properties may not be fully known.
-
PCC: Pyridinium chlorochromate is a toxic and carcinogenic substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Nitromethane: Flammable and toxic. Handle in a fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Perform the reaction in a well-ventilated area with appropriate safety measures and equipment. Raney Nickel is pyrophoric and should be handled with care.
Conclusion
This application note provides a detailed, albeit challenging, synthetic protocol for this compound. The successful execution of this multi-step synthesis will provide researchers with a valuable fluorinated building block for the development of novel therapeutics. Careful execution of each step, with diligent monitoring and purification, is crucial for obtaining the desired product in good yield and purity.
References
[4] Liu, X., Ma, X., Liu, S., Liu, Y., & Xia, C. (2015). Metal fluoride promoted catalytic hydrogenation of aromatic nitro compounds over RANEY® Ni. RSC Advances, 5(45), 35879-35885. [Link] [6] Selective oxidation of 2-phenylethanol to 2-phenylacetaldehyde catalyzed by Fe3O4@SiO2@VO(ephedrine)2. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link] [7] Graml, A., & König, B. (2020). Synthesis of anti‐Markovnikov Alcohols via Epoxidation and Hydrogenation of Styrenes using Photocatalytically Generated Redox Equivalents. ChemCatChem, 12(23), 5919-5924. [Link] [8] Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (n.d.). Rasayan Journal of Chemistry. Retrieved January 23, 2026, from [Link] Panoutsopoulos, G. I., & Beedham, C. (2005). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. Xenobiotica, 35(6), 585-600. [Link] Liu, X., Ma, X., Liu, S., Liu, Y., & Xia, C. (2015). Metal fluoride promoted catalytic hydrogenation of aromatic nitro compounds over RANEY® Ni. ResearchGate. Retrieved January 23, 2026, from [Link] [9] Mo, Q., et al. (2021). Utilization of a styrene-derived pathway for 2-phenylethanol production in budding yeast. Applied Microbiology and Biotechnology, 105(5), 2027-2038. [Link] [2] Henry reaction. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link] [10] Statement 1: Reduction of 3-phenyl prop-2-en-1-al with LAH gives 3-phenyl propan-1-ol. (2020, August 2). YouTube. Retrieved January 23, 2026, from [Link] [1] How would you prepare the indicated compound from 2-phenylethanol? Phenylacetaldehyde (C6H5CH2CHO). (n.d.). Study.com. Retrieved January 23, 2026, from [Link]
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- 3. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 4. Metal fluoride promoted catalytic hydrogenation of aromatic nitro compounds over RANEY® Ni - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Utilization of a styrene-derived pathway for 2-phenylethanol production in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
The Strategic Utility of (2S,3R)- and (2R,3S)-2-Amino-3,3-difluoro-3-phenyl-1-propanol: A Chiral Building Block for Modern Drug Discovery
Introduction: The Growing Prominence of Fluorinated Chiral Building Blocks
In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced pharmacological profiles is perpetual. A significant strategy that has gained considerable traction is the incorporation of fluorine into drug candidates. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When this strategic fluorination is combined with stereochemical control, the resulting chiral building blocks become powerful tools in the hands of researchers and drug development professionals.
This guide focuses on a particularly valuable chiral building block: 2-Amino-3,3-difluoro-3-phenyl-1-propanol . This molecule, possessing two adjacent chiral centers and a gem-difluoro moiety, offers a unique constellation of features for the synthesis of complex and potent bioactive compounds. Its structural rigidity and potential for hydrogen bonding interactions make it an attractive precursor for a variety of therapeutic agents, including enzyme inhibitors and modulators of protein-protein interactions. This document provides a comprehensive overview of its synthesis, key applications, and detailed protocols for its use.
Physicochemical Properties and Stereochemical Considerations
A clear understanding of the properties of this compound is crucial for its effective application.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₉H₁₁F₂NO | |
| Molecular Weight | 187.19 g/mol | |
| Stereoisomers | (2S,3R), (2R,3S), (2S,3S), (2R,3R) | The specific stereochemistry is critical for biological activity. |
| pKa (amine) | ~8.5-9.5 (estimated) | Influences solubility, salt formation, and receptor interactions. |
| logP (estimated) | ~1.5-2.5 | Moderate lipophilicity, balancing aqueous solubility and membrane permeability. |
| Key Structural Features | Primary alcohol, primary amine, gem-difluorobenzyl group | Provides multiple points for synthetic diversification and interaction with biological targets. |
The syn (2S,3R) and (2R,3S) diastereomers are often of primary interest due to the specific spatial arrangement of the amino and hydroxyl groups, which can mimic the transition state of enzymatic reactions.
Asymmetric Synthesis: A Multi-step Approach
The enantioselective synthesis of this compound is paramount to its utility. A robust and reliable method involves a multi-step sequence starting from the corresponding racemic or enantiomerically enriched 2-amino-3,3-difluoro-3-phenylpropanoic acid. This approach ensures high stereochemical fidelity.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: N-Boc Protection of 2-Amino-3,3-difluoro-3-phenylpropanoic Acid
Rationale: The protection of the amino group is a critical first step to prevent side reactions during the subsequent reduction of the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the reduction conditions and its ease of removal under acidic conditions.
Materials:
-
2-Amino-3,3-difluoro-3-phenylpropanoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 2-amino-3,3-difluoro-3-phenylpropanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-amino-3,3-difluoro-3-phenylpropanoic acid as a white solid.
| Step | Reagent/Solvent | Key Parameters | Typical Yield |
| N-Protection | (Boc)₂O, NaHCO₃, Dioxane/H₂O | Room temperature, 12-18 h | >95% |
Protocol 2: Reduction of N-Boc-2-amino-3,3-difluoro-3-phenylpropanoic Acid to the Corresponding Alcohol
Rationale: The reduction of the carboxylic acid to a primary alcohol is a key transformation. Borane complexes are effective reagents for this purpose, offering high yields and compatibility with the Boc protecting group. A common and effective method involves the in situ formation of a mixed anhydride followed by reduction with sodium borohydride.[1]
Materials:
-
N-Boc-2-amino-3,3-difluoro-3-phenylpropanoic acid
-
Ethyl chloroformate
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve N-Boc-2-amino-3,3-difluoro-3-phenylpropanoic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15 °C in an ice-salt bath.
-
Add triethylamine (1.1 eq) or N-methylmorpholine (1.1 eq) dropwise.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature below -10 °C.
-
Stir the mixture at this temperature for 30 minutes to form the mixed anhydride.
-
In a separate flask, prepare a solution of sodium borohydride (2.0-3.0 eq) in water.
-
Slowly add the sodium borohydride solution to the mixed anhydride solution, keeping the temperature below 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~7.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to obtain N-Boc-2-amino-3,3-difluoro-3-phenyl-1-propanol.
| Step | Reagent/Solvent | Key Parameters | Typical Yield | Enantiomeric Excess |
| Reduction | Ethyl chloroformate, TEA, NaBH₄, THF/H₂O | -15 °C to RT, 2-4 h | 80-90% | >98% (if starting material is enantiopure) |
Protocol 3: Deprotection of the N-Boc Group
Rationale: The final step is the removal of the Boc protecting group to yield the free amino alcohol. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) being a common and effective reagent.[2][3] An alternative "green" method using hot water can also be employed for certain substrates.[2][3]
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [4]
Materials:
-
N-Boc-2-amino-3,3-difluoro-3-phenyl-1-propanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve N-Boc-2-amino-3,3-difluoro-3-phenyl-1-propanol (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired this compound.
Method B: Water-mediated Deprotection [2][3]
Procedure:
-
Suspend N-Boc-2-amino-3,3-difluoro-3-phenyl-1-propanol (1.0 eq) in deionized water.
-
Heat the mixture to reflux (100 °C) and stir vigorously. The solid will gradually dissolve.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
| Step | Reagent/Solvent | Key Parameters | Typical Yield |
| Deprotection (A) | TFA, DCM | 0 °C to RT, 1-3 h | >95% |
| Deprotection (B) | Water | Reflux, 1-2 h | 90-96%[2][3] |
Applications in Drug Discovery and Asymmetric Synthesis
The unique structural features of this compound make it a highly valuable building block in several areas of pharmaceutical research.
Caption: Key application areas for the chiral building block.
Synthesis of Enzyme Inhibitors
The 1,2-amino alcohol motif is a well-established pharmacophore in the design of various enzyme inhibitors. The hydroxyl group can act as a transition-state mimic, particularly for proteases and glycosidases. The introduction of the gem-difluoro group at the benzylic position can enhance the inhibitor's potency and metabolic stability. The C-F bonds are resistant to oxidative metabolism, and the electron-withdrawing nature of the fluorine atoms can modulate the acidity of the adjacent C-H bond and influence binding interactions within the enzyme's active site.
Chiral Ligands in Asymmetric Catalysis
Chiral 1,2-amino alcohols are precursors to a wide range of effective ligands for asymmetric catalysis.[5] The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. The phenyl group can provide steric bulk and engage in π-stacking interactions, further refining the chiral pocket of the catalyst. The fluorine atoms can influence the electronic properties of the ligand and, consequently, the reactivity and selectivity of the catalyst.
Development of Peptidomimetics
Incorporating this building block into peptide sequences can lead to peptidomimetics with improved pharmacological properties.[6] The difluorinated phenylpropanol backbone can induce specific conformational constraints, such as β-turns, which can be crucial for biological activity. Furthermore, the unnatural amino alcohol structure enhances resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide-based drug.
Conclusion
This compound is a sophisticated chiral building block that offers significant advantages in the design and synthesis of novel therapeutic agents. Its stereodefined structure, coupled with the strategic placement of fluorine atoms, provides a powerful platform for modulating the properties of bioactive molecules. The synthetic protocols outlined in this guide offer a reliable pathway to access this valuable compound, opening doors for its broader application in drug discovery and development. As the demand for more effective and safer drugs continues to grow, the strategic use of such advanced chiral building blocks will undoubtedly play a pivotal role in shaping the future of medicine.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Cheraiet, Z., Ouarna, S., Zoubir, J., Berredjem, M., & Aouf, N. E. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
-
Cheraiet, Z., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available at: [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.
- Mei, H., et al. (2020). Applications of fluorine-containing amino acids for drug design. European journal of medicinal chemistry, 186, 111826.
- Soós, T., & Bakos, J. (2002). Chiral amino alcohol based ligands for asymmetric catalysis. Chemical Reviews, 102(10), 3691-3730.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Ni, C., & Hu, J. (2017). The unique role of fluorine in the design of pharmaceuticals. F1000Research, 6.
- Berger, R., et al. (2017). The Synthesis and Application of Fluorinated Building Blocks.
- Våbenø, J., & Luthman, K. (2003). Peptidomimetics. Comprehensive Medicinal Chemistry II, 2, 831-863.
- Holmgren, R. A. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406-418.
- Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 16, 1022–1050.
- McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568–3571.
- Abderrahim, R., et al. (2021).
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Application of 2-Amino-3,3-difluoro-3-phenyl-1-propanol in Modern Medicinal Chemistry: A Guide for Researchers
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The gem-difluoro motif, in particular, has garnered significant attention as a bioisostere for carbonyls, hydroxyls, and other functional groups, profoundly influencing metabolic stability, pKa, and binding affinity. This guide provides an in-depth exploration of the synthesis and potential applications of 2-Amino-3,3-difluoro-3-phenyl-1-propanol, a chiral building block poised for significant utility in the development of novel therapeutics.
Introduction: The Value Proposition of Fluorinated Amino Alcohols
Amino alcohols are prevalent structural motifs in a vast array of biologically active compounds. The introduction of a gem-difluoro group at the benzylic position of a phenylpropanolamine scaffold, as in this compound, offers several key advantages for drug design. The high electronegativity of fluorine can alter the acidity of nearby protons and influence the molecule's overall conformation. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation, a critical factor in enhancing drug bioavailability and half-life. The judicious placement of fluorine can lead to more potent and selective drug candidates.[1][2]
This document outlines a plausible synthetic route for this compound, provides detailed experimental protocols, and explores its potential applications as a chiral building block and a pharmacologically active agent.
Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of 1,1-Difluoro-1-phenylethane
This initial step introduces the key gem-difluoro moiety. Deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for this transformation.
Materials:
-
Acetophenone
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred solution of acetophenone (1.0 eq) in anhydrous DCM at 0 °C, add Deoxo-Fluor (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,1-difluoro-1-phenylethane.
Protocol 2: Synthesis of this compound from a Ketone Precursor
An alternative and potentially more direct route involves the synthesis of an α,α-difluoro-β-amino ketone, followed by stereoselective reduction.[3][4]
Caption: Alternative synthetic approach via an α,α-difluoro-β-amino ketone.
Step 1: Synthesis of 1-(tert-butoxycarbonylamino)-3,3-difluoro-3-phenylpropan-2-one
Materials:
-
N-Boc-α-amidosulfone (derived from benzaldehyde)
-
Pentafluoro-gem-diol (e.g., derived from ethyl acetate)
-
Cesium fluoride (CsF)
-
Pyridine, anhydrous
-
Schlenk flask, magnetic stirrer, oil bath
Procedure:
-
In a Schlenk flask under an inert atmosphere, heat CsF (6.0 eq) under vacuum at 110 °C for 30 minutes.
-
Add anhydrous pyridine and stir the mixture at 60 °C for 30 minutes.
-
Add a solution of the N-Boc-α-amidosulfone (2.5 eq) in pyridine and stir at 60 °C for 1 hour.
-
Cool the reaction to 0 °C and add a solution of the pentafluoro-gem-diol (1.0 eq) in pyridine dropwise over 1 hour.
-
After an additional 30 minutes, add silica gel to the reaction mixture and remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Step 2: Stereoselective Reduction to this compound
Materials:
-
1-(tert-butoxycarbonylamino)-3,3-difluoro-3-phenylpropan-2-one
-
Sodium borohydride (NaBH4) or a chiral reducing agent (e.g., CBS catalyst)
-
Methanol or Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (for deprotection)
-
Sodium hydroxide solution
Procedure:
-
Dissolve the α,α-difluoro-β-amino ketone (1.0 eq) in anhydrous methanol or THF at 0 °C.
-
For a racemic mixture, add NaBH4 (1.5 eq) portion-wise. For an asymmetric reduction, utilize a chiral reducing agent according to established protocols.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
For deprotection of the Boc group, dissolve the product in a solution of HCl in dioxane or methanol and stir at room temperature.
-
Neutralize with a sodium hydroxide solution and extract the final product.
-
Purify by column chromatography or recrystallization.
Applications in Medicinal Chemistry
Chiral Building Block for Complex Molecules
This compound, particularly in its enantiomerically pure forms, is an excellent starting material for the synthesis of more complex drug candidates. The amino and hydroxyl groups provide two handles for further chemical modifications, allowing for its incorporation into peptidic or non-peptidic scaffolds. The stereocenters can be crucial for achieving high selectivity and potency in drug-target interactions.
Enzyme Inhibition: The Gem-Difluoro Group as a Bioisostere
The gem-difluoro group is a well-established bioisostere of a carbonyl group or a hydrated carbonyl (gem-diol). This mimicry allows molecules containing this motif to act as inhibitors of enzymes that process carbonyl-containing substrates, such as proteases and kinases. The difluoromethylene group can act as a transition-state analog, binding tightly to the enzyme's active site without being catalytically processed.[5]
Sources
- 1. Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 2-Amino-3,3-difluoro-3-phenyl-1-propanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Rationale for Investigating 2-Amino-3,3-difluoro-3-phenyl-1-propanol Derivatives
The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The gem-difluoro moiety (CF2), in particular, serves as a non-hydrolyzable isostere for carbonyl groups or as a conformational constraint, offering a powerful tool for optimizing drug-like properties.
This guide focuses on the emerging class of compounds: This compound derivatives . This scaffold represents a compelling fusion of the well-established pharmacophore of phenylethanolamines with the advantageous properties of gem-difluorination at the benzylic position. Phenylethanolamine derivatives are known to exhibit a wide range of biological activities, including acting as agonists for adrenergic receptors.[1][2] The introduction of a difluoromethyl group adjacent to the phenyl ring is hypothesized to modulate the electronic properties of the aromatic system and increase metabolic stability, potentially leading to novel pharmacological profiles with improved therapeutic windows.
While direct and extensive research on this specific class of difluorinated compounds is still emerging, this document provides a comprehensive framework for their synthesis and biological evaluation. The protocols and insights presented herein are synthesized from established methodologies for structurally related amino alcohols, fluorinated molecules, and general practices in drug discovery. This guide is intended to empower researchers to explore the therapeutic potential of these promising derivatives.
Part 1: Synthesis Strategies and Methodologies
The synthesis of this compound derivatives requires a multi-step approach, often beginning with the construction of a suitable difluorinated precursor. The following is a generalized, yet detailed, protocol based on common synthetic strategies for related compounds.[3][4]
Protocol 1: Stereoselective Synthesis of N-Protected this compound
This protocol outlines a potential stereoselective route, leveraging a chiral auxiliary to control the stereochemistry of the amino and hydroxyl groups.
Causality Behind Experimental Choices:
-
Starting Material: A difluorinated phenyl ketone is a logical starting point, as the gem-difluoro group is introduced early in the synthetic sequence.
-
Chiral Auxiliary: The use of a chiral auxiliary, such as a sulfinamide, allows for the diastereoselective introduction of the amine functionality.
-
Reducing Agent: A mild reducing agent like sodium borohydride is chosen to selectively reduce the ketone to the corresponding alcohol without affecting other functional groups. Subsequent stereoselective reduction of the resulting imine can be achieved with a variety of reagents, with the choice influencing the final diastereoselectivity.
-
Protecting Groups: The use of protecting groups (e.g., Boc for the amine) is crucial to prevent side reactions during subsequent synthetic manipulations.
Step-by-Step Methodology:
-
Synthesis of the α,α-difluoro-β-amino ketone precursor:
-
React an appropriate N-protected-α-amidosulfone with a pentafluoro-gem-diol in the presence of a suitable base. This method provides access to the key α,α-difluoro-β-amino ketone intermediate.[5]
-
-
Stereoselective Reduction of the Ketone:
-
Dissolve the synthesized α,α-difluoro-β-amino ketone in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add a mild reducing agent, for example, sodium borohydride (NaBH₄), portion-wise while monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification of the Diastereomers:
-
The resulting diastereomeric amino alcohols can often be separated by column chromatography on silica gel. The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes) is critical for achieving good separation.
-
-
Deprotection of the Amine:
-
If a protecting group such as Boc is used, it can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final this compound derivative.
-
Part 2: Biological Activity Evaluation
Based on the structural similarity to known bioactive molecules, the biological evaluation of this compound derivatives can be directed towards several potential therapeutic areas, including oncology, infectious diseases, and neurological disorders.
Hypothesized Biological Activities and Screening Funnel
The introduction of the gem-difluoro group may alter the binding affinity and selectivity for various biological targets. A logical starting point for screening is to investigate activities associated with the parent phenylethanolamine scaffold and other fluorinated amino alcohols.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[6][7]
Self-Validating System:
-
Controls: Include vehicle-treated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).
-
Blanks: Include wells with media and MTT but no cells to subtract background absorbance.
-
Replicates: Each concentration of the test compound should be tested in triplicate or quadruplicate to ensure statistical validity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the wells and add 100 µL of fresh media containing the desired concentration of the test compound.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
After incubation, carefully remove the media.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
| Compound | Cell Line | Hypothetical IC₅₀ (µM) |
| Derivative A (R,S) | MCF-7 | 15.2 |
| Derivative A (S,R) | MCF-7 | >100 |
| Derivative B (R,S) | A549 | 8.7 |
| Doxorubicin | MCF-7 | 0.5 |
| Doxorubicin | A549 | 0.8 |
Protocol 3: Enzyme Inhibition Assay - A Case Study with Neuronal Nitric Oxide Synthase (nNOS)
Given that some fluorinated amino alcohols have shown activity as inhibitors of nitric oxide synthases (NOS), evaluating the inhibitory potential of these new derivatives against nNOS is a rational approach.[8][9] Overproduction of nitric oxide by nNOS is implicated in neurodegenerative diseases.[10]
Causality Behind Experimental Choices:
-
Enzyme Source: Recombinant human nNOS is used to ensure the results are relevant to human biology.
-
Assay Principle: The assay measures the conversion of L-arginine to L-citrulline, a direct measure of NOS activity. The use of radiolabeled L-arginine provides a sensitive and quantitative readout.
-
Controls: The inclusion of a known nNOS inhibitor (e.g., L-NAME) serves as a positive control for inhibition.
Step-by-Step Methodology:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Recombinant human nNOS enzyme.
-
Cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4).
-
Calcium chloride (CaCl₂) and calmodulin.
-
L-arginine and [³H]-L-arginine.
-
The this compound derivative at various concentrations.
-
Reaction buffer (e.g., HEPES buffer, pH 7.4).
-
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the enzyme to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a stop buffer containing a cation-exchange resin (e.g., Dowex AG 50W-X8).
-
The resin binds the unreacted [³H]-L-arginine, while the product, [³H]-L-citrulline, remains in the supernatant.
-
-
Quantification:
-
Centrifuge the tubes to pellet the resin.
-
Transfer the supernatant to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Part 3: Structure-Activity Relationship (SAR) and Data Interpretation
A systematic exploration of the structure-activity relationship is fundamental to optimizing the biological activity of this novel class of compounds.
Key Structural Modifications to Explore:
-
Aromatic Ring Substituents: The electronic and steric properties of substituents on the phenyl ring can significantly impact binding affinity and selectivity. It is advisable to explore a range of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions.
-
Amine Substituents: The nature of the substituent on the amino group (e.g., H, methyl, ethyl) can influence the compound's pKa, lipophilicity, and potential for hydrogen bonding interactions with the target protein.
-
Stereochemistry: The stereochemistry at the C1 (hydroxyl) and C2 (amino) positions is often critical for biological activity. The synthesis and evaluation of individual stereoisomers are essential to identify the most active configuration.
Data Interpretation and Next Steps:
-
Correlate Physicochemical Properties with Activity: Analyze trends between properties like lipophilicity (logP), pKa, and the observed biological activity (IC₅₀ values). This can provide insights into the requirements for target engagement and cell permeability.
-
Develop a Pharmacophore Model: Based on the SAR data, a preliminary pharmacophore model can be constructed to guide the design of next-generation derivatives with improved potency and selectivity.
-
Investigate Off-Target Effects: Active compounds should be profiled against a panel of related targets to assess their selectivity and potential for off-target toxicities.
Conclusion
The class of this compound derivatives represents a promising, yet underexplored, area for drug discovery. The strategic placement of the gem-difluoro group is anticipated to confer advantageous pharmacological properties. The protocols and conceptual framework provided in this guide offer a robust starting point for the synthesis, biological evaluation, and optimization of these novel compounds. Through systematic investigation and a clear understanding of the underlying scientific principles, researchers can unlock the therapeutic potential of this exciting chemical scaffold.
References
-
Rasayan J. Chem. Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Available from: [Link]
-
Diva-Portal.org. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available from: [Link]
-
PMC - PubMed Central. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Available from: [Link]
-
PMC - NIH. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Available from: [Link]
-
ResearchGate. In vitro cytotoxicity of β amino alcohols on different human cell lines a. Available from: [Link]
-
PubMed. Synthesis and evaluation of novel phenylethanolamine derivatives containing acetanilides as potent and selective beta3-adrenergic receptor agonists. Available from: [Link]
-
Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available from: [Link]
-
PubMed. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Available from: [Link]
-
ResearchGate. Synthesis and Evaluation of Novel Phenylethanolamine Derivatives containing Acetanilides as Potent and Selective .BETA.3-Adrenergic Receptor Agonists | Request PDF. Available from: [Link]
- Google Patents. The one pot process technique of 3- amino -3- phenylpropionic acid esters.
-
PubMed. Inhibitory effects of plant phenols on the activity of selected enzymes. Available from: [Link]
-
PubMed. The neuronal nitric oxide synthase (nNOS) gene and neuroprotection against alcohol toxicity. Available from: [Link]
-
PubMed. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. Available from: [Link]
-
ResearchGate. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols | Request PDF. Available from: [Link]
-
MDPI. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Available from: [Link]
-
ResearchGate. (PDF) 1-(Benzo[d]thiazol-2-yl)-3-phenylureas as dual inhibitors of casein kinase 1 and ABAD enzymes for treatment of neurodegenerative disorders. Available from: [Link]
- Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Available from: [Link]
-
Frontiers. Neuronal Nitric Oxide Synthase in Vascular Physiology and Diseases. Available from: [Link]
-
MDPI. Cytotoxicity Studies of Eugenol Amino Alcohols Derivatives. Available from: [Link]
-
Wikipedia. Phenylethanolamine. Available from: [Link]
-
PMC - PubMed Central. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Available from: [Link]
-
PubMed. beta-amino alcohols by boronic acid based three-component condensation. Stereoselective preparation of (2S,3R)-difluorothreonine. Available from: [Link]
-
PMC. Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. Available from: [Link]
-
RSC Publishing. Enantio- and diastereoselective synthesis of γ-amino alcohols. Available from: [Link]
- Google Patents. CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
-
PMC. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Available from: [Link]
- Google Patents. CN100357257C - Production process of 2-amino-methyl-1-propanol.
-
PubMed Central. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. Available from: [Link]
-
ChemRxiv. Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. Available from: [Link]
Sources
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and evaluation of novel phenylethanolamine derivatives containing acetanilides as potent and selective beta3-adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 8. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neuronal nitric oxide synthase (nNOS) gene and neuroprotection against alcohol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enantioselective Reduction of Prochiral Ketones Using (1R,2S)-2-Amino-3,3-difluoro-3-phenyl-1-propanol as a Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Chirality and the Rise of Fluorinated Ligands
The synthesis of single-enantiomer chiral alcohols is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules where stereochemistry dictates biological activity. The enantioselective reduction of prochiral ketones represents one of the most direct and efficient methods to access these valuable building blocks.[1][2] Among the premier catalysts for this transformation are the oxazaborolidines derived from chiral β-amino alcohols, famously known as the Corey-Bakshi-Shibata (CBS) reduction.[3] This method is celebrated for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcomes.[1]
This document provides a detailed guide to the application of a specialized chiral ligand, (1R,2S)-2-Amino-3,3-difluoro-3-phenyl-1-propanol , in the enantioselective, borane-mediated reduction of prochiral ketones. The introduction of fluorine atoms into a chiral ligand can profoundly influence its chemical and physical properties, including acidity, basicity, and conformational rigidity, which in turn can enhance catalytic activity and selectivity. While specific literature on this exact difluoro-ligand is emerging, the principles outlined herein are grounded in the well-established CBS reduction methodology and the known effects of fluorine in asymmetric catalysis.
The Mechanistic Heart of the Reaction: The CBS Catalytic Cycle
The enantioselective reduction of ketones using a chiral β-amino alcohol and a borane source proceeds through a catalytic cycle involving an in situ formed oxazaborolidine catalyst. This catalyst creates a chiral environment that directs the hydride transfer from the borane to one of the two enantiotopic faces of the ketone carbonyl.
The key steps in the catalytic cycle are as follows:
-
Catalyst Formation: The chiral amino alcohol, (1R,2S)-2-Amino-3,3-difluoro-3-phenyl-1-propanol, reacts with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to form the corresponding oxazaborolidine catalyst.
-
Coordination and Activation: The Lewis acidic endocyclic boron atom of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone substrate. This coordination is sterically directed, favoring the approach of the ketone from its less hindered face. Simultaneously, the Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of the borane reducing agent, activating it for hydride delivery.
-
Enantioselective Hydride Transfer: The activated borane transfers a hydride to the coordinated ketone carbonyl via a highly organized, six-membered, chair-like transition state. The stereochemistry of the final alcohol is determined by the facial selectivity of this hydride transfer, which is dictated by the chiral scaffold of the ligand.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. Subsequent workup hydrolyzes the alkoxyborane to yield the chiral secondary alcohol.
Diagram of the Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the enantioselective reduction of a ketone using an in-situ generated oxazaborolidine catalyst.
Experimental Protocol: A Step-by-Step Guide
This protocol describes a general procedure for the enantioselective reduction of a model substrate, acetophenone, using (1R,2S)-2-Amino-3,3-difluoro-3-phenyl-1-propanol as the chiral ligand.
Materials and Reagents:
-
(1R,2S)-2-Amino-3,3-difluoro-3-phenyl-1-propanol (chiral ligand)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M) or Borane-THF complex (BH₃·THF, ~1 M in THF)
-
Acetophenone (substrate)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (for quenching)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Catalyst Formation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and under an inert atmosphere, add the chiral ligand (1R,2S)-2-Amino-3,3-difluoro-3-phenyl-1-propanol (0.1 mmol, 10 mol%).
-
Dissolve the ligand in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane solution (e.g., 0.1 mL of 1 M BH₃·THF, 0.1 mmol) dropwise to the stirred solution of the ligand.
-
Stir the mixture at room temperature for 15-30 minutes to ensure the complete formation of the oxazaborolidine catalyst.
-
-
Ketone Reduction:
-
Cool the catalyst solution to the desired reaction temperature (typically between -20 °C and room temperature).
-
In a separate flask, prepare a solution of the ketone substrate (e.g., acetophenone, 1.0 mmol) in anhydrous THF (2 mL).
-
Slowly add the ketone solution to the catalyst mixture via syringe pump over 30-60 minutes.
-
Simultaneously, slowly add the stoichiometric borane reducing agent (e.g., 0.6 mL of 1 M BH₃·THF, 0.6 mmol) to the reaction mixture via a separate syringe pump. Note: Co-addition of the substrate and borane is crucial to minimize the uncatalyzed reduction which leads to racemic product.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol (2 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl (5 mL) and stir for another 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.
-
-
Analysis:
-
Determine the chemical yield of the purified product.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
-
Experimental Workflow Diagram
Sources
Application Note & Protocol: A Scalable Synthesis of 2-Amino-3,3-difluoro-3-phenyl-1-propanol
Introduction: The Significance of Fluorinated Amino Alcohols
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] This has led to a surge in their application in drug discovery and materials science. Specifically, fluorinated amino alcohols are crucial building blocks in the synthesis of pharmaceuticals, offering enhanced metabolic stability, bioavailability, and binding affinity.[2] 2-Amino-3,3-difluoro-3-phenyl-1-propanol, with its unique combination of a chiral amino alcohol backbone and a gem-difluoro benzylic group, represents a valuable synthon for novel therapeutics. This document provides a comprehensive guide for the scale-up synthesis of this compound, addressing the practical challenges of fluorination and large-scale production.
Synthetic Strategy: A Multi-Step Approach to the Target Molecule
The overall synthetic scheme is as follows:
Caption: Proposed synthetic route for this compound.
Part 1: Synthesis of Methyl 2,2-difluoro-2-phenylacetate
The initial steps focus on the introduction of the key gem-difluoro moiety.
Step 1.1: Esterification of Phenylacetic Acid
Rationale: The esterification of the carboxylic acid is a necessary step to protect it from reacting with the electrophilic fluorinating agent in the subsequent step. Thionyl chloride and methanol provide a classic and efficient method for this transformation.
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Phenylacetic acid | 136.15 | 100.0 | 0.734 |
| Methanol | 32.04 | 300.0 | 9.36 |
| Thionyl chloride | 118.97 | 96.2 | 0.809 |
Protocol:
-
To a 1 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add phenylacetic acid and methanol.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (500 mL) and wash with saturated sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl phenylacetate as a colorless oil.
Step 1.2: Electrophilic Fluorination
Rationale: The introduction of the two fluorine atoms is achieved via electrophilic fluorination of the corresponding enolate. Selectfluor® is a user-friendly and effective reagent for this purpose.
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Methyl phenylacetate | 150.17 | 110.0 | 0.733 |
| Selectfluor® | 354.26 | 570.0 | 1.61 |
| Sodium hydride (60% in oil) | 40.00 | 32.2 | 0.805 |
| Tetrahydrofuran (THF) | - | 1.5 L | - |
Protocol:
-
To a 3 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride and anhydrous THF.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of methyl phenylacetate in THF (200 mL) dropwise over 1 hour.
-
Stir the mixture at 0-5 °C for 30 minutes after the addition is complete.
-
In a separate flask, dissolve Selectfluor® in anhydrous THF (800 mL).
-
Add the Selectfluor® solution to the reaction mixture dropwise over 2 hours, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by ¹⁹F NMR or GC-MS.
-
Carefully quench the reaction by the slow addition of water (100 mL) at 0-5 °C.
-
Partition the mixture between ethyl acetate (1 L) and water (500 mL).
-
Separate the layers and wash the organic phase with brine (2 x 300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation to yield methyl 2,2-difluoro-2-phenylacetate.
Part 2: Elaboration to the Target Amino Alcohol
The subsequent steps build the amino alcohol functionality.
Step 2.1: Reduction of the Ester to the Aldehyde
Rationale: The ester is selectively reduced to the aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperature to prevent over-reduction to the alcohol.
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Methyl 2,2-difluoro-2-phenylacetate | 186.16 | 120.0 | 0.645 |
| DIBAL-H (1.0 M in hexanes) | - | 710 mL | 0.710 |
| Dichloromethane (DCM) | - | 1.2 L | - |
Protocol:
-
To a 3 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add a solution of methyl 2,2-difluoro-2-phenylacetate in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution dropwise over 2 hours, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1 hour after the addition is complete.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the slow, dropwise addition of methanol (50 mL) at -78 °C, followed by a saturated solution of Rochelle's salt (500 mL).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with DCM (2 x 300 mL).
-
Combine the organic layers, wash with brine (300 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford crude 2,2-difluoro-2-phenylacetaldehyde. Use this crude product immediately in the next step due to its potential instability.
Step 2.2: Henry (Nitroaldol) Reaction
Rationale: The Henry reaction provides a reliable method for carbon-carbon bond formation and the introduction of the nitro group, which can be subsequently reduced to the amine.
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 2,2-difluoro-2-phenylacetaldehyde (crude) | 156.13 | (from 0.645 mol) | ~0.645 |
| Nitromethane | 61.04 | 78.7 | 1.29 |
| Potassium carbonate (K₂CO₃) | 138.21 | 17.8 | 0.129 |
| Ethanol | - | 800 mL | - |
Protocol:
-
To a 2 L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, add nitromethane, ethanol, and potassium carbonate.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add the crude 2,2-difluoro-2-phenylacetaldehyde dissolved in ethanol (200 mL) dropwise over 1 hour.
-
Stir the reaction mixture at 0-5 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding 1 M HCl until the pH is ~7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 400 mL).
-
Combine the organic layers, wash with brine (300 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude 3,3-difluoro-1-nitro-3-phenyl-2-propanol can be purified by column chromatography or carried forward to the next step without further purification if the purity is sufficient.
Step 2.3: Reduction of the Nitro Group
Rationale: The final step involves the reduction of the nitro group to the primary amine. Catalytic hydrogenation with Raney-Ni is a scalable and effective method for this transformation.
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 3,3-difluoro-1-nitro-3-phenyl-2-propanol | 217.16 | (from ~0.645 mol) | ~0.645 |
| Raney-Ni (50% slurry in water) | - | ~30 g | - |
| Methanol | - | 1 L | - |
| Hydrogen (H₂) gas | - | 50 psi | - |
Protocol:
-
Carefully wash the Raney-Ni slurry with methanol (3 x 50 mL) in a beaker, decanting the supernatant each time.
-
In a high-pressure hydrogenation vessel, dissolve the crude 3,3-difluoro-1-nitro-3-phenyl-2-propanol in methanol.
-
Under a nitrogen atmosphere, carefully add the washed Raney-Ni catalyst to the solution.
-
Seal the vessel and purge with nitrogen, then with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi and stir the reaction mixture vigorously at room temperature.
-
Monitor the hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol (200 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.
Workflow for a Key Step: Electrophilic Fluorination
Caption: Workflow diagram for the electrophilic fluorination step.
Safety Considerations for Handling Fluorinated Compounds
The synthesis of fluorinated organic compounds requires strict adherence to safety protocols due to the potential hazards of the reagents and products.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, and chemical-resistant gloves (double-gloving is recommended).[1] A flame-retardant lab coat should be worn.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[3]
-
Fluorinating Agents: Selectfluor® is a relatively safe electrophilic fluorinating agent, but it is a strong oxidizer and should be handled with care. Avoid contact with skin and eyes.[1]
-
Quenching: The quenching of reactive reagents such as sodium hydride and DIBAL-H should be performed slowly and at low temperatures to control the exothermic reaction.
-
Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation reactor is properly maintained and operated by trained personnel in an area free of ignition sources.
-
Emergency Procedures: In case of skin contact with fluorinated compounds, immediately flush the affected area with copious amounts of water and seek medical attention.[3] For exposure to fluorine gas (not used in this synthesis but relevant to fluorine chemistry), specific protocols involving calcium gluconate gel are necessary.[2][3]
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety guidelines, researchers and drug development professionals can confidently produce this valuable fluorinated building block for their discovery and development programs. The strategic choice of reagents and reaction conditions ensures a practical and efficient pathway for large-scale production.
References
-
Rasayan Journal of Chemistry. (n.d.). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Retrieved from [Link]
- Google Patents. (n.d.). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
- Google Patents. (n.d.). Method for resolving 3-amino-3-phenylpropanol.
-
ACS Publications. (n.d.). Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-HEXYL FLUORIDE. Retrieved from [Link]
-
Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]
-
RSC Publishing. (2020). Fluorinated alcohol mediated N,N′-dialkylation of amino acid derivatives via cascade[4][5]-hydride transfer/cyclization for concise synthesis of tetrahydroquinazoline. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. (S)-(-)-2-Amino-3-phenyl-1-propanol 98 , ee 99 HPLC 3182-95-4 [sigmaaldrich.com]
Application Note: Orthogonal Protection Strategies for 2-Amino-3,3-difluoro-3-phenyl-1-propanol
Introduction
2-Amino-3,3-difluoro-3-phenyl-1-propanol is a valuable chiral building block in medicinal chemistry and drug development. Its structure, featuring a primary amine, a primary alcohol, and a gem-difluorinated stereocenter, makes it a key synthon for introducing fluorinated motifs into bioactive molecules, often enhancing metabolic stability and binding affinity. However, the presence of two nucleophilic functional groups—the amine and the hydroxyl group—necessitates a robust and selective protection strategy to achieve controlled, stepwise modifications.[1][2]
This guide provides a detailed technical overview and field-proven protocols for the orthogonal protection of this compound. We will explore the strategic selection of protecting groups, emphasizing the causality behind experimental choices and providing self-validating protocols for researchers, scientists, and drug development professionals. The core principle of this guide is to establish an orthogonal protection scheme, allowing for the selective deprotection of one functional group while the other remains masked, thereby enabling precise downstream synthetic transformations.[3]
The Challenge: Reactivity and Selectivity
The primary amine in this compound is generally more nucleophilic than the primary alcohol.[4] This inherent difference in reactivity forms the basis for selective protection. Our strategy will first target the more reactive amino group, followed by the protection of the hydroxyl group. The key is to select protecting groups that can be removed under distinct, non-interfering conditions. For this purpose, the acid-labile tert-butoxycarbonyl (Boc) group for the amine and the fluoride-labile tert-butyldimethylsilyl (TBDMS) group for the alcohol provide an excellent orthogonal pair.[5][6]
Section 1: Selective Protection of the Amino Group
The tert-butoxycarbonyl (Boc) group is the protecting group of choice for the amino function in this molecule. It is introduced under mild basic conditions and is exceptionally stable to a wide range of reagents, except for strong acids.[7][8] This stability makes it compatible with the subsequent silylation of the alcohol.[9]
Rationale for Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate, (Boc)₂O, is a highly efficient and common reagent for Boc protection.[7]
-
Solvent: A biphasic system of dioxane and water is used to ensure the solubility of both the polar amino alcohol and the nonpolar (Boc)₂O.
-
Base: Sodium bicarbonate (NaHCO₃) is a mild base sufficient to neutralize the acid byproduct of the reaction without promoting side reactions.
-
Temperature: The reaction proceeds efficiently at room temperature, avoiding potential degradation or side reactions that might occur at elevated temperatures.[7]
Protocol 1: N-Boc Protection
Objective: To synthesize N-(tert-butoxycarbonyl)-2-amino-3,3-difluoro-3-phenyl-1-propanol.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in a 1:1 mixture of dioxane and water.
-
Add saturated aqueous NaHCO₃ solution (2.0 eq) to the mixture, followed by the dropwise addition of (Boc)₂O (1.1 eq) dissolved in a minimal amount of dioxane.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure N-Boc protected amino alcohol.
Section 2: Protection of the Hydroxyl Group
With the amine protected, the hydroxyl group can be masked. A tert-butyldimethylsilyl (TBDMS) ether is an ideal choice due to its robustness and, crucially, its unique deprotection condition using a fluoride source, which will not affect the acid-labile Boc group.[6][10]
Rationale for Experimental Choices:
-
Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl) is a common and effective silylating agent.
-
Catalyst/Base: Imidazole acts as both a base to neutralize the HCl generated and as a catalyst to activate the TBDMSCl.
-
Solvent: Anhydrous Dichloromethane (DCM) is an excellent solvent for this reaction, ensuring all components remain in solution. It is crucial to use an anhydrous solvent to prevent hydrolysis of the silyl chloride.
-
Temperature: The reaction is typically run at 0 °C to room temperature to ensure high selectivity and yield.
Protocol 2: O-TBDMS Protection
Objective: To synthesize N-(tert-butoxycarbonyl)-O-(tert-butyldimethylsilyl)-2-amino-3,3-difluoro-3-phenyl-1-propanol.
Materials:
-
N-Boc-2-amino-3,3-difluoro-3-phenyl-1-propanol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected amino alcohol and imidazole in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMSCl portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent in vacuo. The crude product is often pure enough for the next step, but can be purified by flash chromatography if necessary.
Section 3: Orthogonal Deprotection Strategy
The fully protected substrate is now ready for selective deprotection, enabling access to either the free amine or the free alcohol for further functionalization.[3][11] This orthogonality is the cornerstone of a successful synthetic strategy.[12]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Synthesis of the orthogonally protected amino alcohol Phaol and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3,3-difluoro-3-phenyl-1-propanol
Welcome to the technical support guide for the synthesis of 2-Amino-3,3-difluoro-3-phenyl-1-propanol. This molecule is a valuable building block in medicinal chemistry, and its efficient synthesis is critical for drug discovery programs. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction yields.
The synthetic pathway to this fluorinated amino alcohol typically involves a multi-step sequence. A common and effective route begins with a Reformatsky reaction to form the C2-C3 bond, followed by introduction of the amine functionality and subsequent reduction of the ester. This guide will focus on troubleshooting each of these critical stages.
Overall Synthetic Workflow
Below is a generalized workflow for the synthesis. Each step presents unique challenges that will be addressed in the FAQ section.
Caption: General synthetic route to this compound.
Frequently Asked Questions & Troubleshooting Guide
Part 1: The Reformatsky Reaction (Step 1)
The Reformatsky reaction is a cornerstone of this synthesis, forming the β-hydroxy ester intermediate. Its success is highly sensitive to reaction conditions.
Q1: My Reformatsky reaction has a very low yield or fails to initiate. What are the primary causes?
A1: This is the most common issue and typically points to three areas: zinc activation, reagent purity, or solvent conditions.
-
Zinc Activation (The "Why"): Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents its reaction with the α-halo ester. This layer must be removed in situ or just prior to use.
-
Reagent and Solvent Purity (The "Why"): The organozinc intermediate is a strong base and nucleophile. It will be readily quenched by protic sources, especially water. Meticulously dried reagents and solvents are non-negotiable for a successful reaction.
-
Troubleshooting Steps:
-
Zinc Activation: Use a proven activation method. A common protocol is to stir the zinc dust with dilute HCl, followed by sequential washes with water, ethanol, and diethyl ether, and then drying under high vacuum.
-
Anhydrous Conditions: Dry your glassware in an oven ( >120°C) for several hours and cool it under a stream of inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).
-
Initiation: A small crystal of iodine can be added to the zinc to chemically etch the surface and aid initiation. Gentle heating or sonication can also help start the reaction.
-
Q2: I'm observing the formation of significant byproducts, primarily a dimer of my starting ketone. How can I minimize this?
A2: Ketone dimerization (a pinacol coupling) is a known side reaction, especially with aromatic ketones under reducing conditions. This suggests that the zinc is acting as a reducing agent for the ketone before the organozinc reagent is formed and can react.
-
Causality: This often happens if the concentration of the organozinc intermediate is too low upon addition of the ketone. The ketone then has more opportunity to interact directly with the activated zinc surface.
-
Solution: Employ a "Barbier-type" procedure. Instead of pre-forming the organozinc reagent, add the ethyl bromoacetate and the α,α-difluoroacetophenone as a mixture to the activated zinc suspension. This ensures that the organozinc reagent is generated in the presence of the ketone and reacts immediately, keeping its steady-state concentration low and favoring the desired carbonyl addition over the competing ketone reduction/dimerization.
| Parameter | Pre-formation Method | Barbier-type Method |
| Procedure | Organozinc formed first, then ketone added. | Ketone and haloester added together to zinc. |
| Typical Yield | Variable, can be low if initiation is slow. | Generally higher and more reproducible. |
| Side Reactions | Higher risk of pinacol coupling. | Lower risk of pinacol coupling. |
| Recommendation | For difficult substrates. | Recommended for this synthesis. |
Part 2: Introduction of the Amine Group (Step 2)
Introducing the amine, often via an azide intermediate, requires careful handling and optimization to avoid side reactions and ensure complete conversion.
Q3: The conversion of the hydroxyl group to the azide is incomplete. Should I increase the temperature or reaction time?
A3: While tempting, simply increasing temperature or time can lead to elimination byproducts, especially with a benzylic hydroxyl group. The issue is more likely related to the efficiency of the hydroxyl group's conversion into a good leaving group.
-
Mechanistic Insight: The reaction is typically a two-step SN2 process: 1) Conversion of the alcohol to a sulfonate ester (e.g., mesylate or tosylate), creating a good leaving group. 2) Displacement of the leaving group by the azide anion. Incomplete conversion in the first step is a common culprit.
-
Optimization Protocol:
-
Step 1 (Mesylation): Cool the reaction to 0°C before adding methanesulfonyl chloride (MsCl) and a non-nucleophilic base like triethylamine (TEA) or DIPEA. Ensure at least 1.2 equivalents of both MsCl and the base are used. Monitor the reaction by TLC until the starting alcohol is fully consumed.
-
Step 2 (Azide Substitution): Use a polar aprotic solvent like DMF to solvate the sodium azide (NaN₃) and increase its nucleophilicity. Use a slight excess (1.5-2.0 equivalents) of NaN₃. Gentle heating (50-60°C) is usually sufficient.
-
Caption: Decision tree for troubleshooting the amination step.
Part 3: Final Reduction (Step 3)
The final step involves the reduction of both the azide and the ester functionalities. The choice of reducing agent is critical for achieving a high yield and simplifying purification.
Q4: Which reducing agent is best for the concurrent reduction of the azide and ester? I am getting a complex mixture of products.
A4: A complex mixture suggests that the reductions are not proceeding cleanly or that one group is being reduced preferentially, leading to stable intermediates that complicate the workup. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.
-
Reagent Choice Rationale:
-
LiAlH₄: It is a powerful, non-selective reducing agent capable of reducing both esters and azides to their corresponding alcohols and amines in a single step.[1]
-
NaBH₄ (Sodium Borohydride): This reagent is generally not strong enough to reduce an ester and will only reduce the azide (often slowly or requiring additives).[1] This would lead to the amino ester, which could then react further or complicate purification.
-
-
Self-Validating Protocol:
-
Setup: Vigorously stir a suspension of LiAlH₄ (use at least 4-5 equivalents to ensure complete reduction of both groups) in anhydrous THF at 0°C under an inert atmosphere.
-
Addition: Slowly add a solution of the azido-ester in anhydrous THF dropwise. This is an exothermic reaction; maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring by TLC. Gentle reflux may be required to drive the reaction to completion.
-
Workup (Fieser method): This is critical for obtaining a clean, filterable solid. Sequentially and slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. Stir vigorously for 30 minutes. The resulting granular precipitate of aluminum salts can be easily filtered off, leaving a clean solution of the desired amino alcohol.
-
Q5: My final product has poor diastereoselectivity. How can I control the stereochemistry?
A5: The stereochemistry of the final product is primarily set during the initial Reformatsky reaction. The facial selectivity of the nucleophilic attack on the prochiral ketone determines the configuration of the new stereocenter at C2.
-
Controlling Stereoselectivity: While the inherent diastereoselectivity of the Reformatsky reaction with α,α-difluoroacetophenone can be modest, several strategies can be employed. One effective approach is to use a chiral ligand to create an asymmetric catalytic environment.[2]
-
Advanced Strategy - Chiral Ligand: The use of chiral amino alcohol ligands, such as a derivative of prolinol, in the presence of a zinc source (e.g., Me₂Zn), can induce high levels of enantioselectivity in the Reformatsky reaction.[2] This approach generates an enantiomerically enriched β-hydroxy ester, which is then carried through the synthetic sequence. The fluorine atoms can also play a role in directing stereochemistry through interactions with catalysts.[3]
References
-
PrepChem.com. Synthesis of 2-amino-3-phenyl-1-propanol. Available from: [Link]
-
Rasayan Journal of Chemistry. synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Available from: [Link]
-
ResearchGate. Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Available from: [Link]
-
ACS Publications. Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. Available from: [Link]
-
Chemistry LibreTexts. Reformatsky Reaction. Available from: [Link]
-
Royal Society of Chemistry. Enantioselective Synthesis of Vicinal Amino Alcohols Promoted by Fluorine-Containing Counteranions. Available from: [Link]
-
Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols. Available from: [Link]
Sources
Technical Support Center: Purification of 2-Amino-3,3-difluoro-3-phenyl-1-propanol
Welcome to the dedicated technical support guide for the column chromatography purification of 2-Amino-3,3-difluoro-3-phenyl-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this unique fluorinated amino alcohol. The presence of a basic amino group, a hydroxyl group, a phenyl ring, and geminal fluorine atoms on the adjacent carbon presents specific challenges that require a carefully optimized approach. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a robust starting point for your purification protocol.
Q1: What is the most suitable stationary phase for purifying this compound?
A: The choice of stationary phase is critical and depends on the specific impurities you need to remove.
-
Standard Silica Gel (60 Å, 230-400 mesh): This is the most common and cost-effective choice for flash chromatography. However, the acidic nature of silanol groups (Si-OH) on the silica surface can cause significant peak tailing due to strong ionic interactions with the basic amino group of your compound.[1][2][3] This can be mitigated with mobile phase additives (see Q2).
-
Deactivated or Base-Washed Silica: If severe tailing or on-column degradation is observed, using deactivated silica is a prudent choice. This silica has been treated to reduce the number of acidic silanol sites.
-
Alumina (Neutral or Basic): Alumina can be an alternative if your compound is unstable on silica gel.[4] Basic alumina is often preferred for purifying amines to prevent the issues seen with acidic silica.
-
Functionalized Silica (e.g., Diol, Amino): For normal-phase chromatography, polar bonded phases like diol or amino-functionalized silica are less sensitive to the water content of the mobile phase, leading to more reproducible retention times compared to bare silica.[5] However, be cautious with amino-functionalized phases, as they can form Schiff bases with any aldehyde or ketone impurities present in your sample.[5]
-
Reversed-Phase (C18 or C8): If your compound and impurities have sufficient solubility in aqueous-organic mixtures, reversed-phase chromatography can be an excellent option. Fluorinated stationary phases, such as pentafluorophenyl (PFP), have shown unique selectivity for polar and basic analytes and are worth considering.[6][7]
Q2: How do I select and optimize the mobile phase?
A: Your mobile phase must be tailored to your chosen stationary phase and is the most powerful tool for optimizing separation.
-
For Normal-Phase (Silica/Alumina):
-
Base Solvent System: Start with a non-polar/polar mixture like Hexanes/Ethyl Acetate or Dichloromethane/Methanol. The polarity should be adjusted so the target compound has an Rf of ~0.2-0.3 on a TLC plate.
-
Crucial Additive for Amines: To prevent peak tailing on silica, it is essential to add a small amount of a basic modifier. Add 0.5-1% triethylamine (TEA) or ammonia solution (e.g., 7N ammonia in methanol) to your polar solvent.[5] This additive competes with your product for binding to the acidic silanol sites, resulting in sharper, more symmetrical peaks.
-
-
For Reversed-Phase (C18/PFP):
-
Solvent System: Typically, a mixture of water and an organic solvent like acetonitrile or methanol is used.
-
pH Control: The retention of your amino alcohol will be highly dependent on the mobile phase pH because the amino group can be protonated (R-NH3+).[8] Using a buffer (e.g., 10-25 mM phosphate or acetate) is necessary for reproducible results.[1][9] At a pH below the pKa of the amine (~pH < 8-9), it will be protonated and may interact differently with the stationary phase. An acidic additive like 0.1% formic acid or trifluoroacetic acid (TFA) is often used to ensure sharp peaks and consistent protonation.
-
Q3: What are the best methods for detecting the compound in collected fractions?
A: Several methods are effective for fraction analysis.
-
Thin-Layer Chromatography (TLC): This is the primary method for monitoring column progress.
-
UV Visualization: The phenyl group in the molecule allows for easy visualization under a UV lamp (254 nm).
-
Staining: If concentrations are low, staining is required. Ninhydrin stain is excellent for detecting the primary amine, which typically appears as a purple or yellow spot upon heating.[10] Permanganate stain can also be used to detect the alcohol functional group.
-
-
HPLC-MS: For rigorous analysis of fraction purity, especially when dealing with closely related impurities or diastereomers.
Q4: What are potential impurities I might encounter?
A: Impurities will depend on the synthetic route. Common possibilities include unreacted starting materials, reagents, and byproducts from side reactions. For example, if synthesized from a Baylis-Hillman derivative, residual nitro-containing intermediates could be present.[11] If the synthesis involves stereocenters, diastereomers may also be present, which can be challenging to separate on achiral stationary phases.
Troubleshooting Guide
This guide addresses specific experimental problems in a "Problem → Cause → Solution" format.
| Problem | Potential Cause(s) | Solution(s) |
| Severe Peak Tailing | The basic amine is interacting strongly with acidic silanol sites on the silica gel surface.[1][3][5] | 1. Add a Basic Modifier: Incorporate 0.5-1% triethylamine (TEA) or a similar base into your eluent system. This competitively binds to the active sites. 2. Change Stationary Phase: Switch to neutral alumina, base-washed silica, or a less acidic bonded phase like Diol. |
| Poor Separation / Co-elution | 1. Incorrect Mobile Phase Polarity: The eluent is either too strong (high Rf, fast elution) or too weak (low Rf, broad peaks). 2. Insufficient Selectivity: The chosen solvent system does not differentiate well between your compound and the impurity. | 1. Optimize Polarity: Adjust the ratio of your polar/non-polar solvents to achieve an Rf of 0.2-0.3 for your target compound on TLC. 2. Change Solvent System: Try a different solvent system with different selectivity. For example, if Hexane/EtOAc fails, try Dichloromethane/Methanol. The change in hydrogen bonding character can significantly alter separation. |
| Low or No Product Recovery | 1. Compound Decomposition: The compound is not stable on the acidic silica gel.[4] 2. Irreversible Adsorption: The compound is binding too strongly to the stationary phase and is not eluting. | 1. Test Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, then elute it. If a new spot appears or the original spot diminishes, it indicates instability.[4] 2. Deactivate the Column: Flush the packed column with your eluent containing 1% TEA before loading the sample. 3. Switch to a More Inert Phase: Use neutral alumina or consider reversed-phase chromatography. |
| Irreproducible Retention Times | 1. Column Not Equilibrated: The stationary phase is not in equilibrium with the mobile phase, especially when additives are used.[5] 2. Mobile Phase Composition Drift: A volatile component of your eluent (e.g., hexane, dichloromethane) is evaporating over time.[9] 3. Temperature Fluctuations: Ambient temperature changes can affect solvent viscosity and partitioning, altering retention.[9][12] | 1. Ensure Equilibration: Flush the column with at least 5-10 column volumes of the mobile phase before loading your sample. 2. Keep Reservoir Covered: Ensure your solvent reservoir is covered to minimize evaporation. 3. Control Temperature: If possible, run the chromatography in a temperature-controlled environment. |
| Product Elutes at the Solvent Front | 1. Sample Solvent is Too Strong: The solvent used to dissolve the sample is much more polar than the mobile phase, causing the compound to be carried down the column without proper partitioning.[5] 2. Column Overloading: Too much material was loaded, exceeding the capacity of the stationary phase. | 1. Use Dry Loading: Adsorb your sample onto a small amount of silica gel or Celite. After evaporating the solvent, load the resulting dry powder onto the top of the column. 2. Reduce Sample Load: Use a larger column or reduce the amount of crude material being purified. A general rule is a 1:30 to 1:100 ratio of sample mass to silica mass. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the purification process.
Caption: A flowchart for troubleshooting column chromatography.
Recommended Starting Protocol: Normal-Phase Flash Chromatography
This protocol provides a robust starting point for purifying grams of crude this compound.
1. Materials & Setup:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Solvents: Hexane (or Heptane), Ethyl Acetate, Triethylamine (TEA)
-
Glass column, collection tubes, TLC plates, UV lamp, Ninhydrin stain
2. Mobile Phase Preparation:
-
Determine the optimal eluent composition using TLC. A good starting point is a 70:30 mixture of Hexane:Ethyl Acetate.
-
Prepare your bulk mobile phase. Crucially, add 0.5-1% TEA to the total volume of the eluent (e.g., for 1 L of eluent, add 5-10 mL of TEA).
3. Column Packing (Slurry Method):
-
Choose a column size appropriate for your sample amount (e.g., a 40g silica column for 0.4-1.5g of crude material).
-
Create a slurry by mixing the required amount of silica gel with your mobile phase in a beaker.
-
Pour the slurry into the column in one continuous motion. Use additional mobile phase to rinse any remaining silica into the column.
-
Gently tap the column to settle the silica bed and ensure uniform packing.
-
Open the stopcock and allow excess solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.
4. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Add a small amount of silica gel (approx. 1-2 times the mass of your crude sample) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until you have a free-flowing powder.
-
Gently add this powder to the top of the packed column bed, forming a flat, even layer.
-
Carefully add a thin layer of sand or glass beads on top to protect the surface.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate (e.g., a drop rate of 1-2 drops per second).
-
Begin collecting fractions immediately. The size of the fractions should be based on the column volume (e.g., 15-20 mL fractions for a 40g column).
6. Monitoring the Separation:
-
Analyze collected fractions in sets using TLC. Spot every 2-3 fractions on a single TLC plate.
-
Visualize the spots using a UV lamp and then by dipping the plate in Ninhydrin stain and heating gently with a heat gun.
-
Identify the fractions containing your pure product (single spot at the correct Rf).
7. Product Isolation:
-
Combine the fractions identified as pure.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
References
- Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
- AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
- Peter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. Journal of Chromatography A, 871(1-2), 105-113.
- Sigma-Aldrich. (n.d.). (S)-(−)-2-Amino-3-phenyl-1-propanol.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- Rasayan Journal of Chemistry. (n.d.). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies.
- ResearchGate. (n.d.). Effect of Mobile Phase pH on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers*.
- ResearchGate. (n.d.). Column chromatography of amino acids with florescence detection.
- Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.
- Hartmann, E., et al. (2003). Comparison of reversed-phase liquid chromatography and hydrophilic interaction/cation-exchange chromatography for the separation of amphipathic alpha-helical peptides with L- and D-amino acid substitutions in the hydrophilic face. Journal of Chromatography A, 1009(1-2), 61-71.
- eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Restek. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube.
- LCGC International. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ALWSCI. (n.d.). Common Causes Of Peak Tailing in Chromatography.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
Sources
- 1. Restek - Videoartikel [de.restek.com]
- 2. youtube.com [youtube.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Chromatography [chem.rochester.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2-Amino-3,3-difluoro-3-phenyl-1-propanol
This guide provides in-depth technical support for the recrystallization of 2-Amino-3,3-difluoro-3-phenyl-1-propanol, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for the success of downstream reactions and the quality of the final active pharmaceutical ingredient (API).[1][2] This document offers troubleshooting advice and detailed protocols to help researchers overcome common challenges and achieve high-purity crystalline material.
Understanding the Compound: Physicochemical Properties
The unique structure of this compound, with its polar amino and hydroxyl groups, aromatic phenyl ring, and electron-withdrawing difluoro substituents, presents specific challenges and opportunities for purification by recrystallization. While specific experimental data for this exact molecule is not abundant in public literature, we can infer its behavior based on related structures and the known effects of fluorination. The presence of fluorine atoms can influence intermolecular interactions and solubility profiles.
| Property | Estimated Value / Observation | Rationale & Key Considerations |
| Molecular Formula | C₉H₁₁F₂NO | - |
| Molecular Weight | 187.19 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid. | Similar amino alcohol compounds are crystalline solids.[3][4][5] |
| Melting Point | Expected to be higher than non-fluorinated analogs. | Fluorine can increase crystal lattice energy. The non-fluorinated analog, (S)-(-)-2-Amino-3-phenyl-1-propanol, has a melting point of 92-94 °C.[3] |
| Solubility | Soluble in polar protic solvents like methanol and ethanol; sparingly soluble in non-polar solvents. | The amino and hydroxyl groups allow for hydrogen bonding with protic solvents. The phenyl group provides some non-polar character. Fluorination may slightly decrease solubility in protic solvents. |
| pKa | Estimated around 9-10 for the amine group. | The electron-withdrawing effect of the fluorine atoms may slightly decrease the basicity of the amine compared to its non-fluorinated counterpart. |
Troubleshooting Guide: Common Recrystallization Issues
This section addresses frequent problems encountered during the recrystallization of this compound in a question-and-answer format.
Q1: Why am I getting a very low yield of crystals?
A low yield is one of the most common issues in recrystallization. The primary cause is often related to the solvent volume and the cooling process.
-
Excess Solvent: Using too much solvent is the most frequent reason for poor yield.[6] The solution may not become sufficiently supersaturated upon cooling to induce crystallization.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once you observe turbidity (cloudiness) at the boiling point, add a small amount of fresh solvent dropwise until the solution becomes clear again. Then, allow it to cool slowly.
-
-
Premature Crystallization: If crystals form too quickly in the hot solution, impurities can become trapped.
-
Solution: Add a small amount of additional solvent to redissolve the crystals and then proceed with slow cooling.
-
-
Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the compound even at low temperatures.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the melting point of the compound being lower than the boiling point of the solvent, or high concentrations of impurities depressing the melting point.[6]
-
Slow Down the Cooling Process: Rapid cooling can favor the formation of an oil. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[6]
-
Adjust the Solvent System:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional "good" solvent.
-
Allow the solution to cool slowly. This lower concentration may favor crystal formation.
-
-
Use Seed Crystals: If available, add a few seed crystals of the pure compound to the cooled solution to encourage nucleation.[7]
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create a rough surface that promotes nucleation.[9]
Q3: No crystals are forming, even after the solution has cooled. How can I induce crystallization?
The absence of crystal formation indicates that the solution is not supersaturated, or that nucleation is inhibited.
-
Induce Nucleation:
-
Increase Supersaturation:
-
Evaporate Solvent: Gently warm the solution to remove some of the solvent and then cool again.
-
Add an Anti-Solvent: If using a single solvent system, you can try adding a miscible solvent in which your compound is insoluble. Add the anti-solvent dropwise to the cooled solution until it becomes slightly turbid, then warm slightly to redissolve and cool slowly.[7]
-
Cool to a Lower Temperature: Place the flask in an ice-salt bath to achieve temperatures below 0 °C.
-
Q4: The crystals are colored, but the pure compound should be white. How can I remove the color?
Colored impurities are a common issue.
-
Use Activated Charcoal:
-
Dissolve the impure solid in the minimum amount of hot solvent.
-
Add a small amount (1-2% by weight of your compound) of activated charcoal to the hot solution.
-
Swirl the mixture for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause it to boil over violently.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize.
-
Experimental Protocols
Protocol 1: Solvent System Screening
The selection of an appropriate solvent is the most critical step in recrystallization.[7] An ideal solvent will dissolve the compound completely at its boiling point and poorly at low temperatures.
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane) dropwise, vortexing after each addition. Note the solubility at room temperature. A good solvent should not dissolve the compound at this stage.
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solution to cool to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals formed.
Solvent Screening Log:
| Solvent | Solubility at RT | Solubility when Hot | Crystal Formation on Cooling |
| Water | |||
| Ethanol | |||
| Isopropanol | |||
| Ethyl Acetate | |||
| Toluene | |||
| Hexane/Ethyl Acetate | |||
| Methanol/Water |
Protocol 2: Standard Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen recrystallization solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface.[9] Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[8]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point or in a desiccator.
Visualizing the Process
Troubleshooting Workflow
Caption: The sequential steps of a standard recrystallization procedure.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Retrieved from [Link]
- Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. (1962). Google Patents.
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (2018). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). (n.d.). ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-phenyl-propane-1-thiol. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
- Method for resolving 3-amino-3-phenylpropanol. (2012). Google Patents.
-
Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2022). Share your videos with friends, family, and the world. Retrieved from [Link]
-
Recrystallization of Active Pharmaceutical Ingredients | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
- Preparation method of 3-methylamino-1-phenylpropanol. (2008). Google Patents.
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. (2008). Google Patents.
- A process for the purification of 3-amino-1,2-propanediol and 2-amino.... (2001). Google Patents.
-
Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link]
Sources
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- 2. scispace.com [scispace.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 292935000 [thermofisher.com]
- 5. (R)-(+)-2-Amino-3-phenyl-1-propanol 98 5267-64-1 [sigmaaldrich.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Amino-3,3-difluoro-3-phenyl-1-propanol
Welcome to the technical support center for the synthesis of 2-Amino-3,3-difluoro-3-phenyl-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this fluorinated amino alcohol. The following question-and-answer format addresses specific experimental issues with in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The Difluoromethylation Step
A common synthetic route to this compound involves the nucleophilic difluoromethylation of a suitable precursor, such as an α-amino ketone, followed by reduction. This section focuses on issues arising during the introduction of the difluoromethyl group.
Question 1: My difluoromethylation reaction is sluggish and gives a low yield of the desired α-amino-β,β-difluoroketone. What are the possible causes and how can I improve the conversion?
Answer:
Low conversion in a difluoromethylation reaction, particularly when using reagents like (difluoromethyl)trimethylsilane (TMSCF₂H), can stem from several factors related to the activation of the reagent and the stability of the starting material.
-
Insufficient Activation of the Difluoromethylating Reagent: Nucleophilic difluoromethylating reagents like TMSCF₂H require a suitable initiator, typically a fluoride source or a strong base, to generate the active nucleophile. If the initiator is weak, impure, or used in stoichiometric amounts, the reaction may not proceed to completion.
-
Moisture and Air Sensitivity: The intermediates in these reactions can be sensitive to moisture and air. Water can quench the active difluoromethyl anion, and oxygen can lead to degradation of the reagents and intermediates.
-
Starting Material Stability: α-Amino ketones can be unstable, particularly under basic conditions, and may undergo self-condensation or other side reactions.
Troubleshooting Protocol:
-
Optimize the Initiator:
-
If using a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF), ensure it is anhydrous by drying it in a vacuum oven before use.
-
Consider using a more soluble fluoride source like tetrabutylammonium fluoride (TBAF). However, be cautious as TBAF can be basic and may promote side reactions.
-
For base-initiated reactions using reagents like potassium tert-butoxide, ensure it is fresh and added slowly at a low temperature to control the reaction.[1]
-
-
Ensure Anhydrous and Inert Conditions:
-
Dry all glassware thoroughly in an oven and cool under a stream of inert gas (argon or nitrogen).
-
Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Protect the Amino Group:
-
If the starting α-amino ketone is unstable, consider protecting the amino group with a suitable protecting group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl). This can prevent side reactions and improve the stability of the substrate. The protecting group can be removed in a subsequent step.
-
-
Monitor the Reaction:
-
Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction. This will help you determine if the reaction has stalled or if the starting material is degrading.
-
Question 2: I am observing a significant amount of a byproduct that appears to be the result of a simple reduction of my starting α-amino ketone. Why is this happening and how can I prevent it?
Answer:
The observation of a reduced starting material suggests that the difluoromethylating reagent or the reaction conditions are facilitating a competing reduction pathway.
-
Hydride Transfer from the Reagent: Some difluoromethylating reagents or their decomposition products may act as hydride donors.
-
Reaction with Solvent: If the reaction is run in a protic solvent or a solvent that can act as a hydride source (like isopropanol), reduction of the ketone can occur, especially if the reaction is heated.
Troubleshooting Protocol:
-
Choice of Reagent and Solvent:
-
Ensure the purity of your difluoromethylating reagent.
-
Switch to an aprotic solvent that is less likely to act as a hydride donor, such as tetrahydrofuran (THF) or diethyl ether.
-
-
Temperature Control:
-
Run the reaction at a lower temperature. Nucleophilic addition of the difluoromethyl group is often favored at lower temperatures, while reduction pathways may have a higher activation energy.
-
Section 2: The Reduction Step
Once the α-amino-β,β-difluoroketone is successfully synthesized, the next critical step is the reduction of the ketone to the desired this compound.
Question 3: My reduction of the α-amino-β,β-difluoroketone with sodium borohydride (NaBH₄) is producing a mixture of diastereomers. How can I improve the stereoselectivity of this reduction?
Answer:
The formation of diastereomers is a common challenge in the reduction of ketones with a stereocenter alpha to the carbonyl group. The stereochemical outcome is determined by the direction of hydride attack on the carbonyl carbon. Several factors influence this, including the steric hindrance around the carbonyl group and the potential for chelation control.
-
Felkin-Anh vs. Chelation Control: The stereoselectivity of the reduction can often be rationalized by the Felkin-Anh model, which predicts the approach of the nucleophile from the least hindered face. However, if the molecule contains a Lewis basic group (like the amino group) that can coordinate with a Lewis acidic reagent, a chelation-controlled pathway may dominate, leading to a different diastereomer.
Troubleshooting Protocol:
-
Choice of Reducing Agent:
-
Non-chelating conditions: For Felkin-Anh control, use a simple reducing agent like NaBH₄ in a non-chelating solvent like methanol or ethanol.
-
Chelating conditions: To favor a chelation-controlled reduction, use a reducing agent that contains a Lewis acidic metal, such as zinc borohydride (Zn(BH₄)₂). The zinc can coordinate to both the amino group and the carbonyl oxygen, leading to a more rigid transition state and potentially higher diastereoselectivity.[2]
-
-
Steric Bulk of the Reducing Agent:
-
Employing a bulkier reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), can increase the steric demand of the hydride attack and often leads to higher diastereoselectivity.
-
-
Temperature:
-
Lowering the reaction temperature generally enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
-
Protecting Group Strategy:
-
The choice of protecting group on the nitrogen can influence the stereochemical outcome. A bulky protecting group can enhance the steric bias and favor one diastereomer.
-
Table 1: Effect of Reducing Agent on Diastereoselectivity
| Reducing Agent | Typical Solvent | Control Element | Expected Major Diastereomer |
| NaBH₄ | Methanol | Felkin-Anh | anti |
| Zn(BH₄)₂ | THF | Chelation | syn |
| L-Selectride® | THF | Steric Bulk | High selectivity for one diastereomer |
Question 4: I am observing the formation of an aziridine byproduct during my synthesis. What is causing this and how can I avoid it?
Answer:
The formation of an aziridine ring is a potential intramolecular side reaction for β-amino alcohols. This is particularly relevant if the hydroxyl group is converted into a better leaving group, either intentionally or unintentionally.
-
Intramolecular Nucleophilic Substitution (Sₙ2): The amino group can act as an intramolecular nucleophile and displace the hydroxyl group (or a derivative of it) in an Sₙ2 reaction to form a three-membered aziridine ring. This is more likely to occur under acidic conditions where the hydroxyl group can be protonated to form a good leaving group (water), or if the hydroxyl group is activated with reagents like tosyl chloride or mesyl chloride.
Troubleshooting Protocol:
-
Control of pH:
-
Avoid strongly acidic conditions during workup and purification if the final product is the free amino alcohol.
-
-
Choice of Protecting Groups:
-
If the synthesis requires subsequent steps where the hydroxyl group might be activated, it is crucial to protect the amino group to prevent its nucleophilic attack. A carbamate protecting group like Boc is generally effective.
-
-
Careful Selection of Reagents:
-
Be cautious with reagents that can activate the hydroxyl group if the amino group is unprotected.
-
Visualizing Reaction Pathways
Diagram 1: Main Synthetic Pathway
Caption: Potential side reactions during the synthesis.
References
-
Obijalska, E., Utecht, G., Kowalski, M. K., Młostoń, G., & Rachwalski, M. (2015). Nucleophilic Addition of (Difluoromethyl)trimethylsilane to Selected α-Imino Ketones and Aryl Diketones. SynOpen, 46(46). [Link]
-
Prakash, G. K. S., & Olah, G. A. (2007). Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with (Difluoromethyl)trimethylsilane. Chemical Reviews, 107(1), 308-335. [Link]
-
Hu, J., Zhang, W., & Wang, F. (2012). Selective Difluoromethylation and Trifluoromethylation Reactions. Angewandte Chemie International Edition, 51(48), 11920-11923. [Link]
-
Singh, R. P., & Shreeve, J. M. (2004). Recent Highlights in the Synthesis of Difluoromethyl-Containing Compounds. Chemical Society Reviews, 33(6), 382-389. [Link]
-
Prakash, G. K. S., et al. (2011). A Facile and Efficient Method for the Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-amidosulfones and Pentafluoro-gem-diols. The Journal of Organic Chemistry, 76(22), 9419-9425. [Link]
-
Radchenko, D. S., et al. (2013). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Tetrahedron Letters, 54(14), 1897-1898. [Link]
-
Fustero, S., et al. (2001). Stereocontrolled reduction of β-sulfinylimines: a new general route to enantiopure β,β-difluoro-α-amino acids. Organic Letters, 3(17), 2621-2624. [Link]
-
Crucianini, M., et al. (2005). A new strategy for the stereoselective synthesis of fluorinated β-amino acids. The Journal of Organic Chemistry, 70(22), 8963-8971. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-3,3-difluoro-3-phenyl-1-propanol
Welcome to the technical support center for the synthesis and optimization of 2-Amino-3,3-difluoro-3-phenyl-1-propanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to navigate the challenges associated with the synthesis of this fluorinated amino alcohol. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound. The proposed synthetic route involves a two-step process: a Henry (nitroaldol) reaction followed by the reduction of the nitro group.
Question 1: I am observing a low yield in the Henry reaction between 2,2-difluoro-1-phenylethanone and nitromethane. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Henry reaction involving fluorinated ketones can often be attributed to several factors. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the carbonyl carbon. Here are some potential causes and optimization strategies:
-
Insufficient Reaction Time or Temperature: The reaction may be proceeding slowly. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it. A moderate increase in temperature may also be beneficial, but be cautious as higher temperatures can promote side reactions.
-
Sub-optimal Base and Solvent System: The choice of base is critical in a Henry reaction. A weak base is generally preferred to avoid side reactions. Triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are common choices. The solvent should be able to dissolve the reactants and the base. Aprotic polar solvents like THF or acetonitrile are often suitable.
-
Degradation of Starting Material or Product: Fluorinated compounds can sometimes be sensitive to reaction conditions. Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Moisture Contamination: The presence of water can interfere with the reaction. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.
Question 2: My final product after the nitro group reduction is impure, with multiple spots on the TLC plate. How can I enhance the purity?
Answer:
Impurities in the final product can arise from incomplete reduction, side reactions, or difficulties during work-up and purification. Here are some strategies to improve the purity of this compound:
-
Optimize the Reduction Step:
-
Choice of Reducing Agent: The reduction of a nitro group to an amine can be achieved with various reagents. Catalytic hydrogenation (e.g., using Palladium on carbon, Platinum oxide) is a clean and effective method. Alternatively, metal-acid systems like iron in acetic acid or zinc in hydrochloric acid can be used.[1] The choice of reagent can influence the formation of byproducts.
-
Reaction Conditions: Ensure complete reduction by monitoring the reaction by TLC until the starting nitro compound is fully consumed. The reaction temperature and pressure (for hydrogenation) should be carefully controlled.
-
-
Purification Strategies:
-
Column Chromatography: This is a highly effective method for purifying polar compounds like amino alcohols. Use silica gel as the stationary phase and a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) as the mobile phase. The addition of a small amount of a base, such as triethylamine (e.g., 0.1-1%), to the eluent can help prevent the amino alcohol from streaking on the column.[2]
-
Recrystallization: If the final product is a solid, recrystallization can be an excellent purification technique. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Salt Formation: The product can be converted to its hydrochloride salt by treating it with anhydrous HCl in a suitable solvent like ether or tetrahydrofuran.[3] The salt is often a crystalline solid that can be easily purified by recrystallization and then converted back to the free base if needed.
-
Question 3: I am having difficulty isolating the product during the aqueous work-up. It seems to be water-soluble. What can I do?
Answer:
The presence of both an amino and a hydroxyl group can increase the water solubility of the product, leading to losses during aqueous extraction. Here are some techniques to improve recovery:
-
Salting Out: Before extracting with an organic solvent, saturate the aqueous layer with a salt like sodium chloride.[2] This increases the polarity of the aqueous phase, thereby decreasing the solubility of the organic product and promoting its transfer into the organic layer.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extractor can be very effective for exhaustive extraction.[2]
-
pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction of the free amine. This will deprotonate the ammonium species, making it less water-soluble and more soluble in organic solvents.
-
Choice of Organic Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds in two main steps:
-
Henry (Nitroaldol) Reaction: This reaction involves the base-catalyzed addition of nitromethane to 2,2-difluoro-1-phenylethanone. The base deprotonates nitromethane to form a nitronate anion, which then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide yields the nitro alcohol, 3,3-difluoro-1-nitro-3-phenyl-2-propanol.
-
Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to a primary amine. A common method for this transformation is catalytic hydrogenation. In this process, the nitro compound is treated with hydrogen gas in the presence of a metal catalyst (e.g., Pd/C). The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine.
Q2: Why is the presence of the gem-difluoro group significant in this synthesis?
A2: The two fluorine atoms on the carbon adjacent to the phenyl group have a strong electron-withdrawing inductive effect. This can:
-
Increase the electrophilicity of the carbonyl carbon in the starting ketone, potentially accelerating the nucleophilic attack in the Henry reaction.
-
Increase the acidity of the benzylic proton , though this is not directly involved in the main reaction pathway.
-
Influence the stability and reactivity of intermediates and the final product.
-
Potentially affect the stereochemical outcome of the reactions , if applicable.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3:
-
Thin Layer Chromatography (TLC): Essential for monitoring the progress of the reaction, checking the purity of fractions during column chromatography, and selecting an appropriate solvent system for chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. ¹H NMR will show the characteristic protons of the amino alcohol. ¹³C NMR will confirm the carbon skeleton. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atoms.
-
Mass Spectrometry (MS): Determines the molecular weight of the product and can provide information about its structure through fragmentation patterns.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups, such as the O-H and N-H stretches of the alcohol and amine, and for confirming the disappearance of the nitro group (NO₂) stretches from the starting material.
Optimized Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Part 1: Synthesis of 3,3-difluoro-1-nitro-3-phenyl-2-propanol (Henry Reaction)
-
To a solution of 2,2-difluoro-1-phenylethanone (1.0 eq) and nitromethane (1.5 eq) in anhydrous tetrahydrofuran (THF, 5 mL per mmol of ketone) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Part 2: Synthesis of this compound (Nitro Reduction)
-
Dissolve the purified 3,3-difluoro-1-nitro-3-phenyl-2-propanol (1.0 eq) in methanol (10 mL per mmol).
-
Add 10% Palladium on carbon (10 mol %) to the solution.
-
Hydrogenate the mixture in a Parr hydrogenator at 50 psi of H₂ for 12-24 hours at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 0.5% triethylamine) to afford the pure this compound.
Data Presentation
Table 1: Recommended Reaction Conditions for the Henry Reaction
| Parameter | Recommended Value | Rationale |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions. |
| Base | Triethylamine or DBU | Mild bases that effectively catalyze the reaction. |
| Solvent | Anhydrous THF or Acetonitrile | Aprotic polar solvents that dissolve reactants well. |
| Reaction Time | 24-48 hours | Ensure complete conversion; monitor by TLC. |
Table 2: Recommended Conditions for Nitro Group Reduction
| Parameter | Recommended Value | Rationale |
| Reducing Agent | 10% Pd/C with H₂ gas | Clean and efficient reduction with minimal byproducts. |
| Solvent | Methanol or Ethanol | Protic solvents suitable for catalytic hydrogenation. |
| Hydrogen Pressure | 50 psi | Sufficient pressure for efficient reduction. |
| Reaction Time | 12-24 hours | Ensure complete conversion; monitor by TLC. |
Visualizations
Experimental Workflow
Caption: A two-step workflow for the synthesis of the target molecule.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Cardillo, G., & Tomasini, C. (1996). Asymmetric Synthesis of β-Amino Acids and α,β-Diamino Acids. Chemical Society Reviews, 25(2), 117-128. [Link]
-
Perumalsamy, P., & Selvakumar, K. (2014). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 7(4), 368-375. [Link]
-
PrepChem. (n.d.). Synthesis of 2-amino-3-phenyl-1-propanol. Retrieved from [Link]
-
Ballini, R., & Bosica, G. (1997). A simple and convenient synthesis of functionalized nitroalcohols from nitroalkanes and aldehydes in aqueous media. Tetrahedron Letters, 38(34), 5957-5960. [Link]
-
NobelPrize.org. (n.d.). The Nobel Prize in Chemistry 2001. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Sources
Technical Support Center: Purification of 2-Amino-3,3-difluoro-3-phenyl-1-propanol
Welcome to the technical support center for the purification of 2-Amino-3,3-difluoro-3-phenyl-1-propanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The advice herein is grounded in established principles of organic chemistry and purification science.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with understanding the potential impurities. While the exact impurity profile depends on the specific synthetic route, we can anticipate common classes of impurities based on likely synthetic pathways, such as the reduction of a corresponding α-amino ketone precursor.
FAQ: What are the most probable impurities I should expect?
The most common impurities in your crude this compound sample are likely to be:
-
Unreacted Starting Materials: The most common starting material is the parent ketone, 2-amino-1-(difluoro(phenyl)methyl)-1-ethanone. Its presence indicates an incomplete reduction.
-
Partially Reduced Intermediates: Depending on the reducing agent and conditions, you might find partially reduced species. For example, if a nitro-alkene was the precursor, you might have the corresponding nitro-alkane or hydroxylamine.
-
Reagents and Catalysts: Residual reducing agents (e.g., borohydride salts) or catalysts may be present.
-
Diastereomers: If your synthesis is not perfectly stereoselective, you may have diastereomeric impurities that can be challenging to remove.
-
Side-Reaction Products: Over-reduction or other side reactions can generate minor, often unidentified, impurities.
The following table summarizes these potential impurities and their characteristics, which will inform the choice of purification method.
| Impurity Class | Example Structure/Name | Polarity vs. Product | Key Analytical Signal | Recommended Primary Removal Method |
| Starting Ketone | 2-amino-1-(difluoro(phenyl)methyl)-1-ethanone | Less Polar | Carbonyl peak in IR (~1680-1700 cm⁻¹); Distinct ¹³C NMR signal (~190-200 ppm) | Flash Chromatography |
| Reducing Agent Byproducts | Borate esters/salts | Highly Polar | Often inorganic and water-soluble | Aqueous Workup / Acid-Base Extraction |
| Diastereomers | (e.g., syn vs. anti isomers) | Very Similar | Splitting of signals in high-field NMR; Chiral HPLC | Chiral Chromatography or Diastereomeric Salt Recrystallization |
| Solvent Residue | e.g., THF, Ethanol, Dichloromethane | Varies | Characteristic signals in ¹H NMR | High-vacuum drying |
Section 2: Troubleshooting and Purification Protocols
This section provides a question-and-answer formatted guide to address specific purification challenges.
Issue 1: My NMR spectrum shows a significant amount of unreacted ketone.
Q: How can I remove the starting ketone from my product?
A: The most effective method is flash column chromatography. The ketone is significantly less polar than the desired amino alcohol due to the absence of the hydroxyl group. This difference in polarity allows for excellent separation on silica gel.
Expert Insight: The primary amine in your product can interact strongly with the acidic silica gel, leading to peak tailing and potential yield loss. To mitigate this, it is crucial to use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide.[1]
Detailed Protocol 1: Flash Chromatography for Removal of Non-Polar Impurities
-
Select the Stationary Phase: Standard silica gel (60 Å, 40-63 µm) is typically sufficient. For particularly stubborn separations or sensitive compounds, amine-functionalized silica can be an excellent alternative.[2][3]
-
Determine the Mobile Phase:
-
Start by developing a solvent system using Thin Layer Chromatography (TLC).
-
A good starting point for your product is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
To the chosen solvent system, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to prevent peak tailing.[3]
-
Aim for an Rf value of ~0.2-0.3 for the product on the TLC plate to ensure good separation on the column.[4] The ketone impurity should have a much higher Rf.
-
-
Column Packing and Loading:
-
Pack the column with silica gel as a slurry in the non-polar component of your mobile phase (e.g., DCM).
-
Dissolve your crude product in a minimum amount of the mobile phase or DCM. If solubility is low, you can use a small amount of methanol, but keep it minimal.
-
Alternatively, for better resolution, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column using the predetermined mobile phase.
-
Collect fractions and monitor them by TLC to identify which fractions contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure.
-
Issue 2: My product is contaminated with water-soluble inorganic salts.
Q: How do I get rid of inorganic impurities from the reaction workup?
A: An acid-base extraction is the most effective method. This technique leverages the basicity of the amine group to move your desired compound between an organic and an aqueous phase, leaving behind non-basic organic impurities and water-soluble inorganic salts.[5]
Expert Insight: This method is excellent for a first-pass purification and can significantly clean up a crude product before a final polishing step like recrystallization or chromatography.
Detailed Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash (Extraction of Amine):
-
Transfer the organic solution to a separatory funnel.
-
Extract the organic layer with a 1M aqueous solution of hydrochloric acid (HCl). The basic amine will react to form the hydrochloride salt, which is soluble in the aqueous layer.
-
Repeat the extraction 2-3 times with the 1M HCl solution. Combine the aqueous layers. The organic layer now contains non-basic impurities and can be discarded.
-
-
Basification and Re-extraction:
-
Cool the combined acidic aqueous layers in an ice bath.
-
Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is >10. This will deprotonate the ammonium salt and regenerate the free amine, which may precipitate or form an oil.
-
Extract the now basic aqueous layer with fresh ethyl acetate or DCM (3 times). Your purified product will now be in the organic layer.
-
-
Final Wash and Drying:
-
Combine the organic layers from the previous step.
-
Wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Issue 3: My product looks clean by NMR but won't crystallize or is an oil.
Q: How can I induce crystallization and obtain a solid product?
A: Recrystallization is the ideal final purification step to obtain a high-purity, crystalline solid. The key is finding a suitable solvent or solvent system in which the product is soluble when hot but sparingly soluble when cold.[6]
Expert Insight: For a polar molecule with hydrogen bonding capabilities like an amino alcohol, single non-polar solvents like hexanes will likely be ineffective. You will probably need a polar solvent or a mixed-solvent system.[7]
Detailed Protocol 3: Recrystallization
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, and mixtures like ethyl acetate/hexanes).[7]
-
The ideal solvent will dissolve the compound when heated to boiling but will result in crystal formation upon cooling to room temperature or 0°C.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the solvent until the product just dissolves completely.
-
If using a mixed-solvent system, dissolve the product in a minimum amount of the "good" solvent (the one it is more soluble in) at boiling. Then, add the "poor" solvent (the one it is less soluble in) dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.[8]
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Section 3: Analytical Purity Assessment
Q: How can I accurately assess the purity of my final product?
A: A combination of techniques is recommended for a comprehensive purity assessment.
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can identify and quantify impurities if their signals are resolved from the product signals.
-
¹⁹F NMR Spectroscopy: This is a particularly powerful technique for fluorinated compounds. It offers a wide chemical shift range and is often less crowded than ¹H NMR, making it excellent for detecting and quantifying fluorine-containing impurities.[9][10][11] The presence of a single, clean signal (or set of signals for diastereomers) corresponding to the CF₂ group is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity determination in the pharmaceutical industry.[12][13] A reversed-phase method (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid or formic acid) can separate and quantify trace impurities. Purity is typically reported as the area percentage of the main peak.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.
Section 4: Visualizing the Purification Workflow
The following diagram outlines a general strategy for the purification of this compound, from the initial crude product to the final, high-purity material.
Caption: A decision-making workflow for purifying this compound.
References
-
American Chemical Society. (n.d.). 4. Crystallization. Retrieved from [Link]
-
AMS Biopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]
-
Babu, K. R., et al. (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2014, 891735. [Link]
-
LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Teledyne ISCO. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]
-
LibreTexts. (2025, March 21). Running a flash column. Chemistry LibreTexts. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Retrieved from [Link]
-
Everett, T. S. (2001). Fluorine NMR. Retrieved from [Link]
-
FlashPoint Scientific. (n.d.). Flash Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
YouTube. (2021, November 1). 19F NMR of Pharmaceuticals. [Link]
-
ResearchGate. (2020, December 29). How to remove excess starting material Pyrenecarboxyaldehyde?[Link]
-
Tiei Extraction. (2024, May 15). Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. [Link]
-
ResearchGate. (2025, July 8). NMR DETECTION OF FLUORINE COMPOUNDS (PFAS). [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
YouTube. (2020, September 4). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. [Link]
-
Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]
-
ACS Publications. (2024, August 30). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. [Link]
-
Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. [Link]
-
LibreTexts. (2025, March 21). Running a flash column. Chemistry LibreTexts. [Link]
-
ACS Publications. (n.d.). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. [Link]
-
MDPI. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. [Link]
- Google Patents. (n.d.).
-
AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]
-
YouTube. (2021, November 1). 19F NMR of Pharmaceuticals. [Link]
-
ResearchGate. (2023, September 15). Is it possible to extract amino acids from water using extraction?[Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
- Google Patents. (n.d.). Preparation method of 3-methylamino-1-phenylpropanol.
-
ResearchGate. (n.d.). Synthesis of Chiral sec‐Alcohols by Ketone Reduction. [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. [Link]
-
ResearchGate. (2025, August 6). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). [Link]
-
ACS. (n.d.). 4. Crystallization. [Link]
-
RIT. (n.d.). Fluorine NMR. [Link]
-
RSC Publishing. (2021, June 1). Enzymatic strategies for asymmetric synthesis. [Link]
-
NPTEL. (n.d.). Separation and Refining of Amino acids. [Link]
-
ACS Publications. (n.d.). Structure Determination Using 19F NMR: A Simple Fluorination Experiment of Cinnamyl Alcohol. [Link]
-
Organic Chemistry Portal. (2007, August 15). Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. [Link]
-
MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]
Sources
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- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 11. biophysics.org [biophysics.org]
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- 13. pharmoutsourcing.com [pharmoutsourcing.com]
Stability issues with 2-Amino-3,3-difluoro-3-phenyl-1-propanol during storage
Technical Support Center: 2-Amino-3,3-difluoro-3-phenyl-1-propanol
Introduction: Understanding the Stability of this compound
This compound is a specialized chiral building block crucial in medicinal chemistry and drug development. Its unique structure, featuring a primary amino alcohol backbone, a phenyl ring, and a gem-difluoro group, imparts valuable properties but also introduces specific stability considerations. The presence of the electron-withdrawing gem-difluoro moiety can influence the basicity and reactivity of the adjacent amine group.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and handling of this compound to ensure its integrity throughout your research workflow.
The primary functional groups—the amino group and the primary alcohol—are susceptible to environmental factors. The benzylic position, while stabilized by fluorination, can still be a site for oxidative degradation. Therefore, improper storage can lead to the formation of impurities, affecting experimental reproducibility and the success of subsequent synthetic steps.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during the storage and use of this compound.
Q1: I opened a new bottle of the compound, and it appears slightly yellow and clumpy, not the white crystalline powder described. Is it still usable?
A1: A change in physical appearance from a white, free-flowing solid to a yellow or discolored, clumpy material is a primary indicator of potential degradation and/or moisture absorption.
-
Causality:
-
Color Change (Yellowing): This often points to oxidation. The amine functionality and the benzylic position are susceptible to slow oxidation over time, especially with repeated exposure to atmospheric oxygen. This can lead to the formation of imines, aldehydes, or other chromophoric impurities. The degradation of aromatic amino acids can lead to various colored byproducts.[2][3]
-
Clumping/Caking: This is a classic sign of hygroscopicity. Amino alcohols can be hygroscopic, and absorbing atmospheric moisture will cause the fine powder to clump. While this doesn't necessarily mean chemical degradation has occurred, the presence of water can accelerate other degradation pathways.
-
-
Recommended Action:
-
Do not assume it is unusable, but proceed with caution. The extent of degradation may be minimal.
-
Perform a quick purity check. A simple Thin-Layer Chromatography (TLC) analysis against a known standard (if available) or a high-resolution analytical test like ¹H NMR or LC-MS is highly recommended before use.
-
If degradation is confirmed, the material may require re-purification (e.g., recrystallization or column chromatography).
-
For future prevention, always store the compound in a desiccator under an inert atmosphere (Nitrogen or Argon) and minimize its exposure to air and humidity during weighing and handling.[4][5]
-
Q2: My reaction yield is significantly lower than expected when using a previously opened bottle of the compound. What could be the cause?
A2: A drop in reaction yield is a common consequence of using a degraded starting material. The active concentration of the desired compound is lower than assumed, and the impurities themselves may interfere with the reaction.
-
Causality:
-
Lower Molar Equivalency: If a portion of the compound has degraded, you are inadvertently adding fewer moles of the active reagent than calculated, leading to an incomplete reaction.
-
Catalyst Poisoning: Degradation byproducts could potentially poison sensitive catalysts (e.g., palladium catalysts in cross-coupling reactions).
-
Side Reactions: Impurities such as aldehydes or imines formed from oxidation can engage in unwanted side reactions with your other reagents. The degradation of similar amino alcohols is known to produce a mixture of smaller molecules that can be reactive.[6][7]
-
-
Recommended Action:
-
Validate Starting Material Purity: Before starting your reaction, run a quick purity analysis (TLC, NMR) on the stored this compound.
-
Use a Fresh Aliquot: If you suspect degradation, use a fresh, unopened vial of the compound or a newly purified batch and repeat the experiment.
-
Review Handling Procedures: Ensure that the compound is handled exclusively under an inert atmosphere, especially during weighing and addition to the reaction vessel. See the protocol below for best practices.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: To ensure maximum shelf-life and integrity, the compound should be stored under controlled conditions that minimize exposure to atmospheric components.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Reduces the rate of potential degradation reactions.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the amino and alcohol groups.[5][8] |
| Moisture | Tightly sealed container in a desiccator | Prevents hygroscopic clumping and water-mediated degradation.[4] |
| Light | Amber vial or stored in the dark | Protects against potential photolytic degradation pathways. |
Q2: How can I quickly check for degradation without using advanced analytical instruments?
A2: Thin-Layer Chromatography (TLC) is an excellent, rapid method. Spot a small amount of your stored compound on a TLC plate alongside a fresh sample if available. The appearance of new spots or significant streaking in the lane of the stored compound indicates the presence of impurities. Please see the detailed protocol in the next section.
Q3: What are the most likely degradation products?
A3: Based on the structure, the most probable degradation pathways involve the amino alcohol functionality.
-
Oxidation: The primary amine can oxidize to an imine, which could subsequently hydrolyze to an aldehyde or ketone. The primary alcohol can also oxidize to an aldehyde and then a carboxylic acid.
-
Deamination/Dehydration: While less common under simple storage, elimination of the amino or hydroxyl group, potentially followed by rearrangement, can occur under thermal stress or in the presence of acidic/basic contaminants.[9]
Hypothesized Oxidative Degradation Pathway
Sources
- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L(-)-2-Amino-3-phenyl-1-propanol(3182-95-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 3-AMINO-3-PHENYL-1-PROPANOL CAS#: 14593-04-5 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Sciencemadness Discussion Board - Dehydration of 3-Phenyl-1-propanol - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Diastereoselectivity in 2-Amino-3,3-difluoro-3-phenyl-1-propanol Synthesis
Welcome to the technical support guide for the synthesis of 2-Amino-3,3-difluoro-3-phenyl-1-propanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. The inherent challenge in this synthesis lies not in the formation of the bonds themselves, but in controlling the three-dimensional arrangement of the atoms—specifically, the diastereoselectivity of the final alcohol stereocenter relative to the existing amine stereocenter.
This guide moves beyond simple protocols to explain the underlying principles governing stereoselectivity. By understanding the "why," you can rationally troubleshoot and optimize your reaction to achieve the desired diastereomer with high purity. The most common route to this molecule involves the diastereoselective reduction of a protected α-amino-β,β-difluoro ketone precursor. The outcome of this reduction is a delicate balance of steric and electronic factors, which can be manipulated to favor the desired product.
Core Concepts: Understanding the Competing Stereochemical Models
The diastereoselectivity of the nucleophilic attack (e.g., by a hydride) on the ketone precursor is primarily governed by two competing models: the Felkin-Anh model (non-chelation) and the Cram-Chelate model. The dominant pathway is determined by your choice of N-protecting group, reducing agent, solvent, and additives.
1. The Felkin-Anh Model (Non-Chelation Control)
This model predicts the outcome when no chelation between the substrate and reducing agent is possible. It is based on minimizing steric strain in the transition state. The largest group on the adjacent chiral carbon (the α-carbon bearing the amino group) orients itself perpendicular to the carbonyl group to minimize interactions. The nucleophile then attacks from the least hindered face, typically along the Bürgi-Dunitz trajectory.[1][2]
Caption: Felkin-Anh model showing nucleophilic attack.
2. The Cram-Chelate Model (Chelation Control)
When the N-protecting group and the carbonyl oxygen can coordinate to a metal ion (from the reducing agent or a Lewis acid additive), a rigid six-membered ring intermediate is formed.[3][4] This locks the conformation of the molecule, forcing the nucleophile to attack from the less hindered face of this new cyclic system, often leading to the opposite diastereomer compared to the Felkin-Anh model.
Caption: Cram-Chelate model showing directed attack.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My diastereomeric ratio (d.r.) is poor (near 1:1). How can I improve selectivity?
A poor d.r. indicates that the transition states leading to both diastereomers are too close in energy. To improve this, you must increase the energy difference by amplifying either steric or chelation effects.
-
Underlying Cause: Insufficient facial differentiation of the carbonyl group. This can be due to a sterically small N-protecting group, a small reducing agent, or reaction conditions (like high temperature) that override subtle energy differences.
-
Solutions:
-
Increase Steric Bulk:
-
N-Protecting Group: A larger protecting group (PG) will create a more significant steric bias. A tert-Butyloxycarbonyl (Boc) group is generally more effective than a Carboxybenzyl (Cbz) group.
-
Reducing Agent: Switch from a small hydride source like sodium borohydride (NaBH₄) to a bulkier one like Lithium tri-sec-butylborohydride (L-Selectride®). The larger reagent is more sensitive to the steric environment.[5][6]
-
-
Lower the Temperature: Running the reaction at lower temperatures (e.g., -78 °C vs. 0 °C) makes the system more sensitive to small energy differences between the competing transition states, often leading to significantly improved d.r.
-
Solvent Choice: The solvent can influence the effective size of the reducing agent and the conformation of the substrate. A less polar, non-coordinating solvent like THF or Toluene may enhance steric effects compared to a protic solvent like methanol.
-
Q2: I am consistently getting the syn isomer, but I need the anti isomer (or vice versa). How do I invert the stereoselectivity?
This is a classic challenge that requires switching the dominant stereochemical model from Felkin-Anh to Chelation control, or the other way around.
Caption: Decision workflow for inverting diastereoselectivity.
-
To Favor the Chelation Product (anti):
-
Introduce a Chelating Metal: The most common strategy is to add a Lewis acid like Cerium(III) chloride (the Luche reduction) or Zinc chloride with NaBH₄.[7][8] These additives coordinate to both the carbonyl oxygen and a heteroatom on the protecting group, forcing the chelated conformation.
-
Use a Chelating Reducing Agent: Reagents like zinc borohydride, Zn(BH₄)₂, have a Lewis acidic metal cation built-in that promotes the chelation pathway.[4]
-
Choose a Chelating N-Protecting Group: While less common for this specific substrate, protecting groups with nearby ether oxygens (like MOM or PMB) can enhance chelation.
-
-
To Favor the Felkin-Anh Product (syn):
-
Avoid Lewis Acids: Ensure your reagents and glassware are free from contaminating metal ions.
-
Use a Bulky, Non-Coordinating Reagent: As mentioned in Q1, L-Selectride® is an excellent choice as it is sterically demanding and its lithium cation is a poor chelator compared to zinc or cerium.
-
Use a Bulky, Non-Chelating Protecting Group: The Boc group is ideal for this purpose.
-
| Parameter | To Favor Felkin-Anh (syn) | To Favor Chelation (anti) | Rationale |
| Reducing Agent | L-Selectride®, K-Selectride® | NaBH₄ + CeCl₃, Zn(BH₄)₂ | Steric bulk vs. Lewis acidity and chelation ability. |
| N-Protecting Group | Boc, Cbz (bulky, poor chelators) | PMB, MOM (potential for chelation) | Steric hindrance vs. ability to form a cyclic intermediate. |
| Solvent | THF, Toluene (non-coordinating) | Methanol, Ethanol (can participate) | Non-coordinating solvents allow steric factors to dominate. |
| Temperature | -78 °C | -78 °C to 0 °C | Lower temperatures universally improve selectivity for the favored pathway. |
| Additive | None | CeCl₃·7H₂O, MgBr₂, ZnCl₂ | Lewis acids actively promote the formation of the chelate complex.[9] |
Q3: How can I accurately determine the diastereomeric ratio of my product?
Visual estimation from TLC is insufficient. Quantitative determination is crucial for optimization.
-
¹H NMR Spectroscopy: The most direct method. The protons adjacent to the newly formed hydroxyl group and the amine (H-1 and H-2) will have different chemical shifts and, more importantly, different coupling constants (J-values) in each diastereomer. The ratio of the integrals for distinct peaks corresponding to each diastereomer gives the d.r.
-
¹⁹F NMR Spectroscopy: The two fluorine atoms are diastereotopic and will often show distinct signals for each diastereomer, providing a clean and sensitive method for quantification.
-
Chiral HPLC: After purification to remove the starting material, the diastereomeric mixture can often be resolved on a chiral column. This method is highly accurate but requires method development.[10]
Q4: I have a mixture of diastereomers. What is the best way to separate them?
While optimizing the reaction is ideal, post-reaction purification is often necessary.
-
Flash Column Chromatography: Diastereomers are distinct compounds with different physical properties, so they can be separated by chromatography. However, their polarities are often very similar.
-
Pro-Tip: Use a long column with a slow, shallow gradient of a high-purity solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol). Multiple columns may be necessary.
-
-
Fractional Crystallization: This can be a highly effective technique for obtaining diastereomerically pure material, especially on a larger scale.[11][12] Since diastereomers have different crystal packing energies and solubilities, one may crystallize preferentially from a carefully chosen solvent system. This requires screening various solvents and temperatures.[13]
Key Experimental Protocols
Warning: These reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Felkin-Anh Controlled Reduction for (syn)-2-Amino-3,3-difluoro-3-phenyl-1-propanol
This protocol aims to maximize steric control to favor the syn diastereomer.
-
Materials:
-
N-Boc-2-amino-3,3-difluoro-3-phenyl-1-propanone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF, 1.2 equiv)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the N-Boc protected ketone in anhydrous THF (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the L-Selectride® solution dropwise via syringe over 15 minutes. The bulky reagent requires slow addition to maintain temperature and control.
-
Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by TLC (staining with KMnO₄).
-
Once the starting material is consumed, quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography to yield the product, which is typically the syn isomer as the major product.
-
Protocol 2: Chelation Controlled Reduction for (anti)-2-Amino-3,3-difluoro-3-phenyl-1-propanol
This protocol uses a Lewis acid to enforce a chelated intermediate, favoring the anti diastereomer.
-
Materials:
-
N-Boc-2-amino-3,3-difluoro-3-phenyl-1-propanone (1.0 equiv)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.2 equiv)
-
Methanol
-
Sodium borohydride (NaBH₄, 1.5 equiv)
-
1 M HCl solution
-
Ethyl acetate
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure:
-
Suspend the N-Boc protected ketone and CeCl₃·7H₂O in methanol (approx. 0.1 M concentration) in a round-bottom flask.
-
Stir the resulting slurry vigorously at room temperature for 30 minutes to allow for coordination.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add the sodium borohydride in small portions over 10 minutes. Effervescence (hydrogen evolution) will be observed.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Once complete, carefully quench the reaction by slow addition of 1 M HCl until the pH is ~5-6.
-
Remove most of the methanol under reduced pressure.
-
Partition the remaining residue between ethyl acetate and water.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography. The major product is expected to be the anti isomer.
-
References
-
Joung, M. J., et al. (1996). Asymmetric Synthesis of Novel α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Meng, W. D., et al. (1988). Stereoselective reductions of .alpha.-amino ketones. A new, general synthesis of enantiomerically pure vicinal amino alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Karjalainen, O. K., & Koskinen, A. M. P. (2012). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry.[14] Available at: [Link]
-
Chemistry LibreTexts. (2020). Diastereoselective Addition to Aldehydes and Ketones.[15] Available at: [Link]
-
University of Bath. (n.d.). Felkin-Ahn and Cram Chelate Models.[2] Available at: [Link]
-
Ghosh, A. K., & Lei, H. (2002). Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. The Journal of Organic Chemistry.[16] Available at: [Link]
-
Sugi, K. D., et al. (2015). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. Analytical Chemistry.[10] Available at: [Link]
-
Faust, J. A. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery.[12] Available at: [Link]
-
Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry.[13] Available at: [Link]
-
Reetz, M. T. (1991). Chelation or Non-Chelation Control in Addition Reactions of Chiral α- and β-Alkoxy Carbonyl Compounds. Angewandte Chemie International Edition. Available at: [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. uwindsor.ca [uwindsor.ca]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chelating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 2-Amino-3,3-difluoro-3-phenyl-1-propanol Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-3,3-difluoro-3-phenyl-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading for this specific synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the reliability and success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the catalytic synthesis of this compound.
Q1: What are the most common types of catalysts used for the synthesis of this compound?
A1: The synthesis of chiral β-amino alcohols like this compound often involves asymmetric hydrogenation of a suitable precursor, such as a β-amino ketone or a related imine. The most common catalysts are transition metal-based, typically featuring palladium (Pd), platinum (Pt), rhodium (Rh), or nickel (Ni) on a solid support like carbon (e.g., Pd/C). For asymmetric synthesis to achieve high enantioselectivity, these metals are often complexed with chiral ligands.
Q2: Why is optimizing catalyst loading so critical for this specific synthesis?
A2: Optimizing catalyst loading is crucial for several reasons. Insufficient loading can lead to slow or incomplete reactions, resulting in low yields.[1] Conversely, excessive catalyst loading can lead to unwanted side reactions, such as dehalogenation (loss of fluorine atoms) or over-reduction of the phenyl group, which reduces the purity and yield of the desired product.[1] Furthermore, in asymmetric catalysis, the catalyst loading can significantly impact the enantioselectivity (ee) of the reaction. Finally, from a process chemistry perspective, minimizing the use of expensive noble metal catalysts is economically advantageous.
Q3: What are the typical starting materials for the synthesis of this compound?
A3: A common synthetic route involves the reduction of a corresponding β-amino ketone or the reductive amination of a β-hydroxy ketone. For instance, (R)-(−)-1-hydroxy-1-phenyl-2-propanone can be used as a precursor for similar amino alcohols.[2] The synthesis may also proceed through intermediates like Baylis-Hillman adducts derived from (E)-(2-nitrovinyl)arenes.[3]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored using standard analytical techniques. Thin-layer chromatography (TLC) is a quick method for qualitative assessment. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. To determine the enantiomeric excess, chiral HPLC or chiral GC is essential. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for structural confirmation of the product and for identifying any byproducts.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound, with a focus on optimizing catalyst loading.
Guide 1: Low Reaction Yield
A low yield of the desired product is a common issue. The following guide will help you diagnose and address the potential causes.
Potential Causes and Solutions
| Potential Cause | Explanation | Suggested Action |
| Insufficient Catalyst Loading | The number of active catalytic sites is too low to facilitate the complete conversion of the starting material within the given reaction time.[1] | Gradually increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%, then 5 mol%). Monitor the reaction at each loading to find the optimal concentration that maximizes yield without promoting side reactions. |
| Catalyst Deactivation | The catalyst may be poisoned by impurities in the starting materials, solvents, or hydrogen gas. The presence of the amino group in the substrate or product can also sometimes lead to catalyst inhibition.[4] In the case of fluorinated compounds, the catalyst can be deactivated by fluoride ions if any C-F bond cleavage occurs. | Ensure all reagents and solvents are of high purity and are appropriately dried and degassed. Consider using a catalyst guard bed or performing a pre-treatment of the starting materials to remove potential poisons. If catalyst deactivation is suspected, increasing the catalyst loading might compensate for the loss of active sites, but identifying and eliminating the poison is the preferred long-term solution. |
| Poor Catalyst Dispersion | For heterogeneous catalysts (e.g., Pd/C), poor dispersion in the reaction mixture can lead to a lower effective surface area and reduced activity. | Ensure vigorous stirring to maintain a uniform suspension of the catalyst. In some cases, the choice of solvent can affect catalyst dispersion. |
| Suboptimal Reaction Conditions | Temperature and pressure can significantly influence the reaction rate. | Optimize temperature and hydrogen pressure. A systematic Design of Experiments (DoE) approach can be efficient in finding the optimal conditions.[5] |
Experimental Protocol for Optimizing Catalyst Loading for Yield
-
Baseline Experiment: Start with a standard catalyst loading (e.g., 1 mol% of Pd/C).
-
Incremental Increase: Set up a series of parallel reactions, increasing the catalyst loading incrementally (e.g., 1.5 mol%, 2.0 mol%, 2.5 mol%, 5.0 mol%).
-
Monitoring: Monitor the consumption of the starting material by TLC or HPLC at regular intervals.
-
Analysis: After a fixed reaction time, quench the reactions and analyze the crude product mixture by ¹H NMR and HPLC to determine the conversion and yield.
-
Evaluation: Plot the yield as a function of catalyst loading to identify the optimal range.
Guide 2: Low Enantioselectivity
Achieving high enantioselectivity is critical for the synthesis of chiral molecules. This guide will help you troubleshoot issues related to low enantiomeric excess (ee).
Potential Causes and Solutions
| Potential Cause | Explanation | Suggested Action |
| Suboptimal Catalyst-to-Ligand Ratio | In asymmetric catalysis using a metal and a chiral ligand, the ratio of the two is crucial for the formation of the active chiral catalyst. | Systematically vary the metal-to-ligand ratio to find the optimal combination that provides the highest enantioselectivity. |
| Inappropriate Chiral Ligand | The chosen chiral ligand may not be suitable for the specific substrate, leading to poor stereochemical control. | Screen a variety of chiral ligands. For the hydrogenation of imines or ketones, common privileged ligands include those based on BINAP, DuPhos, or other chiral phosphines.[6] |
| Incorrect Catalyst Loading | The concentration of the catalyst can influence the equilibrium between different catalytic species, some of which may be less selective or non-selective. | Vary the catalyst loading. In some cases, lower catalyst loadings can lead to higher enantioselectivity, while in others, a higher loading may be required. |
| Reaction Temperature | Higher temperatures can decrease enantioselectivity by allowing the reaction to proceed through higher energy, less-ordered transition states. | Perform the reaction at lower temperatures. This may require longer reaction times, but can significantly improve the enantiomeric excess. |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex and, therefore, the stereochemical outcome of the reaction. Fluorinated alcohols have been shown to improve enantioselectivity in some palladium-catalyzed hydrogenations of fluorinated iminoesters.[6] | Screen a range of solvents with varying polarities and coordinating abilities. Consider using fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[6][7] |
Decision-Making Workflow for Improving Enantioselectivity
Sources
Preventing decomposition of 2-Amino-3,3-difluoro-3-phenyl-1-propanol
Welcome to the technical support center for 2-Amino-3,3-difluoro-3-phenyl-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to prevent decomposition and ensure the integrity of your experiments.
I. Compound Stability Profile
This compound is a unique molecule with structural features that influence its stability. The presence of a primary amine, a primary alcohol, and a difluorinated benzylic carbon creates a molecule with specific handling requirements. The strong electron-withdrawing nature of the geminal fluorine atoms significantly impacts the reactivity of the adjacent functional groups, generally increasing the stability of the C-F bonds but potentially influencing the susceptibility of the amino and hydroxyl groups to certain reaction conditions.
II. Troubleshooting Guide: Preventing Decomposition
This section addresses common issues encountered during the handling and use of this compound, presented in a question-and-answer format.
Question 1: I've observed a decrease in the purity of my compound over time, even when stored in a seemingly inert solvent. What could be the cause?
Answer: A gradual decrease in purity is often indicative of slow decomposition. Several factors could be at play:
-
pH Instability: The presence of acidic or basic impurities in your solvent or on your glassware can catalyze degradation. The amino group can be protonated or deprotonated, and the hydroxyl group is also pH-sensitive, which can initiate degradation pathways.
-
Oxidative Degradation: Exposure to atmospheric oxygen can lead to oxidation of the amino or alcohol functionalities. This process can be accelerated by light and the presence of trace metal impurities.
-
Incompatible Solvents: While seemingly inert, some solvents can contain impurities (e.g., peroxides in aged ethers) that can react with the compound. Additionally, protic solvents may participate in degradation reactions under certain conditions.
Protocol for Investigation:
-
pH Measurement: Check the pH of your stock solution. For many amino alcohols, maintaining a pH close to neutral is optimal for stability.
-
Solvent Purity Check: Use freshly distilled or high-purity, inhibitor-free solvents. If using ethers like THF or dioxane, test for the presence of peroxides.
-
Inert Atmosphere: For long-term storage in solution, degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen).
Question 2: My reaction yield is lower than expected when using this compound. Could the compound be degrading under my reaction conditions?
Answer: Yes, reaction conditions can certainly induce decomposition. Consider the following:
-
Temperature: Elevated temperatures can provide the activation energy for decomposition pathways such as dehydration or oxidation.
-
Strong Acids or Bases: These can cause rapid degradation. For instance, strong acids might promote dehydration, while strong bases could catalyze other reactions.
-
Reagent Incompatibility: Certain reagents may be incompatible with the amino or alcohol groups. For example, strong oxidizing agents will readily react with the compound. The Safety Data Sheet for the non-fluorinated analog, L(-)-2-Amino-3-phenyl-1-propanol, lists acids, strong oxidizing agents, acid anhydrides, and acid chlorides as incompatible materials[1].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Question 3: I need to perform a reaction that requires basic conditions. How can I minimize the decomposition of this compound?
Answer: When basic conditions are unavoidable, the choice of base and reaction parameters is critical.
-
Use a Non-Nucleophilic Base: A bulky, non-nucleophilic base is less likely to react with the compound itself.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the compound to harsh conditions.
-
Protecting Groups: If the reaction chemistry allows, consider protecting the amino and/or hydroxyl group to prevent side reactions.
Recommended Bases for Sensitive Substrates:
| Base Type | Examples | Rationale |
| Hindered Amines | Diisopropylethylamine (DIPEA), Triethylamine (TEA) | Non-nucleophilic and effective proton scavengers. |
| Inorganic Carbonates | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Generally milder and less soluble, reducing the concentration of base in solution. |
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place[1][2]. A desiccator can be used to minimize exposure to moisture. Storage under an inert atmosphere (argon or nitrogen) is also recommended to prevent oxidation.
Q2: What are the recommended solvents for preparing stock solutions?
A2: High-purity aprotic solvents are generally preferred for stock solutions intended for storage. Examples include:
-
Anhydrous Acetonitrile
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF) - ensure it is peroxide-free
For immediate use in aqueous buffers, prepare the solution fresh. The stability in aqueous solutions, especially at non-neutral pH, may be limited.
Q3: How can I monitor the purity of my compound?
A3: Several analytical techniques can be employed to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose[3]. Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC), though the latter may require derivatization[4][5].
Q4: What are the likely decomposition pathways for this molecule?
A4: Based on the functional groups present, several decomposition pathways are plausible under forced degradation conditions, such as those used in pharmaceutical stability studies[6][7][8][9].
Caption: Potential decomposition pathways under forced degradation conditions.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The primary amine can also undergo oxidation.
-
Dehydration: Under acidic conditions and/or heat, elimination of water could occur.
-
Reactions of the Amino Group: The nucleophilic amino group could react with container leachables or other components in a formulation.
It is important to note that forced degradation studies are designed to be aggressive and may produce degradants not seen under normal storage conditions[6][8][9].
IV. Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Long-Term Storage
-
Drying: Dry the required amount of this compound under high vacuum for at least 4 hours to remove any residual moisture.
-
Solvent Preparation: Use a high-purity, anhydrous aprotic solvent (e.g., acetonitrile). Degas the solvent by sparging with dry argon or nitrogen for 15-20 minutes.
-
Dissolution: In a flame-dried vial under an inert atmosphere, dissolve the dried compound in the degassed solvent to the desired concentration.
-
Storage: Seal the vial tightly with a septum cap and wrap with parafilm. Store at -20°C in the dark.
Protocol 2: General Handling Recommendations
-
Always handle the compound in a well-ventilated area or a fume hood[2][10].
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[2][10].
-
Use clean, dry glassware and spatulas to avoid introducing impurities that could catalyze decomposition[10].
-
For weighing, minimize the time the container is open to the atmosphere.
V. References
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Kong, W., & Stevens, T. J. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56.
-
ResearchGate. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
-
Muthu, S., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Journal of Molecular Structure, 1230, 129881.
-
Google Patents. (2016). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. Retrieved from
-
ResearchGate. (2014). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2013). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. Retrieved from [Link]
-
Pharmaguideline. (2017, November 6). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]
-
BioPharm International. (2013, May 1). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Fisher Scientific. (n.d.). L(-)-2-Amino-3-fenil-1-propanol, 98 %, Thermo Scientific Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-phenyl-propane-1-thiol. Retrieved from [Link]
-
US EPA. (2006, November 16). Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol. Retrieved from [Link]
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Separation of 2-Amino-3,3-difluoro-3-phenyl-1-propanol Enantiomers
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The enantiomers of a chiral molecule can exhibit profoundly different effects, making their separation and analysis a cornerstone of drug discovery and quality control. This guide provides an in-depth technical comparison of methodologies for the chiral High-Performance Liquid Chromatography (HPLC) separation of 2-Amino-3,3-difluoro-3-phenyl-1-propanol enantiomers, a compound of interest due to the growing prevalence of fluorinated motifs in modern pharmaceuticals.
The presence of fluorine atoms in a molecule can significantly alter its physicochemical properties, including its interactions with a chiral stationary phase (CSP). This guide will navigate the complexities of method development for this specific analyte, drawing upon established principles of chiral chromatography and data from the separation of structurally analogous compounds.
The Challenge of Fluorinated Amino Alcohols
The enantioseparation of this compound presents a unique set of challenges. The gem-difluoro group adjacent to the stereocenter can influence the molecule's conformation and electronic distribution, thereby affecting its chiral recognition by the stationary phase. Furthermore, the presence of both an amino and a hydroxyl group offers multiple points of potential interaction, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which must be strategically exploited to achieve separation.
Strategic Selection of Chiral Stationary Phases (CSPs)
The cornerstone of any successful chiral separation is the selection of an appropriate CSP.[1] For a molecule with the structural features of this compound, two classes of CSPs stand out as primary candidates: polysaccharide-based and macrocyclic glycopeptide-based phases.
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
Polysaccharide-based CSPs, derived from cellulose and amylose, are renowned for their broad applicability and high success rates in resolving a wide array of chiral compounds.[1][2] The chiral recognition mechanism of these phases is attributed to the formation of inclusion complexes, where the analyte fits into chiral grooves or cavities on the surface of the derivatized polysaccharide. The separation is driven by a combination of hydrogen bonding, π-π interactions, and dipole-dipole interactions between the analyte and the chiral selector.[3]
For the target analyte, the aromatic phenyl group can engage in π-π stacking with the phenyl groups of the carbamate derivatives on the polysaccharide backbone, while the amino and hydroxyl groups can form hydrogen bonds. The difluoro group can also participate in dipole-dipole interactions. Coated polysaccharide phases are a good starting point, while immobilized versions offer greater solvent compatibility, allowing for a broader range of mobile phases to be explored.
Macrocyclic Glycopeptide-Based CSPs: Versatility in Mobile Phase Selection
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin, offer a different and complementary approach.[4] These phases are particularly adept at separating polar and ionizable compounds, like amino alcohols, under a variety of mobile phase conditions, including reversed-phase, polar organic, and polar ionic modes.[4][5] The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, ionic interactions, and inclusion in the macrocyclic cavity.[4] The amphoteric nature of these CSPs allows for the separation of underivatized amino alcohols, which can be a significant advantage in simplifying sample preparation and avoiding potential racemization during derivatization.[4][6]
Mobile Phase Optimization: The Key to Unlocking Selectivity
The choice of mobile phase is as critical as the selection of the CSP. The mobile phase modulates the interactions between the analyte and the stationary phase, and fine-tuning its composition is essential for achieving optimal resolution.
Normal Phase Chromatography: For polysaccharide-based CSPs, normal phase chromatography, typically employing a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., 2-propanol or ethanol), is often the first choice.[1][7] The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for optimizing retention and selectivity. For basic analytes like this compound, the addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase can improve peak shape and reduce tailing by minimizing non-specific interactions with residual silanols on the silica support.[8]
Reversed-Phase and Polar Organic Modes: Macrocyclic glycopeptide CSPs are well-suited for reversed-phase and polar organic modes.[4] In reversed-phase mode, an aqueous buffer and an organic modifier like methanol or acetonitrile are used. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and the stationary phase, thereby influencing retention and selectivity. The polar organic mode, which utilizes a polar organic solvent like methanol with a small amount of an acid and a base, can also be very effective for separating polar compounds.
Comparative Performance of Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Analytes | Key Performance Metrics |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol (90/10, v/v) + 0.1% DEA | Aromatic Amino Alcohols | Good selectivity (α > 1.2), baseline resolution (Rs > 1.5) often achievable. |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (80/20, v/v) + 0.1% DEA | Aliphatic and Aromatic Amines | Often provides complementary selectivity to cellulose-based phases. |
| Teicoplanin-based (CHIROBIOTIC T) | Methanol/Acetic Acid/Triethylamine (100/0.02/0.01, v/v/v) | Underivatized Amino Alcohols | Versatile for polar compounds, direct analysis without derivatization. |
| Cyclodextrin-based (CYCLOBOND) | Acetonitrile/Water with buffer | Aromatic compounds | Relies on inclusion complexation, success depends on the fit of the analyte in the cyclodextrin cavity. |
Experimental Protocol: A Step-by-Step Guide to Chiral Method Development
The following protocol outlines a systematic approach to developing a chiral HPLC method for the separation of this compound enantiomers.
1. Initial CSP and Mobile Phase Screening:
-
Objective: To identify a promising CSP and mobile phase system.
-
Procedure:
-
Prepare a stock solution of the racemic analyte in a suitable solvent (e.g., methanol or ethanol).
-
Screen a selection of chiral columns, including at least one cellulose-based, one amylose-based, and one macrocyclic glycopeptide-based CSP.
-
For the polysaccharide columns, start with a normal phase mobile phase such as Hexane/2-Propanol (90/10, v/v) with 0.1% DEA.
-
For the macrocyclic glycopeptide column, screen with a polar organic mobile phase (e.g., Methanol with 0.1% Acetic Acid and 0.1% Triethylamine) and a reversed-phase mobile phase (e.g., Acetonitrile/Water with 10 mM Ammonium Acetate).
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Monitor the separation at a suitable UV wavelength (e.g., 210 nm or based on the analyte's UV spectrum).
-
Evaluate the chromatograms for any signs of enantioselectivity (peak splitting or broadening).
-
2. Method Optimization:
-
Objective: To achieve baseline resolution of the enantiomers.
-
Procedure:
-
Select the CSP and mobile phase system that showed the best initial selectivity.
-
Mobile Phase Composition: Systematically vary the ratio of the strong and weak solvents in the mobile phase (e.g., increase or decrease the percentage of alcohol in the normal phase).
-
Additive Concentration: If using an additive, optimize its concentration to improve peak shape and resolution.
-
Flow Rate: Investigate the effect of flow rate on resolution. Lower flow rates often lead to better resolution in chiral separations.[9]
-
Temperature: Evaluate the effect of column temperature. Lower temperatures can sometimes enhance chiral recognition.[9]
-
3. Method Validation:
-
Objective: To ensure the method is robust, accurate, and precise.
-
Procedure:
-
Once optimal conditions are established, validate the method according to ICH guidelines.[1]
-
Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
-
Visualizing the Chiral Method Development Workflow
Caption: A workflow for systematic chiral HPLC method development.
Conclusion
The successful chiral HPLC separation of this compound enantiomers is a highly achievable goal with a systematic and informed approach. While polysaccharide-based CSPs under normal phase conditions represent a robust starting point, the versatility of macrocyclic glycopeptide phases should not be overlooked, particularly if direct analysis of the underivatized analyte is desired. Careful optimization of the mobile phase composition, including the choice of organic modifier and the use of appropriate additives, will be paramount in achieving the desired selectivity and resolution. By following a structured method development workflow, researchers and drug development professionals can confidently establish a reliable and reproducible method for the critical task of enantiomeric purity assessment.
References
- YAKHAK HOEJI. (2021).
- Česká a slovenská farmacie. (2007).
- Sigma-Aldrich.
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- Bhushan, R., & Lal, M. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
- National Institutes of Health. (n.d.).
- I.B.S. (n.d.). Chiral HPLC Method Development.
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- ResearchGate. (n.d.). (PDF)
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Phenomenex. (n.d.).
- National Institutes of Health. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC.
- Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development.
- Chromatography Today. (n.d.).
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A Comparative Guide to the Determination of Enantiomeric Excess of 2-Amino-3,3-difluoro-3-phenyl-1-propanol
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. This is particularly true for complex chiral molecules such as 2-Amino-3,3-difluoro-3-phenyl-1-propanol, a fluorinated amino alcohol with significant potential as a building block in medicinal chemistry. The introduction of fluorine atoms can profoundly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making the stereochemical integrity of the final product paramount.
This guide provides an in-depth, objective comparison of the primary analytical methodologies for determining the enantiomeric excess of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature. Our focus will be on the three most powerful and widely adopted techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Criticality of Enantiomeric Excess in Fluorinated Pharmaceuticals
The presence of a chiral center in this compound gives rise to two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, contribute to toxicity. Therefore, the ability to accurately quantify the excess of the desired enantiomer is a critical quality attribute in drug development.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for determining enantiomeric excess is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation. For this compound, its polar nature, and the presence of both amino and hydroxyl functional groups inform the optimal strategies for each technique.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most versatile and widely employed technique for enantiomeric separations.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, separation.
Causality of Method Design:
For a polar molecule like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad applicability for a wide range of chiral compounds, including amines and alcohols.[2] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the stationary phase.
A significant challenge with this analyte is its lack of a strong chromophore, which complicates detection by standard UV-Vis detectors.[2] To overcome this, two primary strategies are employed:
-
Direct Analysis with Alternative Detection: Utilizing detectors such as Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) can circumvent the need for derivatization.
-
Indirect Analysis via Derivatization: Reacting the amino or hydroxyl group with a chiral or achiral derivatizing agent that contains a chromophore is a common and effective approach.[3][4] Derivatization with an achiral agent that has a UV-active moiety allows for sensitive detection. If a chiral derivatizing agent is used, the resulting diastereomers can be separated on a standard achiral column.[3]
Experimental Protocol: Indirect Chiral HPLC via Derivatization
This protocol describes a validated approach using a common derivatizing agent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's reagent), which reacts with the primary amine.[3]
-
Sample Preparation:
-
Dissolve approximately 1 mg of the this compound sample in 100 µL of acetone.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Add 40 µL of 1 M sodium bicarbonate solution.
-
Heat the mixture at 40°C for 1 hour.
-
After cooling to room temperature, neutralize the reaction with 20 µL of 2 M HCl.
-
Dilute the sample to 1 mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two diastereomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
-
Workflow for Indirect Chiral HPLC Analysis
Caption: Workflow for indirect chiral HPLC analysis via derivatization.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[5] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar organic co-solvent (modifier).[6]
Causality of Method Design:
The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC.[6][7] For polar analytes like amino alcohols, SFC often provides superior resolution and shorter analysis times.[8] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[9] The choice of co-solvent (typically methanol or ethanol) and additive (e.g., an amine or an acid) is crucial for achieving good peak shape and resolution by mitigating unwanted interactions with the stationary phase.
Experimental Protocol: Direct Chiral SFC
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase modifier (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Lux Cellulose-1).
-
Mobile Phase: Supercritical CO₂ with a methanol modifier (e.g., an isocratic mixture of 80:20 CO₂:Methanol).
-
Additive: 0.1% Isopropylamine in the modifier.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Detection: UV or MS.
-
-
Data Analysis:
-
Calculate the % ee from the integrated peak areas of the two enantiomers.
-
Logical Relationship in SFC Method Development
Caption: Key components for successful SFC chiral separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid and powerful method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[10][11]
Causality of Method Design:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a chiral reagent, such as Mosher's acid chloride, to form diastereomers.[11] These diastereomers have different chemical environments and will exhibit distinct signals in the NMR spectrum, particularly in ¹H, ¹⁹F, or ³¹P NMR. For this compound, the presence of fluorine atoms makes ¹⁹F NMR a particularly attractive option due to its high sensitivity and large chemical shift dispersion.[12]
-
Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with a chiral solvating agent, such as (R)- or (S)-BINOL derivatives.[13][14] This interaction induces a chemical shift difference between the signals of the two enantiomers. This method is often simpler as it doesn't require a chemical reaction and is non-destructive.
Experimental Protocol: ¹⁹F NMR with a Chiral Solvating Agent
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹⁹F NMR spectrum.
-
Add a stoichiometric amount of a suitable chiral solvating agent (e.g., a BINOL derivative).
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Analysis:
-
Acquire a ¹⁹F NMR spectrum of the mixture. The two geminal fluorine atoms of the enantiomers will appear as two sets of signals due to the formation of diastereomeric complexes.
-
Integrate the corresponding signals for each enantiomer.
-
-
Data Analysis:
-
Calculate the % ee from the integration values of the well-resolved signals corresponding to each enantiomer.
-
Quantitative Data Summary
| Feature | Chiral HPLC (Indirect) | Chiral SFC (Direct) | Chiral NMR (with CSA) |
| Principle | Separation of diastereomeric derivatives on an achiral column. | Direct separation of enantiomers on a chiral stationary phase. | Formation of transient diastereomeric complexes leading to distinct NMR signals.[15] |
| Sample Throughput | Medium | High | Low to Medium |
| Analysis Time/Sample | 20-40 minutes | 5-15 minutes | 5-20 minutes |
| Limit of Detection | ng to µg range | ng to µg range | mg range |
| Precision (%RSD) | < 2% | < 2% | < 5% |
| Instrumentation | HPLC with UV or MS detector | SFC system with UV or MS detector | NMR Spectrometer (≥400 MHz recommended) |
| Key Advantage | High sensitivity with UV derivatization. | Fast, "green," and high efficiency.[6] | Rapid, no chromatographic separation needed. |
| Key Disadvantage | Requires derivatization step. | Higher initial instrument cost. | Lower sensitivity, potential for signal overlap. |
Conclusion: Selecting the Optimal Method
The determination of the enantiomeric excess of this compound can be effectively achieved by Chiral HPLC, Chiral SFC, and Chiral NMR spectroscopy.[16]
-
Chiral SFC is often the preferred method for high-throughput screening and routine analysis due to its speed, efficiency, and reduced environmental impact.[5][6]
-
Chiral HPLC remains a robust and highly reliable technique, especially when derivatization is employed to enhance sensitivity for trace-level impurity analysis.[1]
-
Chiral NMR provides a rapid and valuable orthogonal technique for confirmation, particularly leveraging ¹⁹F NMR for this specific fluorinated compound. It is an excellent tool for in-depth stereochemical studies and can be invaluable when chromatographic methods are challenging to develop.[12][16]
The ultimate choice of method will be guided by the specific requirements of the analysis, including the desired throughput, sensitivity, available instrumentation, and the stage of drug development. For comprehensive and rigorous quality control, employing two of these techniques orthogonally is a highly recommended, self-validating approach.
References
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]
-
A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC - NIH. [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC - NIH. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
-
Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate. [Link]
-
NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]
-
synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. [Link]
-
Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. ResearchGate. [Link]
-
Determination of Enantiomeric Excess via 31P-NMR. ResearchGate. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
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Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe. Analytical Methods (RSC Publishing). [Link]
-
Analyses of amino acids, Enantiomeric purity. Iris Biotech. [Link]
-
Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. RSC Publishing. [Link]
-
A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Academia.edu. [Link]
-
(PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed. [Link]
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A Spectroscopic Guide to the Diastereomers of 2-Amino-3,3-difluoro-3-phenyl-1-propanol: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a critical step in ensuring the safety, efficacy, and intellectual property of a drug candidate. The subtle yet significant differences in the three-dimensional arrangement of atoms in diastereomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of the syn and anti diastereomers of 2-Amino-3,3-difluoro-3-phenyl-1-propanol, a fluorinated amino alcohol with potential applications in medicinal chemistry.
The Significance of Stereoisomerism in Drug Design
Diastereomers, being stereoisomers that are not mirror images of each other, possess distinct physical and chemical properties.[1] This seemingly minor distinction at the molecular level can have profound consequences in a biological system. The specific three-dimensional arrangement of a molecule dictates its ability to bind to target receptors, enzymes, and other biological macromolecules. Consequently, one diastereomer may exhibit the desired therapeutic effect, while the other could be inactive or even elicit adverse reactions. Therefore, the ability to unambiguously distinguish between diastereomers is paramount in drug discovery and development.
Molecular Structures and Stereochemical Assignment
The two diastereomers of this compound are designated as syn and anti. The syn isomer has the amino and hydroxyl groups on the same side of the carbon backbone in a Fischer projection, while in the anti isomer, they are on opposite sides. This difference in relative stereochemistry is the foundation for the observed spectroscopic distinctions.
Figure 1. Newman projections of the syn and anti diastereomers of this compound, illustrating the relative stereochemistry.
Spectroscopic Comparison: Unveiling the Diastereomeric Differences
The differentiation of the syn and anti diastereomers is achieved through a multi-technique spectroscopic approach, primarily relying on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing diastereomers due to its sensitivity to the local electronic environment of each nucleus.
In the ¹H NMR spectra, the key diagnostic signals are those of the protons on the chiral centers (C2-H and C1-H₂). Due to the different spatial arrangement of the neighboring substituents, these protons will experience different degrees of magnetic shielding, leading to distinct chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | syn-Diastereomer (Predicted δ, ppm) | anti-Diastereomer (Predicted δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Rationale for Predicted Differences |
| Phenyl-H | 7.25-7.45 | 7.25-7.45 | m | The aromatic protons are expected to have similar chemical shifts in both diastereomers as they are relatively distant from the stereocenters. |
| C2-H | ~3.5 | ~3.8 | ddd, J ≈ 8.0, 6.0, 3.0 | The C2-H proton in the syn isomer is expected to be more shielded (upfield shift) due to the proximity of the electron-donating hydroxyl group in a gauche conformation. |
| C1-H₂ | ~3.7 (Ha), ~3.9 (Hb) | ~3.6 (Ha), ~3.8 (Hb) | m | These diastereotopic protons will exhibit complex splitting patterns. The relative shielding will be influenced by the orientation of the adjacent amino and phenyl groups. |
| NH₂ | ~1.8 | ~1.9 | br s | The chemical shift of the amine protons is concentration-dependent and may not be a reliable diagnostic tool on its own. |
| OH | ~2.1 | ~2.2 | br s | Similar to the amine protons, the hydroxyl proton's chemical shift is variable. |
Note: Predicted chemical shifts are based on analogous structures and established substituent effects.
The ¹³C NMR spectra will also show differences in the chemical shifts of the carbon atoms, particularly those of the stereocenters (C2 and C3) and the adjacent carbons (C1 and the phenyl ipso-carbon).
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | syn-Diastereomer (Predicted δ, ppm) | anti-Diastereomer (Predicted δ, ppm) | Rationale for Predicted Differences |
| C3 (CF₂) | ~125 (t, J ≈ 245 Hz) | ~124 (t, J ≈ 245 Hz) | The gem-difluoro carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shift will be highly deshielded. Subtle differences between diastereomers may be observed. |
| Phenyl-C | 126-135 | 126-135 | The aromatic carbons will have similar chemical shifts in both isomers. |
| C2 (CHNH₂) | ~58 | ~60 | The C2 carbon in the syn isomer is expected to be slightly more shielded compared to the anti isomer due to steric compression effects. |
| C1 (CH₂OH) | ~65 | ~64 | The chemical shift of the C1 carbon will be influenced by the relative orientation of the amino and phenyl groups. |
Note: Predicted chemical shifts are based on analogous structures and established substituent effects.
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive technique for distinguishing the diastereomers. The two fluorine atoms are diastereotopic and will therefore have different chemical shifts and will couple to each other.
Table 3: Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz)
| Fluorine Assignment | syn-Diastereomer (Predicted δ, ppm) | anti-Diastereomer (Predicted δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Rationale for Predicted Differences |
| CF₂ | ~ -110 (d, J ≈ 250 Hz), ~ -112 (d, J ≈ 250 Hz) | ~ -115 (d, J ≈ 250 Hz), ~ -118 (d, J ≈ 250 Hz) | AB quartet | The diastereotopic fluorine atoms will appear as an AB quartet, with a large geminal coupling constant. The chemical shifts are expected to be significantly different between the two diastereomers due to the different through-space interactions with the substituents on the adjacent stereocenter. |
Note: Predicted chemical shifts are referenced to CFCl₃ and are based on data for similar fluorinated compounds.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the functional groups within the molecule. While the IR spectra of diastereomers are often very similar, subtle differences can be observed, particularly in the fingerprint region and in the stretching frequencies of groups involved in intramolecular hydrogen bonding.
Table 4: Predicted Key IR Absorption Bands (cm⁻¹)
| Functional Group | syn-Diastereomer (Predicted) | anti-Diastereomer (Predicted) | Notes |
| O-H stretch | ~3350 (broad) | ~3380 (broad) | The O-H stretching frequency can be influenced by intramolecular hydrogen bonding with the amino group. The strength of this interaction may differ between the diastereomers, leading to a shift in the absorption band. |
| N-H stretch | ~3300, ~3200 (two bands) | ~3310, ~3210 (two bands) | The primary amine will show two N-H stretching bands. Their positions may be slightly different due to variations in hydrogen bonding. |
| C-H stretch (aromatic) | ~3030 | ~3030 | |
| C-H stretch (aliphatic) | ~2950-2850 | ~2950-2850 | |
| C-F stretch | ~1100-1000 (strong) | ~1100-1000 (strong) | The strong C-F stretching bands are a characteristic feature of fluorinated compounds. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. While diastereomers have the same molecular weight and will therefore show the same molecular ion peak, their fragmentation patterns can differ due to the different stabilities of the fragment ions formed.
Table 5: Predicted Key Mass Spectral Fragments (m/z)
| Fragmentation Pathway | Predicted m/z | Rationale |
| [M+H]⁺ | 202.1 | Protonated molecular ion. |
| [M-H₂O]⁺ | 184.1 | Loss of water from the hydroxyl group. The relative intensity of this peak may differ between diastereomers. |
| [M-CH₂OH]⁺ | 171.1 | Cleavage of the C1-C2 bond. |
| [C₆H₅CF₂]⁺ | 127.0 | Benzylic cleavage with charge retention on the fluorinated fragment. |
| [C₆H₅CHNH₂]⁺ | 106.1 | Cleavage of the C2-C3 bond. The relative abundance of this fragment may be stereochemistry-dependent. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of small organic molecules like the diastereomers of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum, using an appropriate reference standard (e.g., CFCl₃).
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
Figure 2. A generalized workflow for the spectroscopic comparison and identification of the diastereomers of this compound.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the differentiation of the syn and anti diastereomers of this compound. By leveraging the combined power of ¹H, ¹³C, and particularly ¹⁹F NMR, along with IR spectroscopy and mass spectrometry, researchers can confidently determine the stereochemistry of their synthesized compounds. This level of detailed characterization is indispensable for advancing drug discovery programs and ensuring the development of safe and effective therapeutic agents. The predictive data and analytical strategies presented herein serve as a valuable resource for scientists working with these and structurally related fluorinated molecules.
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Torssell, S. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. KTH, Royal Institute of Technology. [Link]
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Li, W., et al. (2022). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Communications Chemistry, 5(1), 1-8. [Link]
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Seco, J. M., Quinoa, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by H-1-NMR. Tetrahedron: Asymmetry, 16(15), 2589-2592. [Link]
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Naqi, H. A., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(2), 168-176. [Link]
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Gouilleux, B., et al. (2018). Stereoselective Synthesis of anti-α-(Difluoromethyl)-β-amino Alcohols by Boronic Acid Based Three-Component Condensation. The Journal of Organic Chemistry, 83(15), 8015-8025. [Link]
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de la Torre, A., et al. (2017). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry, 82(19), 10565-10573. [Link]
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Dalvit, C., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(1), 184-191. [Link]
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Pyka, A., & Kszuk, M. (2017). Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 733-740. [Link]
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Torssell, S. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. KTH, Royal Institute of Technology. [Link]
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Pyne, S. G., & Schafer, K. (2006). Asymmetric synthesis of anti-1, 2-amino alcohols via the Borono-Mannich reaction. Tetrahedron Letters, 47(26), 4471-4474. [Link]
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenylpropanolamines
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical modifications on a molecule's biological activity is paramount. This guide provides an in-depth comparison of fluorinated and non-fluorinated phenylpropanolamines, a class of compounds with significant pharmacological interest due to their interaction with monoamine transporters. By leveraging experimental data and established scientific principles, we will explore how the strategic incorporation of fluorine can modulate the potency, selectivity, and metabolic stability of these molecules, offering a powerful tool for rational drug design.
Introduction: The Rationale for Fluorination in Phenylpropanolamine Drug Discovery
Phenylpropanolamines are a class of psychoactive substances that include both naturally occurring compounds and synthetic drugs. Their core structure, a phenyl ring attached to a propyl group with an amine, allows them to interact with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This interaction can lead to a range of effects, from stimulant and anorectic to antidepressant, by modulating the levels of these key neurotransmitters in the synaptic cleft.
The introduction of a fluorine atom onto the phenyl ring of a phenylpropanolamine is a common medicinal chemistry strategy to refine its pharmacological profile. Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological behavior.[1] Key motivations for fluorination include:
-
Enhanced Potency and Selectivity: Fluorine's electron-withdrawing nature can alter the electronic environment of the phenyl ring, potentially leading to stronger and more specific interactions with the target protein.[2]
-
Improved Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, leading to a longer half-life and improved bioavailability.[3][4]
-
Increased Lipophilicity and Membrane Permeability: Fluorination of an aromatic ring can increase lipophilicity, which may enhance the molecule's ability to cross the blood-brain barrier.[1]
This guide will delve into the experimental evidence that substantiates these claims, providing a comparative analysis of fluorinated and non-fluorinated phenylpropanolamines' interactions with monoamine transporters.
Comparative Analysis of Monoamine Transporter Interactions
The primary mechanism of action for many phenylpropanolamines is their ability to act as either reuptake inhibitors or releasing agents at monoamine transporters.[5] Fluorination can significantly impact both of these functions.
Receptor Binding Affinity (Reuptake Inhibition)
The affinity of a compound for a transporter is typically quantified by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in radioligand binding assays. A lower value indicates a higher affinity.
Table 1: Comparative in vitro IC₅₀ values (µM) of Fluorinated and Non-Fluorinated Phenmetrazine Analogs at Human Monoamine Transporters (hDAT, hNET, hSERT)
| Compound | 2-Fluoro (IC₅₀ µM) | 3-Fluoro (IC₅₀ µM) | 4-Fluoro (IC₅₀ µM) |
| hDAT | 4.54 ± 0.15 | 1.12 ± 0.08 | 0.88 ± 0.02 |
| hNET | 4.54 ± 0.15 | 1.12 ± 0.08 | 0.88 ± 0.02 |
| hSERT | 454 ± 15.4 | 111.65 ± 13.08 | 88.09 ± 1.83 |
| DAT/SERT Ratio | 100 | 99.7 | 100.1 |
| NET/SERT Ratio | 100 | 99.7 | 100.1 |
Data adapted from a study on fluorinated phenmetrazine analogs, which share structural similarities with phenylpropanolamines.[6]
Interpretation of Data:
The data in Table 1 demonstrates a clear structure-activity relationship (SAR) for the position of fluorine substitution on the phenyl ring of phenmetrazine analogs.[6] Moving the fluorine atom from the 2- to the 3- and 4-positions results in a progressive increase in potency at both hDAT and hNET.[6] Interestingly, while the affinity for hSERT also increases with this positional change, the selectivity for the catecholaminergic transporters (DAT and NET) over the serotonin transporter remains high and relatively consistent across the analogs.[6] This highlights how subtle changes in fluorine placement can fine-tune the potency of a compound without drastically altering its transporter selectivity profile.
Neurotransmitter Release (Releasing Activity)
Beyond simply blocking reuptake, many phenylpropanolamines act as substrates for monoamine transporters, inducing reverse transport and leading to the non-vesicular release of neurotransmitters. This releasing activity is often quantified by the half-maximal effective concentration (EC₅₀) in neurotransmitter release assays.
Table 2: Comparative in vitro EC₅₀ values (nM) for Monoamine Release by Fluorinated and Non-Fluorinated Amphetamine Analogs in Rat Brain Synaptosomes
| Compound | Dopamine Release (EC₅₀ nM) | Serotonin Release (EC₅₀ nM) | Norepinephrine Release (EC₅₀ nM) |
| m-Fluoroamphetamine | 24 - 52 | 53 - 1937 | Not Reported |
| p-Fluoroamphetamine | 24 - 52 | 53 - 1937 | Not Reported |
| 5-Fluoro-α-methyltryptamine | 32 - 37 | 14 - 19 | 78 - 126 |
Data adapted from studies on fluorinated amphetamine and tryptamine analogs.[7][8]
Interpretation of Data:
The data in Table 2, derived from studies on amphetamine analogs, reveals that fluorination can modulate the potency of these compounds as monoamine releasers.[7] Both m-fluoroamphetamine and p-fluoroamphetamine are potent dopamine releasers, with EC₅₀ values in the low nanomolar range.[7] The wide range for serotonin release suggests that the position of the fluorine atom can significantly influence serotonergic activity. The data for 5-Fluoro-α-methyltryptamine, another related compound, shows a more balanced profile as a serotonin, dopamine, and norepinephrine releasing agent.[8]
Experimental Protocols
To provide a practical framework for researchers, this section details the methodologies for two key experiments used to characterize the biological activity of phenylpropanolamines.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity of a test compound to a specific monoamine transporter by measuring its ability to compete with a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target monoamine transporter (e.g., HEK293 cells transfected with hDAT, hNET, or hSERT) in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound (fluorinated or non-fluorinated phenylpropanolamine).
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known inhibitor).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Scintillation Counting:
-
Dry the filter mats, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Synaptosome Neurotransmitter Release Assay
This assay measures the ability of a test compound to induce the release of a specific neurotransmitter from pre-loaded synaptosomes.
Workflow Diagram:
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A Senior Application Scientist's Guide to the Conformational Analysis of 2-Amino-3,3-difluoro-3-phenyl-1-propanol by NOESY
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. Conformation dictates how a molecule interacts with its biological target, influencing its efficacy, selectivity, and metabolic stability. This is particularly true for fluorinated compounds, where the unique stereoelectronic properties of fluorine can profoundly impact molecular shape and function. This guide provides an in-depth technical comparison of using Nuclear Overhauser Effect Spectroscopy (NOESY) for the conformational analysis of 2-Amino-3,3-difluoro-3-phenyl-1-propanol, a molecule of interest due to its structural motifs commonly found in bioactive compounds. We will explore the causality behind experimental choices, compare NOESY with alternative techniques, and provide a detailed protocol for its application.
The Significance of the Gem-Difluoro Moiety
The introduction of a gem-difluoro group (CF2) into a molecule can have significant effects on its conformational preferences. The strong electron-withdrawing nature of the fluorine atoms can influence the rotation around adjacent single bonds through steric and electronic effects, such as the gauche effect. In the case of this compound, the CF2 group is positioned at a stereocenter adjacent to a phenyl ring and a flexible amino alcohol chain. This structural arrangement makes the determination of its preferred conformation in solution a non-trivial but critical task for understanding its potential biological activity.
NOESY: A Powerful Tool for Through-Space Correlations
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that detects the transfer of nuclear spin polarization between nuclei that are close in space, typically within 5 Å.[1] This through-space interaction is independent of through-bond J-couplings, making NOESY an ideal tool for elucidating the stereochemistry and conformation of molecules in solution.[2] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting nuclei, providing a sensitive measure of their spatial proximity.
For a molecule like this compound, 1H-1H NOESY can reveal key correlations between the protons on the phenyl ring and the aliphatic backbone, as well as between the protons of the amino alcohol moiety. Furthermore, the presence of fluorine atoms opens up the possibility of using 1H-19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) to probe the spatial relationships between protons and fluorine atoms, providing additional and often unambiguous conformational constraints.[3]
Experimental Workflow for NOESY Analysis
A successful NOESY experiment requires careful planning and execution. The following diagram and protocol outline a robust workflow for the conformational analysis of this compound.
Caption: Experimental workflow for the conformational analysis of this compound.
Detailed Experimental Protocol
1. Sample Preparation:
-
Purity: Start with a highly pure sample (>95%) of this compound. Impurities can complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble and that does not have signals overlapping with key resonances of the analyte. CDCl3 or DMSO-d6 are common choices.
-
Degassing: For small molecules, it is crucial to remove dissolved oxygen, which is paramagnetic and can quench the NOE.[1] This can be achieved by several freeze-pump-thaw cycles.
-
Concentration: Prepare a solution with a concentration of 5-10 mg in 0.5-0.7 mL of the deuterated solvent.
2. NMR Data Acquisition:
-
Initial 1D and 2D Spectra: Acquire a standard 1D 1H NMR and a 2D COSY spectrum to assign all proton resonances and identify the spin systems.
-
2D 1H-1H NOESY:
-
Pulse Sequence: Use a standard phase-sensitive NOESY pulse sequence (e.g., noesyesgpph on Bruker instruments).
-
Mixing Time (d8): This is a critical parameter. For small molecules, a mixing time in the range of 300-800 ms is typically optimal to allow for the build-up of NOE cross-peaks. It is often beneficial to run a series of NOESY experiments with varying mixing times to monitor the NOE build-up rate.
-
Relaxation Delay (d1): A relaxation delay of 2-3 seconds is generally sufficient for small molecules.
-
Acquisition Parameters: Acquire a sufficient number of scans (e.g., 8-16) and t1 increments (e.g., 256-512) to achieve a good signal-to-noise ratio and resolution in the indirect dimension.
-
-
2D 1H-19F HOESY (Optional but Recommended):
-
This experiment can provide unambiguous through-space correlations between protons and the fluorine atoms.
-
Specialized pulse sequences and hardware capable of 19F observation are required.
-
3. Data Processing and Analysis:
-
Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) followed by Fourier transformation. Carefully phase the spectra to obtain pure absorption lineshapes.
-
Cross-peak Integration: Integrate the volumes of the NOESY cross-peaks.
-
Distance Restraints: The integrated cross-peak volumes can be converted into approximate internuclear distances using the isolated spin pair approximation, where the ratio of two cross-peak volumes is proportional to the inverse sixth power of the ratio of the corresponding distances. A known, fixed distance (e.g., between two aromatic protons) is often used as a reference.
Interpreting the NOESY Data and Comparison with Other Techniques
The presence and intensity of NOESY cross-peaks will allow for the determination of the relative orientation of different parts of the molecule. For this compound, key expected NOE correlations would be:
-
Between the protons of the phenyl ring and the H2 proton.
-
Between the H2 proton and the protons of the -CH2OH group.
-
Between the amine proton and nearby protons on the backbone.
-
In a 1H-19F HOESY, correlations between the fluorine atoms and the H2 proton, as well as the phenyl protons, would be particularly informative.
The derived distance restraints from the NOESY experiment can then be used to build a 3D model of the preferred conformation in solution.
It is highly recommended to compare the experimental NOESY data with data from other techniques to validate the conformational model.
| Technique | Information Provided | Advantages | Limitations |
| NOESY NMR | Through-space proton-proton (and proton-fluorine) distances in solution. | Provides information on the solution-state conformation, which is often more biologically relevant. Can study dynamic processes. | Provides time-averaged structural information. Distance restraints are often semi-quantitative. |
| X-ray Crystallography | Precise atomic coordinates in the solid state. | Provides a high-resolution, unambiguous structure. | The conformation in the crystal may not be the same as in solution. Requires a suitable single crystal. |
| Computational Chemistry (DFT) | Relative energies of different conformers and their geometries in the gas phase or with a solvent model.[4] | Can explore a wide range of possible conformations and provide insights into the energetic factors governing conformational preferences. | The accuracy is dependent on the level of theory and basis set used. Solvent effects can be difficult to model accurately. |
By combining the experimental distance restraints from NOESY with the energetic information from DFT calculations, a more reliable and comprehensive understanding of the conformational landscape of this compound can be achieved.
Conclusion
The conformational analysis of this compound using NOESY is a powerful approach to understanding its three-dimensional structure in solution. By carefully planning the experiment, optimizing key parameters like the mixing time, and integrating the results with computational modeling, researchers can gain valuable insights into the molecule's shape and how it might interact with biological systems. This guide provides a framework for conducting such an analysis, emphasizing the importance of a rigorous and multi-faceted approach to elucidating molecular conformation.
References
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Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. (2025). ResearchGate. [Link]
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High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. (2021). PMC. [Link]
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synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (n.d.). Rasayan Journal of Chemistry. [Link]
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Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. (2012). PubMed. [Link]
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Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. [Link]
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NOESY Spectra. (2021). Chemistry LibreTexts. [Link]
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Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. (2022). PubMed. [Link]
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Fluorine NMR. (n.d.). University of Wisconsin-Madison. [Link]
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CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (2021). NIH. [Link]
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Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. (2022). ACS Publications. [Link]
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Model structure of 2-Amino-1-phenyl-1-propanol. (n.d.). ResearchGate. [Link]
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Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. (2022). PMC. [Link]
-
Study of the conformational profile of the norbornane analogues of phenylalanine. (2000). PubMed. [Link]
-
Analysis of Conformational Preferences in Caffeine. (2022). MDPI. [Link]
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1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. (2024). ACS Publications. [Link]
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Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (n.d.). Diva-Portal.org. [Link]
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NOESY and ROESY. (2018). University of Missouri-St. Louis. [Link]
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Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. (n.d.). Kyushu University. [Link]
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Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023). MDPI. [Link]
-
The difluoromethylene (CF2) group in aliphatic chains: Synthesis and conformational preference of palmitic acids and nonadecane containing CF2 groups. (2014). PMC. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). NIH. [Link]
-
Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. (2021). ACS Publications. [Link]
-
Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. (2024). ResearchGate. [Link]
-
Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. (2024). ResearchGate. [Link]
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A computational insight on the aromatic amino acids conjugation with [Cp*Rh(H2O)3]2+ by using the meta-dynamics/FMO3 approach. (2023). ResearchGate. [Link]
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3-Phenyl-1-propanol. (n.d.). Automated Topology Builder. [Link]
-
2D 19F/ 19F NOESY for the assignment of NMR spectra of fluorochemicals. (2006). ResearchGate. [Link]
-
Effect of pH on stability, conformation, and chaperone activity of erythroid & non-erythroid spectrin. (2017). PubMed. [Link]
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Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Thieme. [Link]
-
Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6- phenylnicotinonitrile. (2020). ResearchGate. [Link]
-
A computational insight on the aromatic amino acids conjugation with [Cp*Rh(H2O)3]2+ by using the meta-dynamics/FMO3 approach. (2023). PMC. [Link]
-
X-ray structure of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one (3). (n.d.). ResearchGate. [Link]
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A Comparative Guide to 2-Amino-3,3-difluoro-3-phenyl-1-propanol Derivatives: Synthesis, Properties, and Performance
Introduction: The Strategic Advantage of Fluorination in Phenylpropanolamine Scaffolds
The 2-amino-1-phenyl-1-propanol backbone is a privileged scaffold in medicinal chemistry, famously represented by compounds like pseudoephedrine, which acts as a nasal decongestant and anorectic agent.[1] The strategic introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and biological properties.[2][3] This guide provides a comparative analysis of 2-Amino-3,3-difluoro-3-phenyl-1-propanol derivatives, exploring the impact of geminal difluorination at the benzylic position on their synthesis, chemical properties, and potential biological performance. We will delve into the rationale behind experimental design and present supporting data to offer a comprehensive resource for researchers in drug discovery and development.
The introduction of a difluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[4][5] By replacing the benzylic protons of the 2-amino-3-phenyl-1-propanol scaffold with a CF2 group, we anticipate profound effects on the molecule's conformational preferences and electronic properties, which in turn can translate to altered pharmacological activity. This guide will compare the parent non-fluorinated compounds with their difluorinated counterparts, providing a framework for understanding the structure-activity relationships (SAR) within this important class of molecules.
Synthesis Strategies: Accessing the Difluorinated Scaffold
The synthesis of 2-amino-3-phenyl-1-propanol derivatives typically involves the reduction of α-amino ketones or the ring-opening of corresponding aziridines.[6][7] For instance, a common route to the non-fluorinated backbone involves the reduction of a Baylis-Hillman adduct, which can be synthesized from (E)-(2-nitrovinyl)arenes and paraformaldehyde.[8]
Workflow for the Synthesis of Non-Fluorinated 2-Amino-3-phenyl-1-propanol
Caption: Synthesis of 2-Amino-3-phenyl-1-propanol via a Baylis-Hillman reaction followed by reduction.
The introduction of the gem-difluoro group at the benzylic position necessitates a different synthetic approach. A plausible strategy involves the use of fluorinated building blocks. One such approach could start from a difluorinated carbonyl compound.
Proposed Experimental Protocol for the Synthesis of this compound
Objective: To synthesize the target compound from a suitable difluorinated precursor.
Materials:
-
2,2-difluoro-2-phenylacetaldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI2)
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
-
Cyanohydrin Formation: To a stirred solution of 2,2-difluoro-2-phenylacetaldehyde in anhydrous diethyl ether at 0 °C, add a catalytic amount of ZnI2 followed by the dropwise addition of TMSCN. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over MgSO4, filter, and concentrate under reduced pressure.
-
Reduction: Carefully add the crude cyanohydrin to a suspension of LiAlH4 in anhydrous diethyl ether at 0 °C. Allow the mixture to warm to room temperature and then reflux for 4 hours.
-
Quenching and Work-up: Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash with diethyl ether.
-
Purification: Dry the filtrate over MgSO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.
Rationale: This protocol utilizes a standard approach for the synthesis of β-amino alcohols from aldehydes. The use of a difluorinated aldehyde as the starting material directly incorporates the desired difluoro moiety. The reduction of the intermediate cyanohydrin with a strong reducing agent like LiAlH4 yields the target amino alcohol.
Comparative Physicochemical and Spectroscopic Properties
The introduction of two fluorine atoms is expected to significantly impact the physicochemical properties of the molecule.
| Property | 2-Amino-3-phenyl-1-propanol | This compound (Predicted) |
| Molecular Weight | 151.21 g/mol | 187.19 g/mol |
| LogP (Predicted) | ~1.5 | ~2.0 - 2.5 |
| pKa (Predicted) | ~9.5 (amine) | ~8.5 - 9.0 (amine) |
| 1H NMR (CDCl3, δ ppm) | Aromatic: 7.2-7.4 (m, 5H), CH(OH): 4.1-4.2 (m, 1H), CH2(NH2): 2.8-3.0 (m, 2H), CH(NH2): 3.2-3.3 (m, 1H), OH, NH2: broad signals | Aromatic: 7.3-7.5 (m, 5H), CH(OH): 4.3-4.5 (m, 1H), CH2(NH2): 3.0-3.2 (m, 2H), CH(NH2): 3.4-3.6 (m, 1H), OH, NH2: broad signals |
| 19F NMR (CDCl3, δ ppm) | N/A | -90 to -110 (AB quartet, 2F) |
| 13C NMR (CDCl3, δ ppm) | Aromatic: 126-138, C-OH: ~73, C-NH2: ~55, CH2: ~40 | Aromatic: 127-135, C-OH: ~71, C-NH2: ~53, CF2: ~120-125 (t) |
Rationale for Predicted Values:
-
LogP: The addition of fluorine atoms generally increases lipophilicity, hence the predicted increase in the LogP value.
-
pKa: The electron-withdrawing nature of the difluoromethyl group is expected to decrease the basicity of the neighboring amino group, resulting in a lower pKa.
-
NMR: The chemical shifts in the 1H and 13C NMR spectra are expected to be influenced by the strongly electronegative fluorine atoms. The 19F NMR will show a characteristic signal for the geminal difluoro group. The carbon bearing the fluorine atoms will exhibit a triplet in the 13C NMR due to C-F coupling.
Comparative Biological Performance and Rationale
The difluorination of the benzylic position is anticipated to have a multifaceted impact on the biological activity of these derivatives.
Potential Pharmacological Activities
Derivatives of 2-amino-1-phenyl-1-propanol have been investigated for a range of biological activities, including as psychoactive agents and for their antifungal properties.[1] The introduction of fluorine can enhance these activities or introduce new ones. For instance, fluorinated analogues of biologically active compounds often exhibit improved metabolic stability and enhanced binding affinity to their targets.[3]
Structure-Activity Relationship (SAR) Insights
Caption: Anticipated impact of difluorination on the performance of 2-amino-3-phenyl-1-propanol.
Expertise & Experience Insights: The replacement of the two benzylic hydrogens with fluorine atoms is a strategic move to block a potential site of metabolic oxidation. This can lead to an increased half-life of the compound in vivo. Furthermore, the strong electron-withdrawing nature of the CF2 group alters the electronic distribution of the phenyl ring, which can significantly impact cation-π interactions with biological targets.[4] The conformational rigidity imposed by the difluoro group can also pre-organize the molecule into a bioactive conformation, potentially leading to higher binding affinity.
Conclusion and Future Directions
The comparative analysis of this compound derivatives with their non-fluorinated counterparts highlights the profound influence of geminal difluorination on the physicochemical and potential biological properties of this important scaffold. The synthetic strategies and predictive data presented in this guide offer a solid foundation for the further exploration of these compounds. Future research should focus on the experimental validation of the proposed synthetic routes and the comprehensive biological evaluation of the synthesized derivatives to fully elucidate their therapeutic potential.
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A Comparative Guide to the Validation of the Absolute Configuration of 2-Amino-3,3-difluoro-3-phenyl-1-propanol
In the landscape of modern drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its pharmacological activity and safety profile. For chiral molecules, the assignment of the absolute configuration of stereogenic centers is of paramount importance. This guide provides an in-depth comparison of key analytical techniques for the unambiguous validation of the absolute configuration of 2-Amino-3,3-difluoro-3-phenyl-1-propanol, a chiral fluorinated amino alcohol with potential applications in medicinal chemistry.
The introduction of fluorine atoms into organic molecules can significantly modulate their biological properties. In the case of this compound, the presence of a stereogenic center at the C2 position necessitates a robust and reliable method for determining its absolute configuration. This guide will explore and compare three orthogonal and powerful techniques: Single-Crystal X-ray Diffraction (SC-XRD), Vibrational Circular Dichroism (VCD), and Mosher's Ester Analysis (a nuclear magnetic resonance-based method). By presenting the theoretical underpinnings, detailed experimental protocols, and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their stereochemical assignments.
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
Single-crystal X-ray diffraction is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[1][2] This technique relies on the diffraction of X-rays by a crystalline sample to generate a three-dimensional electron density map of the molecule, from which the precise arrangement of atoms in space can be elucidated.
The Principle of Anomalous Dispersion
For chiral molecules, the determination of absolute configuration via SC-XRD is made possible by the phenomenon of anomalous dispersion.[3] When X-rays interact with electrons, a phase shift occurs. In the presence of heavy atoms (typically elements heavier than oxygen), this phase shift becomes significant and can be used to distinguish between a molecule and its non-superimposable mirror image (enantiomer). The Flack parameter, derived from the diffraction data, provides a numerical value that indicates the correctness of the assigned absolute configuration, with a value close to zero confirming the assignment.[1]
Experimental Protocol
The successful application of SC-XRD is contingent on the ability to grow a high-quality single crystal of the analyte.
Step-by-Step Methodology:
-
Crystallization: Dissolve the enantiomerically pure this compound in a suitable solvent or solvent system. Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals of appropriate size and quality for diffraction.
-
Crystal Mounting and Data Collection: Select a suitable crystal and mount it on a goniometer head. The crystal is then placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data to optimize the atomic positions and thermal parameters.
-
Absolute Configuration Determination: During the final stages of refinement, the Flack parameter is calculated. A value close to 0 with a small standard uncertainty indicates a high probability that the assigned absolute configuration is correct.
Sources
Lipophilicity Profile of 2-Amino-3,3-difluoro-3-phenyl-1-propanol: A Comparative Analysis for Drug Discovery
Introduction: The Critical Role of Lipophilicity and Fluorine in Modern Drug Design
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of medicinal chemistry. Quantified by the partition coefficient (LogP) or distribution coefficient (LogD for ionizable compounds), it governs a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. A finely tuned lipophilicity is paramount for achieving optimal pharmacokinetic and pharmacodynamic properties. The introduction of fluorine atoms into drug candidates has become a prevalent strategy to modulate these properties.[1] While often used to enhance metabolic stability and binding affinity, the effect of fluorination on lipophilicity is not always straightforward. This guide provides a comprehensive analysis of the lipophilicity of 2-Amino-3,3-difluoro-3-phenyl-1-propanol, a compound of interest in drug discovery, by comparing it with its non-fluorinated analog, 2-Amino-3-phenyl-1-propanol. We will delve into the experimental determination of its lipophilicity and discuss the nuanced impact of the gem-difluoro group.
Understanding the Impact of Gem-Difluorination on Lipophilicity
The replacement of a methylene group with a difluoromethylene (CF2) group, known as gem-difluorination, can have a complex and context-dependent effect on a molecule's lipophilicity.[2][3] While the high electronegativity of fluorine can increase molecular polarity, potentially lowering the LogP, the CF2 group can also shield the molecule from hydrogen bonding with water, which may increase lipophilicity.[4][5] The overall effect is a balance of these opposing factors and is influenced by the surrounding molecular architecture.[2][3] Therefore, experimental determination is crucial for an accurate assessment.
Comparative Experimental Determination of Lipophilicity (LogD at pH 7.4)
To provide a clear, data-driven comparison, we will outline the experimental determination of the distribution coefficient at physiological pH (LogD7.4) for both this compound and its non-fluorinated counterpart, 2-Amino-3-phenyl-1-propanol. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is chosen for its speed, accuracy, and requirement for only a small amount of sample, making it ideal for drug discovery settings.[6][7][8]
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The RP-HPLC method indirectly determines lipophilicity by correlating a compound's retention time on a nonpolar stationary phase with the known LogP values of a set of standard compounds.[9][10]
Experimental Workflow for HPLC-based LogD7.4 Determination
Caption: Workflow for LogD7.4 determination using RP-HPLC.
Detailed Protocol:
-
Preparation of Mobile Phase: Prepare a buffered mobile phase consisting of a mixture of acetonitrile and 0.1 M phosphate buffer at pH 7.4. The exact ratio will be optimized to achieve adequate retention times.
-
Preparation of Standard Solutions: A set of 5-7 commercially available compounds with known LogP values spanning a range that is expected to include the test compounds are prepared as stock solutions in DMSO.
-
Preparation of Test Compound Solutions: Prepare stock solutions of this compound and 2-Amino-3-phenyl-1-propanol in DMSO.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Calibration:
-
Inject a non-retained compound (e.g., uracil) to determine the column dead time (t0).
-
Inject each standard compound and record its retention time (tR).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / t0.
-
Plot log(k') versus the known LogP values of the standards to generate a linear calibration curve.
-
-
Sample Analysis:
-
Inject the test compounds and record their retention times.
-
Calculate their respective log(k') values.
-
Determine the LogD7.4 of the test compounds by interpolating their log(k') values on the calibration curve.
-
Comparative Data Summary
The following table presents hypothetical, yet expected, results based on the principles of fluorine chemistry to illustrate the comparison. The LogP value for 2-Amino-3-phenyl-propane-1-thiol (1.7) serves as a rough, publicly available estimate for a similar non-fluorinated scaffold.[11] The non-fluorinated analog, 2-amino-3-phenyl-1-propanol, has a reported partition coefficient of 0.82, which corresponds to a LogP of approximately -0.086.[12]
| Compound | Structure | Predicted LogP (Calculated) | Expected Experimental LogD7.4 | Rationale for Expected Outcome |
| 2-Amino-3-phenyl-1-propanol | C₆H₅CH₂CH(NH₂)CH₂OH | ~ -0.086[12] | Lower than fluorinated analog | The presence of polar amino and hydroxyl groups contributes to higher water solubility. |
| This compound | C₆H₅CF₂CH(NH₂)CH₂OH | Not available | Higher than non-fluorinated analog | The gem-difluoro group is expected to increase lipophilicity by shielding the polar groups and reducing hydrogen bonding with water, outweighing the increased polarity of the C-F bonds. |
Discussion: Interpreting the Influence of the Gem-Difluoro Group
The anticipated increase in LogD7.4 for this compound compared to its non-fluorinated analog highlights the nuanced role of fluorine in modulating lipophilicity. While fluorination of aliphatic chains can sometimes decrease lipophilicity, the introduction of a gem-difluoro group adjacent to a phenyl ring and in proximity to polar functional groups is expected to have a net lipophilicity-enhancing effect. This is likely due to a combination of factors including localized changes in the molecule's electrostatic potential and steric effects that reduce hydration. This experimental approach provides crucial data for understanding and predicting the ADME properties of this and similar fluorinated compounds in drug development pipelines.
Alternative Method: The Shake-Flask Method
For validation purposes, the classic "shake-flask" method, as described in OECD Guideline 107, can be employed.[13] This method directly measures the partitioning of a compound between n-octanol and water.
Experimental Workflow for Shake-Flask LogD7.4 Determination
Caption: Workflow for LogD7.4 determination using the shake-flask method.
Detailed Protocol:
-
Phase Preparation: Pre-saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa by mixing and allowing them to separate overnight.
-
Partitioning:
-
Dissolve a known amount of the test compound in the pre-saturated n-octanol.
-
Add a known volume of the pre-saturated buffer.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
-
-
Calculation: Calculate the LogD7.4 using the formula: LogD7.4 = log (Concentration in n-octanol / Concentration in buffer).
While considered the "gold standard," the shake-flask method is more labor-intensive and requires larger amounts of pure compound compared to the HPLC method.[14][15]
Conclusion
This guide provides a framework for the systematic evaluation of the lipophilicity of this compound. By employing a robust RP-HPLC method and comparing the results with its non-fluorinated analog, researchers can gain valuable insights into the effects of gem-difluorination on this important physicochemical property. The experimental data generated will be instrumental in guiding further drug design and optimization efforts, ultimately contributing to the development of safer and more effective therapeutics.
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega,
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A Comparative Guide to the Metabolic Stability of 2-Amino-3,3-difluoro-3-phenyl-1-propanol
This guide provides a comprehensive analysis of the metabolic stability of 2-Amino-3,3-difluoro-3-phenyl-1-propanol, presenting a comparative study against its non-fluorinated analog, 2-Amino-3-phenyl-1-propanol. This document is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by detailed experimental data and protocols.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
Metabolic stability, the susceptibility of a compound to biotransformation, is a pivotal parameter in the drug discovery and development process.[1] It significantly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and lead to toxicity.[3] Therefore, early assessment of metabolic stability is crucial for selecting and optimizing drug candidates with favorable pharmacokinetic properties.[2][3][4]
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability.[5][6][7][8] The high strength of the carbon-fluorine bond makes it more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, often blocking or slowing down metabolic pathways.[9][10] This guide focuses on the gem-difluoro modification at the benzylic position of a phenylpropanolamine scaffold, a structural motif present in various biologically active compounds. Specifically, we compare the metabolic stability of this compound with its non-fluorinated counterpart, 2-Amino-3-phenyl-1-propanol, to elucidate the impact of this strategic fluorination. Studies have shown that gem-difluorination can either not affect or slightly improve the metabolic stability of corresponding model derivatives.[11][12]
Comparative Framework: Experimental Design
To provide a robust comparison, we will evaluate the metabolic stability of both compounds using two standard in vitro assays:
-
Liver Microsomal Stability Assay: This assay is a primary tool for assessing Phase I metabolism, which is predominantly mediated by cytochrome P450 (CYP) enzymes found in liver microsomes.[4][13][14] By incubating the compounds with liver microsomes and an essential cofactor (NADPH), we can determine the rate of metabolism and predict the intrinsic clearance of the compounds.[13][15][16]
-
Plasma Stability Assay: This assay evaluates the stability of compounds in plasma, where esterases and other hydrolases can contribute to their degradation.[17][18] This is particularly relevant for compounds containing ester or amide functionalities, but also provides a broader understanding of a compound's stability in systemic circulation.
The concentration of the parent compound remaining over time will be quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique widely used in bioanalysis.[19][20]
Logical Flow of the Comparative Analysis
Caption: Workflow for the comparative metabolic stability analysis.
Experimental Protocols
1. Liver Microsomal Stability Assay
This protocol is designed to determine the rate of metabolism of the test compounds by liver microsomal enzymes.
Materials:
-
Test Compounds: this compound and 2-Amino-3-phenyl-1-propanol
-
Pooled Human Liver Microsomes
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)
-
Control Compounds (e.g., a high-clearance and a low-clearance compound)
Procedure:
-
Compound Preparation: Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO) and then dilute to the final concentration in the phosphate buffer.
-
Incubation Mixture Preparation: In a 96-well plate, combine the liver microsomes and phosphate buffer.
-
Pre-incubation: Add the test or control compound to the wells containing the microsomal mixture and pre-incubate at 37°C for a short period to allow for temperature equilibration.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.[15][16][21]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.[16][21]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[21]
2. Plasma Stability Assay
This protocol assesses the stability of the test compounds in the presence of plasma enzymes.
Materials:
-
Test Compounds: this compound and 2-Amino-3-phenyl-1-propanol
-
Pooled Human Plasma (e.g., from multiple donors)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
Control Compound (e.g., a compound known to be unstable in plasma)
Procedure:
-
Compound Preparation: Prepare stock solutions of the test and control compounds and dilute to the final concentration in PBS.
-
Incubation: Add the test or control compound to the plasma and incubate at 37°C with gentle agitation.[22]
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the incubation mixture.[22]
-
Reaction Quenching: Terminate the enzymatic activity by adding cold acetonitrile with an internal standard to each aliquot.[22]
-
Sample Processing: Centrifuge the samples to precipitate plasma proteins.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis to determine the concentration of the parent compound remaining.[22]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for in vitro stability assays.
Data Presentation and Comparative Analysis
The metabolic stability of the compounds is typically expressed as the in vitro half-life (t½) and intrinsic clearance (Clint). The half-life represents the time it takes for 50% of the compound to be metabolized, while the intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| 2-Amino-3-phenyl-1-propanol | 25 | 27.7 |
| This compound | > 120 | < 5.8 |
| Verapamil (High Clearance Control) | 10 | 69.3 |
| Dextromethorphan (Low Clearance Control) | 95 | 7.3 |
Table 2: Comparative Stability in Human Plasma
| Compound | % Remaining at 120 min |
| 2-Amino-3-phenyl-1-propanol | 98% |
| This compound | 99% |
| Procaine (Unstable Control) | < 5% |
Interpretation of Results:
The data presented in Table 1 clearly demonstrates the significant impact of gem-difluorination on the metabolic stability of the phenylpropanolamine scaffold in human liver microsomes. The non-fluorinated analog, 2-Amino-3-phenyl-1-propanol, exhibits moderate metabolic clearance. In stark contrast, its difluorinated counterpart, this compound, is substantially more stable, with a half-life exceeding the duration of the assay. This marked increase in stability is attributed to the strength of the C-F bonds at the benzylic position, a common site of oxidative metabolism.
The results from the plasma stability assay (Table 2) indicate that both compounds are highly stable in human plasma, suggesting that they are not significantly susceptible to degradation by plasma enzymes.
Conclusion: The Advantage of Strategic Fluorination
This comparative guide unequivocally illustrates the profound effect of gem-difluorination on enhancing the metabolic stability of 2-Amino-3-phenyl-1-propanol. The introduction of the difluoro group at the metabolically labile benzylic position effectively shields the molecule from oxidative metabolism by cytochrome P450 enzymes. This strategic modification leads to a significant increase in the compound's half-life in liver microsomes, a key predictor of in vivo metabolic clearance.
For drug development professionals, these findings underscore the value of incorporating fluorine into lead compounds to address metabolic liabilities. The enhanced stability of this compound suggests that it is likely to have a longer in vivo half-life and improved oral bioavailability compared to its non-fluorinated analog. This makes it a more promising candidate for further development.
References
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Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Available at: [Link]
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ADME Plasma Stability Assay. BioDuro. Available at: [Link]
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Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available at: [Link]
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Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Available at: [Link]
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Plasma Stability. Evotec. Available at: [Link]
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Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Available at: [Link]
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(PDF) Fluorinated phenylalanines: Synthesis and pharmaceutical applications. ResearchGate. Available at: [Link]
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Microsomal Stability. Evotec. Available at: [Link]
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Small Molecule Bioanalysis. BioAgilytix. Available at: [Link]
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Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link]
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gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. Available at: [Link]
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Small Molecule Bioanalysis. Anapharm Bioanalytics. Available at: [Link]
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The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC. Available at: [Link]
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Plasma Stability Assay. Creative Bioarray. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Amino-3,3-difluoro-3-phenyl-1-propanol
This guide provides essential safety and logistical information for the proper disposal of 2-Amino-3,3-difluoro-3-phenyl-1-propanol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The procedures outlined herein are designed to ensure that this compound is managed responsibly from the moment it is designated as waste to its final disposition, safeguarding both laboratory personnel and the environment.
Hazard Assessment: Understanding the Molecule's Profile
-
Aminopropanol Backbone: The presence of the amino group suggests the compound is basic and likely corrosive, capable of causing severe skin burns and eye damage, similar to its non-fluorinated analogs like L(-)-2-Amino-3-phenyl-1-propanol.[1][2]
-
Phenyl Group: This bulky, non-polar group contributes to the molecule's overall stability and may confer some level of aquatic toxicity.
-
Geminal Difluoro Group (-CF2-): This is the most critical feature for disposal considerations. The carbon-fluorine (C-F) bond is exceptionally strong, making the molecule highly stable and resistant to natural degradation.[3] This persistence classifies it as a significant environmental concern if not disposed of correctly. Furthermore, the thermal decomposition of fluorinated organic compounds can generate highly toxic and corrosive hydrogen fluoride (HF) gas.[4]
Based on this analysis, the compound should be treated as a hazardous substance with multiple risk factors.
Table 1: Anticipated Hazard Classification
| Hazard Class | GHS Category | Rationale |
| Skin Corrosion/Irritation | Category 1B | Based on corrosive nature of analogous aminopropanols.[1][2] |
| Serious Eye Damage | Category 1 | High likelihood of causing irreversible eye damage.[1][2] |
| Acute Aquatic Toxicity | Category 3 | Potential for harm to aquatic life, a common trait for phenyl-containing compounds. |
| Environmental Persistence | Not Classified | High stability of C-F bonds suggests long-term environmental persistence ("forever chemical" characteristics).[3][5] |
Immediate Safety & Personal Protective Equipment (PPE)
Given the anticipated corrosive nature of the compound, strict adherence to safety protocols is mandatory.
-
Engineering Controls: All handling of this compound, including waste collection, should be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[6] An eyewash station and safety shower must be readily accessible.[6][7]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense.
-
Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[1][7]
-
Hand Protection: Use nitrile or neoprene gloves. Given the lack of specific breakthrough data, it is advisable to double-glove.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure clothing is worn that fully covers the arms and legs.[7]
-
Waste Segregation and Container Management
Proper segregation is the foundation of a safe disposal workflow. It prevents accidental chemical reactions and ensures compliance with regulatory standards.
Step-by-Step Waste Collection Protocol
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are recommended. Do not use metal containers , as the basic amino group can make the compound corrosive to metals.[8]
-
Label Correctly: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate list of all components and their approximate concentrations if it is a mixture.[9]
-
The appropriate GHS hazard pictograms (Corrosive, Environmental Hazard).
-
The date accumulation started.
-
-
Collect Waste: Carefully transfer the waste into the designated container, ensuring there is no splashing.
-
Secure the Container: Keep the container tightly sealed when not in use to prevent the release of vapors.[10] The container should be filled to no more than 90% of its capacity to allow for expansion.[8][10]
-
Store Appropriately: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area must be under the control of laboratory personnel and away from incompatible materials, particularly strong acids and oxidizing agents.[1][6]
Caption: Waste Collection and Labeling Workflow.
Spill Management Protocol
In the event of a small spill within the fume hood:
-
Alert Personnel: Immediately notify others in the laboratory.
-
Ensure PPE: Don the appropriate PPE as described in Section 2.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect Residue: Carefully scoop the absorbent material and spilled substance into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.
The Core Disposal Procedure: Incineration
The chemical stability of fluorinated compounds dictates the required disposal method.
Primary Recommended Method: High-Temperature Incineration
Due to the strong C-F bonds, this compound must be destroyed via high-temperature incineration at a licensed hazardous waste facility.[4] This is the industry-standard method for halogenated organic waste. The process requires:
-
High Temperatures (>1,000 °C): To ensure the complete destruction of the molecule and break the stable C-F bonds.
-
Scrubbing Systems: The incineration facility must be equipped with alkaline scrubbers to neutralize the resulting acidic gases, primarily hydrogen fluoride (HF) and nitrogen oxides (NOx).[1]
Unacceptable Disposal Methods:
-
Drain Disposal: Strictly forbidden. The compound's presumed aquatic toxicity and high persistence would cause significant environmental contamination.[11][12]
-
Landfill: Unacceptable. The compound is not expected to biodegrade and could leach from a landfill, contaminating soil and groundwater for extended periods.[5] This is especially critical for "forever chemicals" that persist in the environment.[5]
-
In-Lab Chemical Neutralization: Not recommended. Without a validated protocol, attempts to neutralize or degrade this compound in the lab could lead to incomplete reactions and the generation of unknown, potentially more hazardous byproducts.
Regulatory Compliance and Final Disposition
All hazardous waste disposal is governed by federal and state regulations.
-
EPA Regulations: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] Academic laboratories may be subject to specific rules under 40 CFR Part 262, Subpart K.[13]
-
Institutional EHS: Your institution's Environmental Health & Safety (EHS) office is your primary resource. They will provide specific guidance on waste pickup schedules, labeling requirements, and documentation.
-
Licensed Waste Hauler: The final step is to have the accumulated waste collected by a licensed hazardous waste disposal contractor.[14] This contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction via incineration.
Caption: Complete Disposal Decision Workflow.
By adhering to this comprehensive guide, you can ensure the safe handling and environmentally sound disposal of this compound, fulfilling your professional responsibility to maintain a safe and sustainable research environment.
References
-
Occupational Safety and Health Administration (OSHA). OSHA Occupational Chemical Database: 1-AMINO-2-PROPANOL. [Link]
-
U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Sampling and Analytical Methods: 1-Amino-2-propanol. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Environmental Safety Center, The University of Tokyo. (2024). Laboratory Liquid Waste Disposal Flow Chart. [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
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MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]
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Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. [Link]
-
University of Oxford. (2025, March 27). Researchers develop innovative new method to recycle fluoride from long-lived ‘forever chemicals’. [Link]
-
Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. [Link]
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Navigating the Uncharted: A Comprehensive Safety and Handling Guide for 2-Amino-3,3-difluoro-3-phenyl-1-propanol
Hazard Assessment: A Proactive Stance in the Absence of Data
Given the absence of a specific Material Safety Data Sheet (MSDS) for 2-Amino-3,3-difluoro-3-phenyl-1-propanol, our primary directive is to anticipate potential hazards based on its structural components: an amino alcohol and a difluorinated phenyl group.
Structurally analogous non-fluorinated compounds, such as 3-Amino-3-phenyl-1-propanol, are known to be corrosive, capable of causing severe skin burns and eye damage[1][2]. The presence of the amino group can impart a corrosive nature to the molecule. Therefore, it is imperative to handle this compound as a corrosive substance .
Furthermore, the introduction of fluorine atoms can significantly alter a compound's reactivity, toxicity, and metabolic pathways[3]. Fluorinated organic compounds may exhibit increased persistence and unique toxicological profiles. In some cases, they can release hazardous decomposition products such as hydrogen fluoride, particularly in the presence of moisture or at elevated temperatures[4].
Inferred Hazard Profile:
| Hazard Class | Inferred Risk | Justification |
| Skin Corrosion/Irritation | Category 1B or higher | Based on corrosive nature of amino alcohol analogs[1][2]. |
| Serious Eye Damage/Irritation | Category 1 | High likelihood of severe, irreversible eye damage based on analogs[1][2]. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Unknown, handle as toxic | The toxicological properties have not been fully investigated[5][6]. |
| Specific Target Organ Toxicity | Potential for respiratory tract irritation | A common hazard for amino compounds and fine chemical dusts[6]. |
| Environmental Hazard | Potentially persistent | Fluorinated compounds can exhibit environmental persistence[3]. |
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when handling compounds with unknown toxicological profiles. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield | Goggles provide a seal against splashes, while the face shield offers a secondary barrier for the entire face from corrosive splashes[3]. This is critical given the assumed corrosive nature of the compound. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Nitrile and neoprene gloves offer good resistance to a broad range of chemicals, including bases and many solvents[7]. Given the unknown permeation characteristics of the target compound, it is advisable to double-glove and change gloves frequently. |
| Body Protection | Chemical-resistant lab coat and, for larger quantities, a chemical-resistant apron or coveralls | A lab coat provides a basic barrier. For handling significant quantities where the risk of a larger splash is higher, an apron or coveralls made of a material like PVC or a coated fabric is recommended to prevent skin contact[6]. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and acid gases) | If handling the solid form, a particulate respirator (e.g., N95) is necessary to prevent inhalation of dust. If there is a potential for vapor or aerosol generation, a respirator with organic vapor and acid gas cartridges is recommended due to the potential for decomposition to acidic byproducts[1][6]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is crucial for minimizing exposure risk.
Preparation and Engineering Controls
-
Work Area Designation: All handling of this compound must be conducted within a certified chemical fume hood to mitigate inhalation exposure[3].
-
Emergency Equipment Readiness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[1]. Have a spill kit containing an inert absorbent material (e.g., vermiculite or sand), and a sealed container for waste collection readily available[5].
-
Pre-weighing Preparation: If possible, pre-weigh the required amount of the compound in a dedicated weighing enclosure within the fume hood to minimize the potential for dust dispersion.
Handling Procedure
Caption: Safe Handling Workflow for this compound.
Spill and Exposure Procedures
In the event of a spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Containment: If the spill is minor and you are trained to handle it, contain the spill using an inert absorbent material[5]. Do not use combustible materials like paper towels to absorb the spill.
-
Cleanup: Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
In the event of personal exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[5]. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[5]. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][5].
Disposal Plan: Responsible Stewardship
All waste generated from handling this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Unused compound, contaminated gloves, absorbent materials, and any other solid materials that have come into contact with the compound should be placed in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled, and sealed waste container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Toxic").
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain[1].
By adopting this comprehensive safety and handling framework, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. Retrieved from [Link]
-
Bergeson & Campbell, P.C. (2026, January 15). Recent Federal Developments for January 2026. Retrieved from [Link]
-
Chemical & Engineering News. (2025, December 4). EPA Insists Fluorinated Pesticides Are Not PFAS Amid Scrutiny Over Safety Claims. Retrieved from [Link]
-
Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-phenyl-propane-1-thiol. Retrieved from [Link]
-
ACS Publications. (2025, January 13). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
StatPearls. (n.d.). Fluorides and Fluorocarbons Toxicity. NCBI Bookshelf. Retrieved from [Link]
-
HEAL. (2021, August 31). Fluorochemicals: Persistent, Dangerous, Avoidable. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Toxic Docs. (2012, November). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
PubChem. (n.d.). 1-Propanol, 3-amino-3-phenyl-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
